Product packaging for Sodium 6-hydroxynaphthalene-2-sulfonate(Cat. No.:CAS No. 15883-56-4)

Sodium 6-hydroxynaphthalene-2-sulfonate

Cat. No.: B3419826
CAS No.: 15883-56-4
M. Wt: 246.22 g/mol
InChI Key: ZPWQALCOMQRMRK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium 6-hydroxynaphthalene-2-sulfonate is a useful research compound. Its molecular formula is C10H7NaO4S and its molecular weight is 246.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.99627416 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NaO4S B3419826 Sodium 6-hydroxynaphthalene-2-sulfonate CAS No. 15883-56-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;6-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWQALCOMQRMRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93-01-6 (Parent)
Record name Monosodium 6-hydroxynaphthalene-2-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015883564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7029166
Record name Sodium 6-hydroxynaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-76-2, 15883-56-4
Record name Monosodium 6-hydroxynaphthalene-2-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015883564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 6-hydroxynaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-hydroxynaphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium 6-hydroxynaphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NAPHTHOL-6-SULFONIC ACID SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X05MYI02LR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Sodium 6-hydroxynaphthalene-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium 6-hydroxynaphthalene-2-sulfonate, widely known in the chemical industry as Schaeffer's salt, is an aromatic organic compound with significant industrial and research applications.[1][2] Structurally, it is a sodium salt of 6-hydroxy-2-naphthalenesulfonic acid, featuring a naphthalene core functionalized with both a hydroxyl (-OH) and a sulfonate (-SO₃Na) group.[3] This unique substitution pattern imparts valuable chemical properties, making it a cornerstone intermediate in the synthesis of a wide array of dyes and pigments.[3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical methodologies, tailored for researchers and professionals in chemistry and drug development.

Chemical Identity and Structure

A clear understanding of a compound's identity is fundamental to its application. This compound is registered under CAS Number 135-76-2.[1][6] It is also referred to by several synonyms, including Schaeffer's salt, Sodium 2-naphthol-6-sulfonate, and 6-Hydroxy-2-naphthalenesulfonic acid sodium salt.[2][6][7]

IdentifierValueSource
CAS Number 135-76-2[1][6]
Molecular Formula C₁₀H₇NaO₄S[2][6]
Molecular Weight 246.21 g/mol (anhydrous)[2][3]
EINECS Number 205-218-1[2][3]
InChI Key HCUZOWXNUINXQH-UHFFFAOYSA-N[7]

The molecule's structure, consisting of a rigid naphthalene backbone with both a hydrogen-bond-donating hydroxyl group and a highly polar, water-solubilizing sulfonate group, dictates its chemical behavior.[3][7]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of Schaeffer's salt are summarized below. These properties are critical for its handling, storage, and application in various chemical processes.

PropertyValueSignificance & RemarksSource
Appearance White to off-white or light-yellow solid, powder, or crystalline granules.The color can indicate purity. Off-white or yellow tints may suggest the presence of oxidation products or other impurities.[3][7][8]
Melting Point >300 °C (decomposes)The high melting point is characteristic of ionic organic salts and indicates high thermal stability under normal processing conditions.[1][2][9]
Solubility Soluble in water. Sparingly soluble in cold water (1.7 g/100 mL), but highly soluble in hot water (30 g/100 mL at 80 °C). Slightly soluble in DMSO and methanol.The sulfonate group confers significant water solubility, which is essential for its use in aqueous reaction media, particularly in dye synthesis. The temperature-dependent solubility can be exploited for purification by recrystallization.[1][4][9]
Stability Stable under normal atmospheric and recommended storage conditions. May be light-sensitive.Should be stored in a dark place under an inert atmosphere at room temperature to prevent degradation.[2][3]
pKa Not explicitly found, but the sulfonic acid group is strongly acidic (pKa < 1), while the hydroxyl group is weakly acidic (pKa ~10).In aqueous solution, the sulfonate group is fully deprotonated, while the hydroxyl group's protonation state is pH-dependent. This is crucial for directing electrophilic substitution reactions.[10]

Reactivity and Synthesis

Key Reactions: The Foundation of Azo Dyes

The primary utility of this compound lies in its role as a "coupling component" in azo coupling reactions.[1][2][3] The electron-donating hydroxyl group strongly activates the naphthalene ring towards electrophilic attack by a diazonium salt (Ar-N₂⁺). The reaction occurs regioselectively at the 1-position (ortho to the hydroxyl group), which is the most activated site.[9]

This reaction is the basis for producing a vast number of commercial azo dyes, including food colorants like FD&C Red No. 40 (Allura Red AC).[1][2]

Azo_Coupling schaeffer This compound (Coupling Component) azo_dye Azo Dye (Ar-N=N-Naphthol Derivative) schaeffer->azo_dye diazonium Diazonium Salt (Ar-N₂⁺) diazonium->azo_dye conditions Alkaline pH (e.g., Na₂CO₃) conditions->azo_dye Facilitates Coupling

Caption: General workflow of an azo coupling reaction involving Schaeffer's salt.

Synthesis Pathway

Industrially, Schaeffer's salt is produced via the sulfonation of 2-naphthol.[3][9] The process involves reacting 2-naphthol with sulfuric acid. The regioselectivity of the sulfonation is temperature-dependent; controlling the reaction conditions is key to maximizing the yield of the desired 6-sulfonated isomer over other potential isomers.[9]

Synthesis_Workflow cluster_0 Synthesis of this compound start 2-Naphthol (Starting Material) sulfonation Sulfonation (H₂SO₄, ~90-100°C) start->sulfonation mixture Isomeric Mixture of Hydoxynaphthalenesulfonic Acids sulfonation->mixture neutralize Neutralization & Salting Out (Add H₂O, NaCl) mixture->neutralize filtration Hot Filtration (~60°C) neutralize->filtration Precipitates sodium salt product This compound (Schaeffer's Salt) filtration->product

Caption: A simplified workflow for the industrial synthesis of Schaeffer's salt.

Experimental Protocol: Synthesis of Schaeffer's Salt

This protocol is a generalized representation based on established industrial chemistry principles.[9]

Objective: To synthesize this compound from 2-naphthol.

Materials:

  • 2-Naphthol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Sulfate (anhydrous)

  • Sodium Chloride (NaCl)

  • Deionized Water

  • Reaction vessel with overhead stirrer and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

Methodology:

  • Reaction Setup: In a suitable reaction vessel, carefully add concentrated sulfuric acid and anhydrous sodium sulfate. The sodium sulfate helps to control the activity of the sulfuric acid.

  • Addition of 2-Naphthol: While stirring, slowly add 2-naphthol to the acid mixture. The addition should be portion-wise to manage the exothermic nature of the reaction.

  • Sulfonation: Heat the reaction mixture to approximately 90-100 °C and maintain this temperature for several hours (e.g., 12 hours) with continuous stirring.[9] This step drives the electrophilic aromatic substitution to form the sulfonic acid derivative.

  • Quenching and Precipitation: After the reaction is complete, cool the mixture slightly and then carefully pour it into a larger volume of water. This "quenching" step stops the reaction and dissolves the product.

  • Salting Out: Add sodium chloride (NaCl) to the aqueous solution. The high concentration of sodium ions reduces the solubility of the sodium sulfonate salt, causing it to precipitate out of the solution. This is known as the "salting out" effect.

  • Isolation: Heat the slurry to approximately 60 °C and filter the precipitate while hot.[9] This temperature is chosen to keep undesired, more soluble isomers in the solution, thereby purifying the target compound.

  • Drying: Wash the filter cake with a saturated NaCl solution to remove residual acid and impurities, then dry the solid product to obtain this compound.

Applications in Research and Development

While its primary role is as a dye intermediate, the chemical properties of Schaeffer's salt and related sulfonate compounds are relevant to other fields.

  • Dye & Pigment Synthesis: It is a crucial precursor for numerous azo dyes and pigments used in textiles, food, drugs, and cosmetics.[1][2][4][5] Its specific structure determines the final color and properties of the dye.

  • Chemical Synthesis: It serves as a starting material for more complex substituted naphthalene derivatives through reactions involving its hydroxyl or sulfonate groups.[3][9]

  • Relevance to Drug Development: Although not a therapeutic agent itself, the study of sulfonate salts is highly relevant in drug development.[11] Sulfonic acids are often used to form salts of basic drug molecules, which can significantly improve properties like solubility, stability, and bioavailability.[11] The well-understood chemistry of compounds like Schaeffer's salt provides foundational knowledge for medicinal chemists working with sulfonate-containing active pharmaceutical ingredients (APIs). However, care must be taken, as the potential for formation of genotoxic sulfonate esters from sulfonic acid salts is a regulatory concern.[11]

Safety and Handling

As with any chemical, proper handling of this compound is essential.

  • GHS Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask (e.g., N95).[14][15]

    • Storage: Store in a tightly closed container in a dry, cool, and dark place.[2][14] Keep away from incompatible materials such as strong oxidizing agents.[15]

    • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[12] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists.[12][13]

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a versatile coupling component in the synthesis of azo dyes. Its chemical properties, dictated by the interplay between the naphthalene core and its hydroxyl and sulfonate functional groups, provide a rich platform for chemical transformations. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its safe and effective use in both industrial manufacturing and scientific research.

References

The Synthesis of Schaeffer's Salt: A Technical Guide to an Essential Dyestuff Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis Mechanism, Process Optimization, and Purification of Sodium 2-Naphthol-6-Sulfonate

Abstract

Schaeffer's salt, the sodium salt of 2-naphthol-6-sulfonic acid, is a pivotal intermediate in the synthesis of a wide array of azo dyes and pigments.[1][2] Its production, primarily through the sulfonation of 2-naphthol, is a classic example of electrophilic aromatic substitution, a cornerstone of industrial organic chemistry. This technical guide provides a comprehensive analysis of the synthesis mechanism of Schaeffer's salt, detailing the underlying chemical principles, established experimental protocols, and critical considerations for process optimization and purification. We will delve into the kinetics and thermodynamics that govern the regioselectivity of the sulfonation, explore the formation of key by-products, and present both conventional and modern approaches to maximize yield and purity. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who require a deep, practical understanding of this important industrial process.

Introduction: The Significance of Schaeffer's Salt

Schaeffer's salt, chemically known as sodium 2-naphthol-6-sulfonate, is a colorless to yellowish crystalline solid.[3] Its molecular structure, featuring a naphthalene core with hydroxyl and sulfonic acid functional groups, makes it a versatile coupling component in the synthesis of various colorants.[1][4] The sulfonic acid group imparts water solubility, a crucial property for many dye applications, while the hydroxyl group on the naphthalene ring provides a site for diazo coupling reactions.

The primary route to Schaeffer's salt is the direct sulfonation of 2-naphthol using concentrated sulfuric acid.[5][6] This process, while well-established, presents several challenges, including the control of isomeric purity and the minimization of by-product formation. A thorough understanding of the reaction mechanism and the influence of process parameters is therefore essential for efficient and high-quality production.

The Core Synthesis: Unraveling the Sulfonation Mechanism

The synthesis of Schaeffer's salt is a classic electrophilic aromatic substitution (EAS) reaction.[7] The naphthalene ring system of 2-naphthol is electron-rich and thus susceptible to attack by electrophiles. In this case, the electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, generated from concentrated sulfuric acid.[7][8]

Generation of the Electrophile

In concentrated sulfuric acid, an equilibrium exists that generates sulfur trioxide:

2 H₂SO₄ ⇌ H₃O⁺ + HSO₄⁻ + SO₃

Fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, provides a much higher concentration of the active electrophile and can be used for more vigorous sulfonation.[7][9]

Electrophilic Attack and Regioselectivity

The hydroxyl group (-OH) of 2-naphthol is an activating, ortho-, para-directing group. However, the sulfonation of naphthalene derivatives is highly sensitive to reaction conditions, particularly temperature.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring sulfonation at the more reactive positions. In the case of 2-naphthol, initial attack often occurs at the 1-position due to the activating effect of the hydroxyl group.[10]

  • Thermodynamic Stability: At higher temperatures, the reaction is under thermodynamic control. The initially formed 1-sulfonic acid can undergo desulfonation and rearrangement to the more sterically hindered and thermodynamically stable 6-position isomer, which is Schaeffer's acid.[11] The reversibility of the sulfonation reaction is a key factor in achieving the desired product.[7]

The conventional synthesis of Schaeffer's salt is typically carried out at elevated temperatures (around 100°C) to favor the formation of the thermodynamically preferred 2-naphthol-6-sulfonic acid.[6]

The overall reaction can be summarized as:

C₁₀H₇OH + H₂SO₄ → C₁₀H₆(OH)(SO₃H) + H₂O

This is followed by neutralization with a sodium base (e.g., NaOH or Na₂CO₃) to yield the sodium salt (Schaeffer's salt).[5][12]

C₁₀H₆(OH)(SO₃H) + NaOH → C₁₀H₆(OH)(SO₃Na) + H₂O

A diagram illustrating the sulfonation mechanism is presented below:

Sulfonation_Mechanism cluster_electrophile Electrophile Generation cluster_reaction Electrophilic Aromatic Substitution cluster_neutralization Neutralization H2SO4_1 2 H₂SO₄ SO3 SO₃ + H₃O⁺ + HSO₄⁻ H2SO4_1->SO3 Equilibrium 2Naphthol 2-Naphthol SigmaComplex Sigma Complex (Arenium Ion) 2Naphthol->SigmaComplex + SO₃ SchaeffersAcid Schaeffer's Acid (2-Naphthol-6-sulfonic acid) SigmaComplex->SchaeffersAcid - H⁺ SchaeffersAcid_salt Schaeffer's Acid SchaeffersSalt Schaeffer's Salt (Sodium Salt) SchaeffersAcid_salt->SchaeffersSalt + NaOH

Caption: Mechanism of Schaeffer's Salt Synthesis.

Experimental Protocol: Conventional Synthesis

The following protocol outlines a standard laboratory procedure for the synthesis of Schaeffer's salt.

Materials:

  • 2-Naphthol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide or Sodium Carbonate

  • Activated Carbon

  • Sodium Chloride (for salting out)

  • Distilled Water

Procedure:

  • Sulfonation: In a well-ventilated fume hood, 2-naphthol is carefully added to concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a thermometer. The mixture is heated to approximately 100°C and maintained at this temperature until the sulfonation is substantially complete.[6] The progress of the reaction can be monitored by techniques such as HPLC.

  • Drowning: The resulting sulfonation mass is cooled and then carefully "drowned" by pouring it into a large volume of cold water or onto ice.[5][13] This step is highly exothermic and should be performed with caution.

  • Neutralization: The acidic solution is then neutralized with a solution of sodium hydroxide or sodium carbonate to a pH of approximately 9.[12][13] This converts the 2-naphthol-6-sulfonic acid into its sodium salt, Schaeffer's salt.

  • Purification (Initial): The crude solution often contains unreacted 2-naphthol and by-products. It can be heated and treated with activated carbon to remove colored impurities and unreacted 2-naphthol.[5][13]

  • Isolation: The solution is filtered to remove the activated carbon. Schaeffer's salt is then precipitated from the filtrate by "salting out," which involves the addition of sodium chloride to decrease its solubility.[5]

  • Filtration and Drying: The precipitated Schaeffer's salt is collected by filtration, washed with a cold brine solution to remove excess sodium chloride and other water-soluble impurities, and then dried.

A workflow diagram for the conventional synthesis is shown below:

Conventional_Synthesis_Workflow Start Start Sulfonation Sulfonation of 2-Naphthol with H₂SO₄ at ~100°C Start->Sulfonation Drowning Drowning in Water Sulfonation->Drowning Neutralization Neutralization with NaOH or Na₂CO₃ Drowning->Neutralization Carbon_Treatment Activated Carbon Treatment Neutralization->Carbon_Treatment Filtration_1 Filtration Carbon_Treatment->Filtration_1 Salting_Out Salting Out with NaCl Filtration_1->Salting_Out Filtration_2 Filtration Salting_Out->Filtration_2 Washing Washing with Brine Filtration_2->Washing Drying Drying Washing->Drying End Pure Schaeffer's Salt Drying->End

Caption: Conventional Synthesis Workflow for Schaeffer's Salt.

Challenges and By-products in Synthesis

The sulfonation of 2-naphthol is not perfectly selective, and several by-products can form, impacting the purity and yield of Schaeffer's salt.[6][13]

Key By-products:

  • 2-Naphthol-3,6-disulfonic acid (R-acid): Formed by further sulfonation of the desired product.[6][13]

  • 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS): An impurity formed from the condensation of two molecules of 2-naphthol-6-sulfonic acid.[6][13]

  • Unreacted 2-Naphthol: Incomplete reaction leads to the presence of the starting material in the final product.[6][13]

The formation of these by-products is influenced by factors such as reaction time, temperature, and the ratio of sulfuric acid to 2-naphthol. Careful control of these parameters is crucial for minimizing their formation.

ParameterEffect on By-product Formation
Temperature Higher temperatures favor the desired 6-isomer but can also promote the formation of DONS and disulfonic acids if not controlled.
Reaction Time Prolonged reaction times can lead to increased formation of disulfonic acids.
H₂SO₄:2-Naphthol Ratio An excess of sulfuric acid can increase the rate of disulfonation.

Modern Approaches and Process Optimization

To address the challenges of the conventional method, several improved synthesis strategies have been developed.

Microwave-Assisted Synthesis

The use of microwave irradiation has been shown to significantly enhance the sulfonation of 2-naphthol.[10][14][15]

Advantages of Microwave-Assisted Synthesis:

  • Reduced Reaction Time: Reactions can be completed in minutes compared to hours for the conventional method.[15]

  • Increased Conversion and Selectivity: Higher yields of Schaeffer's acid with fewer by-products can be achieved.[15]

  • Reduced Acid Consumption: Stoichiometric amounts of sulfuric acid can be used, minimizing waste.[15]

A study demonstrated that microwave-assisted synthesis at 90°C and 200W power resulted in 87% conversion and 90% selectivity for Schaeffer's acid within 4-5 minutes.[15]

Use of Additives

The addition of certain salts, such as alkali metal salts (e.g., sodium sulfate) or alkaline earth metal salts in an organic acid medium, can improve the yield of 2-naphthol-6-sulfonate and suppress the formation of DONS and disulfonic acids.[16]

Purification of Schaeffer's Salt

Achieving high purity is critical for the use of Schaeffer's salt in dye manufacturing. The conventional purification process involves multiple steps.

A patented process describes a method for purifying crude Schaeffer's salt by:

  • Treating the solution with activated carbon to remove unreacted 2-naphthol.

  • Selectively precipitating the disodium salt of DONS at a pH above 9.

  • Salting out the purified Schaeffer's salt at a pH in the range of 2-7.[13]

Recrystallization is another common method for purification, where the crude salt is dissolved in water, treated with activated carbon, and then precipitated by the addition of a common salt.[5]

Conclusion

The synthesis of Schaeffer's salt is a well-established industrial process that relies on the principles of electrophilic aromatic substitution. While the conventional method using concentrated sulfuric acid is effective, it is accompanied by challenges related to by-product formation and purification. Modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reaction efficiency, yield, and environmental impact. A thorough understanding of the reaction mechanism, the influence of process parameters, and effective purification strategies is paramount for the successful and economical production of high-purity Schaeffer's salt, a vital component in the colorant industry.

References

"spectral data of Sodium 6-hydroxynaphthalene-2-sulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of Sodium 6-hydroxynaphthalene-2-sulfonate

Introduction

This compound, commonly known in the industry as Schaeffer's Salt, is a pivotal organic compound with the molecular formula C₁₀H₇NaO₄S.[1][2][3] This off-white, solid substance, which melts at over 300 °C, serves as a critical chemical intermediate.[1][2] Its primary applications lie in the synthesis of a wide range of azo dyes and pigments used in the textile and food industries, including the well-known FD&C Red No. 40.[1][2][4][5] Furthermore, its structural motif is valuable in the development of novel pharmaceutical agents and other fine chemicals.[5][6][7]

Given its widespread use, the unambiguous confirmation of its molecular structure and the stringent assessment of its purity are paramount. Spectroscopic analysis provides a powerful, non-destructive suite of tools to achieve this. This guide offers a comprehensive overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—as applied to the characterization of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and interpret the resulting spectral data, offering a holistic understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Interrogation Points

The structure of this compound comprises a naphthalene core substituted with a hydroxyl (-OH) group at the 6-position and a sulfonate (-SO₃⁻) group at the 2-position, with sodium as the counter-ion. Each unique proton and carbon atom in this structure will produce a distinct signal in NMR spectroscopy. The various functional groups (-OH, -SO₃⁻, aromatic C=C) will absorb specific frequencies of infrared radiation, while the conjugated π-electron system of the naphthalene ring will give rise to a characteristic UV-Vis absorption spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Expertise & Experience: The Rationale Behind NMR

For a substituted naphthalene system, ¹H NMR is crucial for determining the substitution pattern by analyzing the chemical shifts and, more importantly, the coupling patterns (multiplicity and coupling constants) of the aromatic protons. ¹³C NMR complements this by identifying the number of unique carbon environments, including quaternary carbons that are invisible in ¹H NMR. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is deliberate; it readily dissolves the ionic salt and its residual water peak does not obscure the aromatic region. Furthermore, the acidic proton of the hydroxyl group is often observable in DMSO-d₆.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is critical to avoid extraneous signals.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[8]

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Presentation & Interpretation

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Interpretation
H-1 ~8.0 Doublet (d) Adjacent to the electron-withdrawing SO₃⁻ group.
H-3 ~7.8 Doublet (d) Ortho to the SO₃⁻ group.
H-4 ~7.9 Doublet (d) Part of an ABC system on the sulfonated ring.
H-5 ~7.2 Doublet (d) Ortho to the OH group.
H-7 ~7.1 Doublet of doublets (dd) Coupled to H-5 and H-8.
H-8 ~7.6 Doublet (d) Peri to the OH group.

| 6-OH | ~9.5-10.5 | Broad singlet (br s) | Phenolic proton, exchangeable. |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Position Predicted Chemical Shift (δ, ppm) Interpretation
C-1 ~128 Aromatic CH
C-2 ~140 Quaternary C attached to SO₃⁻
C-3 ~125 Aromatic CH
C-4 ~129 Aromatic CH
C-4a ~130 Quaternary C at ring junction
C-5 ~118 Aromatic CH
C-6 ~155 Quaternary C attached to OH
C-7 ~108 Aromatic CH
C-8 ~126 Aromatic CH

| C-8a | ~135 | Quaternary C at ring junction |

Note: The chemical shifts presented are estimates based on data for structurally related naphthalenesulfonates and are subject to variation based on experimental conditions.[9][10][11][12]

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer (≥400 MHz) prep3->acq1 acq2 Acquire 1H Spectrum (16-32 scans) acq1->acq2 acq3 Acquire 13C Spectrum (≥1024 scans) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate 1H Peaks proc2->proc3 proc4 Assign Peaks to Structure proc2->proc4 proc5 Confirm Structure proc3->proc5 proc4->proc5

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.

Expertise & Experience: The Rationale Behind FTIR

For this compound, FTIR is essential for confirming the presence of the key hydroxyl (-OH) and sulfonate (-SO₃⁻) groups. The solid nature of the compound makes the KBr pellet method an ideal choice.[13] This technique involves grinding the sample with potassium bromide, which is transparent in the mid-IR range, and pressing it into a thin, transparent disk. This avoids solvent interference and provides a clear spectrum of the solid-state material.

Experimental Protocol: KBr Pellet Method
  • Preparation: Gently grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.

  • Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet must be recorded first.

Data Presentation & Interpretation

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation
3500 - 3200 O-H stretch (broad) Hydroxyl (-OH) The broadness indicates hydrogen bonding, confirming the phenolic group.[14]
3100 - 3000 C-H stretch Aromatic C-H Characteristic of the protons on the naphthalene ring.
~1600, ~1500 C=C stretch Aromatic Ring Skeletal vibrations of the naphthalene core.[15]
~1200, ~1035 S=O asymmetric & symmetric stretch Sulfonate (-SO₃⁻) Strong, characteristic absorptions confirming the sulfonate group.[14][15]
~1170 C-O stretch Phenolic C-O Indicates the bond between the aromatic ring and the hydroxyl oxygen.

| ~690 | C-S stretch | C-SO₃⁻ bond | Confirms the attachment of the sulfonate group to the carbon ring.[15] |

Note: Specific peak positions can be found on spectral databases.[13][16][17][18] The interpretation relies on established correlation tables.[19]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule.

Expertise & Experience: The Rationale Behind UV-Vis

The extended π-system of the naphthalene ring in this compound is expected to absorb UV radiation, leading to characteristic π → π* electronic transitions. This technique is highly sensitive and is often used for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and for confirming the presence of the aromatic chromophore. Water is an excellent solvent choice as it is transparent in the relevant UV range and readily dissolves the sample.

Experimental Protocol
  • Solution Preparation: Prepare a stock solution of the compound in deionized water at a known concentration (e.g., 1 mg/100 mL). Perform serial dilutions to obtain a concentration that gives a maximum absorbance reading between 0.5 and 1.0.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with deionized water (the blank) and another with the sample solution.

  • Scanning: Scan the sample from approximately 200 nm to 600 nm to record the absorption spectrum.[20]

Data Presentation & Interpretation

Table 4: Expected UV-Vis Absorption Maxima (in Water)

Approx. λₘₐₓ (nm) Electronic Transition Interpretation
~230 π → π* High-energy transition characteristic of the naphthalene system.
~270 - 290 π → π* Corresponds to the ¹Lₐ band of the naphthalene chromophore.[21]

| ~330 - 350 | π → π* | Corresponds to the ¹Lₑ band, often shifted by the substituents.[21] |

Note: The exact positions and intensities of the absorption maxima (λₘₐₓ) can be influenced by solvent and pH.[21][22]

Mass Spectrometry (MS)

MS is a destructive technique that provides the exact molecular weight and, through fragmentation, information about the molecule's structure.

Expertise & Experience: The Rationale Behind MS

For an ionic, non-volatile compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is required. ESI allows the transfer of ions from solution into the gas phase without significant fragmentation. Running the analysis in negative ion mode is the logical choice to directly detect the 6-hydroxynaphthalene-2-sulfonate anion. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition via a highly accurate mass measurement.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture like water/methanol (50:50).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in negative ion mode (ESI-). The mass range should be set to scan from m/z 50 up to at least m/z 300 to ensure detection of the parent ion.

  • Tandem MS (MS/MS): For structural confirmation, the parent ion (m/z 223) can be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Data Presentation & Interpretation

Table 5: Expected Mass Spectrometry Data (ESI-)

m/z (Daltons) Ion Species Interpretation
223.0071 [M-Na]⁻ The molecular ion of the 6-hydroxynaphthalene-2-sulfonate anion. The exact mass (C₁₀H₇O₄S⁻) confirms the elemental composition.[23]

| 143.0502 | [M-Na-SO₃]⁻ | A potential major fragment resulting from the loss of the sulfonate group (SO₃).[23] |

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis prep1 Prepare Dilute Solution (e.g., in H2O/MeOH) acq1 Infuse into ESI Source prep1->acq1 acq2 Ionize Sample (Negative Mode) acq1->acq2 acq3 Analyze ions with Mass Analyzer acq2->acq3 an1 Identify Parent Ion [M-Na]⁻ at m/z ~223 acq3->an1 an2 Confirm Exact Mass (HRMS) an1->an2 an3 Analyze Fragmentation (MS/MS) an1->an3 an4 Verify Structure an2->an4 an3->an4

Caption: General workflow for structural verification by mass spectrometry.

Conclusion

The comprehensive characterization of this compound is reliably achieved through the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, FTIR confirms the presence of key functional groups, UV-Vis spectroscopy verifies the aromatic chromophore system, and mass spectrometry confirms the molecular weight and elemental composition. Together, these methods form a self-validating system that ensures the structural integrity and purity of this vital chemical intermediate, providing the necessary confidence for its use in research, development, and industrial manufacturing.

References

An In-depth Technical Guide to the Solubility of Schaeffer's Salt in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Dyestuff Intermediate

Schaeffer's salt, the common name for sodium 6-hydroxynaphthalene-2-sulfonate, is a cornerstone intermediate in the synthesis of a wide array of azo dyes and pigments.[1] Its utility in industrial processes is profoundly influenced by its solubility characteristics. While its behavior in aqueous systems is relatively well-documented, a comprehensive understanding of its solubility in organic solvents is critical for process optimization, purification, and the development of novel synthetic routes. This guide, prepared for the discerning scientist and researcher, delves into the theoretical underpinnings and practical methodologies for assessing the solubility of this vital compound.

The Molecular Profile of Schaeffer's Salt: An Insight into its Solubility Behavior

Schaeffer's salt is an anionic organic salt, a sodium salt of an aromatic sulfonic acid.[2] Its molecular structure, featuring a large, relatively nonpolar naphthalene ring system, a hydrophilic sulfonate group (-SO₃⁻Na⁺), and a polar hydroxyl group (-OH), dictates its interactions with various solvents. The presence of the ionic sulfonate group and the hydrogen-bonding capable hydroxyl group suggests a high degree of polarity. This inherent polarity is the primary determinant of its solubility, governed by the fundamental principle of "like dissolves like."[3]

Theoretical Framework: Intermolecular Forces and Solubility

The dissolution of a solute in a solvent is an energetically driven process, contingent on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a highly polar, ionic compound like Schaeffer's salt, significant energy is required to overcome the strong electrostatic attractions within its crystal lattice. Consequently, only solvents capable of providing strong, stabilizing interactions can effectively dissolve it.

  • Ion-Dipole Interactions: Polar solvents with high dipole moments can solvate the sodium cation (Na⁺) and the sulfonate anion (-SO₃⁻), mitigating the strong ionic attractions.

  • Hydrogen Bonding: The hydroxyl group on the naphthalene ring and the oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor. Protic solvents like alcohols can engage in hydrogen bonding, contributing to solubility.

  • Van der Waals Forces: While weaker, these forces between the naphthalene ring and the organic solvent molecules also play a role, particularly with aromatic solvents.

Given its highly polar and ionic nature, Schaeffer's salt is expected to exhibit very limited solubility in nonpolar or weakly polar organic solvents.

Solubility Profile of Schaeffer's Salt: A Qualitative and Predictive Overview

Direct quantitative solubility data for Schaeffer's salt in a wide range of organic solvents is scarce in publicly available literature. However, based on its chemical structure and information on analogous compounds, a predictive solubility profile can be constructed.

Qualitative Solubility Data:

SolventQualitative SolubilityReference
WaterReadily Soluble[4]
MethanolSlightly Soluble[2]
EthanolSlightly Soluble
DMSOSlightly Soluble[2]
Other AlcoholsExpected to be slightly soluble
AcetoneExpected to be very slightly soluble to insoluble
Ethyl AcetateExpected to be insoluble
DichloromethaneExpected to be insoluble
TolueneExpected to be insoluble
HexaneExpected to be insoluble

Solvent Properties for Correlation:

To rationalize the expected solubility trends, the following table of solvent properties is provided for reference. A higher polarity index and dielectric constant generally indicate a better capacity to dissolve ionic and polar solutes.

SolventPolarity IndexDielectric Constant (at 20°C or 25°C)
Water10.280.1
Dimethyl Sulfoxide (DMSO)7.246.7
N,N-Dimethylformamide (DMF)6.436.7
Acetonitrile5.837.5
Methanol5.132.7
Ethanol4.324.5
Acetone5.120.7
Dichloromethane3.18.93
Ethyl Acetate4.46.02
Tetrahydrofuran (THF)4.07.58
Toluene2.42.38
Hexane0.11.88

(Data compiled from various sources)[5][6][7]

Discussion of Expected Trends:

The high polarity of Schaeffer's salt, driven by its ionic sulfonate group, dictates that its solubility will be greatest in the most polar solvents. Water, with its high dielectric constant and extensive hydrogen-bonding network, is an excellent solvent for this compound.[4]

Among organic solvents, highly polar aprotic solvents like DMSO and DMF are most likely to show some measurable, albeit slight, solubility due to their large dipole moments which can effectively solvate the ions. Polar protic solvents like methanol and ethanol are also expected to be modest solvents due to their ability to form hydrogen bonds and engage in ion-dipole interactions.

As the polarity of the solvent decreases, the solubility of Schaeffer's salt is expected to drop precipitously. Solvents with moderate polarity like acetone and ethyl acetate will be poor solvents, while nonpolar solvents such as toluene and hexane will be effectively non-solvents for this compound. This is because these nonpolar solvents cannot overcome the strong solute-solute interactions in the crystal lattice of the salt.

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise quantitative solubility data, the following experimental protocol based on the equilibrium shake-flask method is recommended.[8]

Objective: To determine the equilibrium solubility of Schaeffer's salt in a given organic solvent at a specified temperature.

Materials and Equipment:

  • Schaeffer's salt (high purity)

  • Anhydrous organic solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantitative Analysis A Add excess Schaeffer's salt to a known volume of solvent B Equilibrate in a thermostatically controlled shaker for 24-48h A->B Establish equilibrium C Centrifuge the suspension to pellet undissolved solid B->C D Withdraw a known volume of the supernatant C->D E Filter the aliquot through a syringe filter (0.45 µm) D->E F Prepare a series of dilutions of the saturated solution E->F G Analyze by HPLC or UV-Vis Spectrophotometry F->G H Determine concentration from a pre-established calibration curve G->H I I H->I Calculate solubility (e.g., in g/100mL or mol/L)

Caption: Experimental workflow for determining the solubility of Schaeffer's salt.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of finely powdered Schaeffer's salt to a known volume of the anhydrous organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[8]

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • To separate the saturated solution from the excess solid, centrifuge the sample at a moderate speed.

    • Carefully withdraw a precise aliquot of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation due to temperature changes.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. This step removes any fine, suspended particles.

  • Quantitative Analysis:

    • Dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical method.

    • Using HPLC: Develop an HPLC method (e.g., reverse-phase with a C18 column and a suitable mobile phase like a buffered acetonitrile/water mixture) to quantify the concentration of Schaeffer's salt. The aromatic nature of the compound makes it amenable to UV detection.

    • Using UV-Vis Spectrophotometry: Determine the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_max) for Schaeffer's salt in the specific solvent.

    • Calculate the concentration of Schaeffer's salt in the saturated solution by comparing the analytical response to a pre-established calibration curve prepared with known concentrations of the salt in the same solvent.

  • Calculation of Solubility:

    • From the determined concentration and the dilutions performed, calculate the solubility of Schaeffer's salt in the organic solvent. Express the result in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Factors Influencing Solubility Measurements

  • Purity of Schaeffer's Salt: Impurities can significantly affect solubility. It is imperative to use a well-characterized, high-purity sample.

  • Anhydrous Conditions: Schaeffer's salt may be hygroscopic. The presence of water in the organic solvent can drastically increase the measured solubility. Therefore, using anhydrous solvents and handling samples in a controlled atmosphere (e.g., a glove box) is recommended for accurate measurements.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately known temperature throughout the experiment is critical.

  • Solid-State Form (Polymorphism): The existence of different crystalline forms (polymorphs) or solvates of Schaeffer's salt could lead to different solubility values. Characterization of the solid phase before and after the experiment is advisable.

Conclusion

While quantitative data on the solubility of Schaeffer's salt in a broad spectrum of organic solvents remains limited in the public domain, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. Its highly polar and ionic nature confines its solubility primarily to polar solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. A thorough understanding of the solubility of Schaeffer's salt is indispensable for the chemists and engineers who work with this important industrial chemical, enabling more efficient process design, purification strategies, and innovation in the field of dye chemistry.

References

"Sodium 6-hydroxynaphthalene-2-sulfonate CAS number 135-76-2"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sodium 6-hydroxynaphthalene-2-sulfonate (CAS 135-76-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal chemical compound for professionals engaged in chemical synthesis, dye manufacturing, and pharmaceutical research.

Introduction and Strategic Importance

This compound, widely known in the industry as Schaeffer's salt, is an organic compound belonging to the naphthalene derivative class.[1] Its strategic importance lies in its role as a versatile coupling component and intermediate.[2][3] The molecule's structure, featuring a naphthalene core functionalized with both a hydroxyl (-OH) and a sulfonate (-SO₃Na) group, imparts unique chemical properties that make it indispensable in the synthesis of azo dyes, including regulated colorants like FD&C Red No. 40.[2][3] It also serves as a critical precursor in the production of other specialized chemicals and is used as an analytical standard in quality control processes for food additives.[4] This guide elucidates its chemical properties, synthesis, purification, analytical characterization, and applications, providing researchers and development professionals with a foundational understanding of this key industrial chemical.

Physicochemical Properties

The compound is typically a white to light yellow or off-white solid, available as a powder or crystalline granules.[1][3][5] It is generally stable under standard atmospheric and storage conditions, which recommend keeping it in a dark, inert atmosphere at room temperature.[3][5] Its high melting point, recorded as above 300 °C, is indicative of its stable ionic salt structure.[3] The presence of the sodium sulfonate group confers excellent water solubility, a critical attribute for its primary applications in aqueous reaction media.[1][3]

Table 1: Key Physicochemical Identifiers and Properties
PropertyValueSource(s)
CAS Number 135-76-2[1][6]
EC Number 205-218-1[7]
IUPAC Name This compound[6]
Synonyms Schaeffer's salt, Sodium 2-naphthol-6-sulfonate[1][3][6]
Molecular Formula C₁₀H₇NaO₄S[6][7][8]
Molecular Weight 246.22 g/mol (anhydrous basis)[6][9]
Appearance White to light yellow powder/solid[1][3][10]
Melting Point >300 °C (literature)[2][3]
Water Solubility 1000 g/L at 25°C[3]
LogP -2.26 at 25°C[3]
Visualization: Chemical Structure

The structure of this compound is fundamental to its reactivity, particularly in electrophilic substitution reactions typical for dye synthesis.

Caption: Chemical structure of this compound.

Synthesis and Purification

The industrial production of Schaeffer's salt is a well-established process primarily involving the sulfonation of 2-naphthol (β-naphthol). The choice of reaction conditions is critical to maximize the yield of the desired 6-sulfonic acid isomer over other potential isomers and by-products.

Synthesis Pathway

The core reaction involves treating 2-naphthol with concentrated sulfuric acid at elevated temperatures, typically around 100°C.[11] This electrophilic aromatic substitution reaction yields a mixture of products, with 2-naphthol-6-sulfonic acid being the major component under kinetically controlled conditions. The resulting sulfonation mixture is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to form the crude sodium salt.[11]

Synthesis_Pathway Reactant1 2-Naphthol Reaction Sulfonation (~100°C) Reactant1->Reaction Reactant2 Conc. H₂SO₄ Reactant2->Reaction Mixture Sulfonation Mixture (Contains 2-naphthol-6-sulfonic acid, by-products) Reaction->Mixture Neutralization Neutralization (e.g., NaOH) Mixture->Neutralization Product Crude Schaeffer's Salt (Aqueous Solution) Neutralization->Product

Caption: High-level overview of the synthesis of Schaeffer's Salt.

Purification Protocol: A Self-Validating System

The crude product from the initial synthesis contains several impurities, including unreacted 2-naphthol, 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS), and 2-naphthol-3,6-disulfonic acid (R-salt).[11] A robust, multi-step purification is required to achieve the high purity necessary for pharmaceutical and dye applications. The following protocol is based on established industrial practices.[11]

Objective: To isolate high-purity Schaeffer's Salt by systematically removing key process-related impurities.

Step-by-Step Methodology:

  • Dilution & Initial Treatment:

    • The raw sulfonation mixture is diluted with water to create an aqueous solution containing approximately 10-20% by weight of the target sulfonic acid.[11]

    • Causality: Dilution is necessary to ensure all components are fully dissolved and to control the subsequent precipitation steps.

    • Activated carbon is added to the solution, which is maintained at 30-90°C for 0.1 to 4.0 hours.[11]

    • Causality: Activated carbon has a high affinity for non-polar organic molecules and effectively adsorbs unreacted 2-naphthol.

  • Removal of DONS By-product:

    • The solution is filtered to remove the activated carbon.

    • The pH of the filtrate is adjusted to be above 9 using a sodium base (e.g., sodium hydroxide).[11]

    • Causality: At this high pH, the disodium salt of DONS becomes selectively insoluble and precipitates out of the solution, while the desired Schaeffer's salt remains dissolved.

    • The precipitated DONS is removed by a second filtration.

  • Selective Precipitation of Schaeffer's Salt:

    • The pH of the purified filtrate is adjusted to a range of 2-7 using a strong acid like sulfuric acid.[11]

    • Causality: Lowering the pH into this acidic-to-neutral range significantly reduces the solubility of Schaeffer's salt relative to the highly soluble R-salt (2-naphthol-3,6-disulfonic acid), which remains in the mother liquor.

    • A salting-out agent, such as sodium chloride (6-12 grams per 100 mL), is added to further decrease the solubility of the target product.[11] The solution is cooled to 20-40°C to maximize precipitation.

    • Causality: The common ion effect from the added sodium salt and lower temperature synergistically promote the crystallization of the desired product.

  • Final Isolation and Drying:

    • The precipitated Schaeffer's Salt is collected by filtration.

    • The filter cake is washed with cold water to remove any remaining mother liquor and soluble impurities.[11]

    • The final product is dried to yield a high-purity crystalline solid.

Purification_Workflow start Crude Sulfonation Mixture dilute 1. Dilute with Water (10-20% concentration) start->dilute carbon 2. Add Activated Carbon (30-90°C) dilute->carbon filter1 3. Filter to Remove Carbon & Unreacted Naphthol carbon->filter1 ph_up 4. Adjust pH > 9 (with NaOH) filter1->ph_up precip_dons 5. Precipitate DONS By-product ph_up->precip_dons filter2 6. Filter to Remove DONS precip_dons->filter2 ph_down 7. Adjust pH to 2-7 (with H₂SO₄) filter2->ph_down salt_out 8. Add NaCl & Cool (20-40°C) ph_down->salt_out precip_schaeffer 9. Precipitate Schaeffer's Salt salt_out->precip_schaeffer filter3 10. Filter & Wash with Cold Water precip_schaeffer->filter3 end Pure Schaeffer's Salt filter3->end

Caption: Detailed workflow for the purification of Schaeffer's Salt.

Analytical Techniques for Quality Control

Ensuring the purity of this compound is paramount for its end-use applications. High-Performance Liquid Chromatography (HPLC) is the predominant analytical method for this purpose.[9]

Protocol: HPLC Purity Assay

  • Objective: To quantify the purity of Schaeffer's Salt and identify the presence of process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

  • Column: A reverse-phase C18 column is typically effective.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to resolve the main peak from impurities like 2-naphthol, DONS, and R-salt.

  • Detection: Naphthalene sulfonates exhibit natural fluorescence, making fluorescence detection (e.g., excitation at 275 nm, emission at 350 nm) a highly sensitive and selective option.[12] UV detection is also commonly used.

  • Quantification: Purity is typically determined by area percent calculation, assuming equal response factors for closely related impurities, or by using certified reference standards for each potential impurity for more accurate quantification.[9] A purity of >97% is often specified for technical grades.[13]

Applications in Research and Industry

The utility of Schaeffer's salt is widespread, driven by its defined chemical reactivity.

  • Dye and Pigment Synthesis: This is its primary industrial application. It acts as a coupling component in the synthesis of a vast range of azo dyes used in the textile, paper, and leather industries.[14][15] A notable example is its use as a precursor in the synthesis of FD&C Red No. 40, a colorant permitted for foods, drugs, and cosmetics.[2][3]

  • Chemical Intermediate: It is a starting material for producing other chemical reagents, such as methoxy-substituted naphthalenesulfonyl chlorides.[3]

  • Drug Development: While not a therapeutic agent itself, its derivatives have been explored in medicinal chemistry. For instance, scaffolds based on related structures have been investigated for applications such as thrombin inhibitors. Its well-defined structure makes it a valuable building block in the synthesis of more complex molecules for drug discovery programs.

  • Analytical Standards: High-purity grades of Schaeffer's salt are used as reference materials for the quality control and purity testing of various food colorants and additives.[4]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential.

Table 2: GHS Hazard Information
Hazard ClassGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[6]
Eye IrritationH319Causes serious eye irritation[6][7][16]
Specific Target Organ ToxicityH335May cause respiratory irritation[6]

Recommended Handling and PPE:

  • Engineering Controls: Handle in a well-ventilated area, preferably using local exhaust ventilation to prevent dust dispersion.[16][17]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7] For handling large quantities or where dust is generated, a NIOSH-approved N95 dust mask is recommended.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7][16] For skin contact, wash off with soap and plenty of water.[7] If inhaled, move the person to fresh air.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[3][16]

Conclusion

This compound (CAS 135-76-2) is more than a mere commodity chemical; it is a foundational building block in several scientifically driven industries. Its synthesis from 2-naphthol, while straightforward in principle, requires a nuanced and rigorous purification process to yield a product suitable for the demanding specifications of dye manufacturing and pharmaceutical research. A thorough understanding of its properties, synthesis, and analytical validation, as detailed in this guide, is crucial for any scientist or developer working with this versatile and important compound.

References

Navigating the Nomenclature of a Key Dye Intermediate: A Guide to Sodium 6-hydroxynaphthalene-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical synthesis, precise molecular identification is paramount. Ambiguity in nomenclature can lead to costly errors in procurement, experimental design, and regulatory documentation. This technical guide provides an in-depth exploration of the various alternative names and identifiers for the compound Sodium 6-hydroxynaphthalene-2-sulfonate, a crucial intermediate in the synthesis of many azo dyes. Understanding the origins and contexts of these synonyms is essential for navigating the chemical literature and supply chains effectively.

Foundational Identity: IUPAC and Systematic Nomenclature

The unequivocal identification of a chemical entity begins with its systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC). The official IUPAC name for this compound is This compound [1][2]. This name precisely describes the molecule's structure: a sodium salt of a naphthalene ring that is substituted with a hydroxyl (-OH) group at the 6th position and a sulfonate (-SO₃⁻) group at the 2nd position.

Variations in systematic naming conventions exist, leading to several closely related and equally valid names. These often involve minor syntactical differences but refer to the same chemical structure. Common systematic alternatives include:

  • Sodium 6-Hydroxy-2-naphthalenesulfonate[1][3]

  • 6-Hydroxy-2-naphthalenesulfonic acid, sodium salt[1]

  • 2-Naphthalenesulfonic acid, 6-hydroxy-, monosodium salt[1][4]

  • 6-Hydroxy-2-naphthalenesulfonic acid monosodium salt[5]

These names are frequently encountered in chemical databases, regulatory submissions, and academic publications. The choice between them is often a matter of stylistic preference or the specific conventions of the database or publisher.

The Industrial Workhorse: Common and Trivial Names

Beyond systematic nomenclature, many chemicals with a long history of industrial use acquire common or "trivial" names. For this compound, the most prevalent of these is Schaeffer's salt [1][4][6][7][8][9][10]. This name is a tribute to the German chemist Hugo Schaeffer, who was instrumental in the development of early synthetic dyes. The corresponding free acid, 6-hydroxynaphthalene-2-sulfonic acid, is often referred to as Schaeffer's acid [4][6][8][11] or Schaeffer's β-acid[8].

The name "Schaeffer's salt" is deeply entrenched in the dye manufacturing industry and is a critical search term for anyone investigating historical or current dye synthesis protocols.[9][10] Due to its historical significance, you may also encounter slight variations such as:

  • Schaeffer salt[7][12]

  • Schaffer's Salt[4][6]

  • Schaeffers Salt (Sodium)[4][11]

Another common naming convention is based on the parent alcohol, β-naphthol (2-naphthol). This leads to synonyms such as:

  • Sodium 2-Naphthol-6-sulfonate[1][2][3][6][7][11][13]

  • 2-Naphthol-6-sulfonic Acid Sodium Salt[1][3][5][6][12]

These names are particularly useful as they immediately inform the researcher of the synthetic precursor, 2-naphthol.

Hydration State

It is common for this salt to be supplied in a hydrated form. This is often explicitly stated in the name, such as This compound hydrate [14] or 6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate [6][13][14]. The exact degree of hydration can vary, which may be indicated by "xhydrate" in the name.[14] For applications where anhydrous conditions are critical, it is essential to verify the hydration state of the material.

Key Identifiers for Unambiguous Referencing

To eliminate any ambiguity arising from nomenclature, standardized registry numbers are used globally. For this compound, the most critical identifier is its CAS (Chemical Abstracts Service) Registry Number® : 135-76-2 [1][3][4][5][6][7][11][13][15][16]. This number is unique to this specific chemical substance (in its anhydrous sodium salt form) and is the most reliable way to identify it in databases, regulatory documents, and commercial catalogs.

Other useful identifiers include:

  • EINECS Number : 205-218-1[1] (European Inventory of Existing Commercial Chemical Substances)

  • PubChem CID : 23667648[1] (for the anhydrous form)

  • FDA UNII : X05MYI02LR[1][4]

Summary of Nomenclature

The following table provides a consolidated reference for the various names and identifiers discussed.

CategoryName/IdentifierNotes
IUPAC Name This compoundThe official, systematic name.[1][2]
Systematic Variants Sodium 6-Hydroxy-2-naphthalenesulfonateA common and accepted variation.[1][3][7]
6-Hydroxy-2-naphthalenesulfonic acid, sodium saltEmphasizes the parent acid.[1]
2-Naphthalenesulfonic acid, 6-hydroxy-, monosodium saltFrequently used in chemical databases.[1][4][7]
Common/Trivial Names Schaeffer's saltThe most widely used common name in industry.[1][4][6][7][8][9][10]
Schaeffer's acid sodium saltExplicitly links the salt to the parent acid.[3][4]
Sodium 2-Naphthol-6-sulfonateHighlights the 2-naphthol precursor.[1][2][3][6][7][11][13]
2-Naphthol-6-sulfonic Acid Sodium SaltAnother variant based on the precursor.[1][3][5][6][12]
Hydrated Forms This compound hydrateIndicates the presence of water of hydration.[14]
6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrateA systematic name for the hydrated form.[6][13][14]
Key Registry Numbers CAS Registry Number®: 135-76-2 The most reliable unique identifier. [1][3][4][5][6][7][11][13][15][16]
EINECS Number: 205-218-1European regulatory identifier.[1]
PubChem CID: 23667648PubChem database identifier for the anhydrous form.[1]

Navigating the Nomenclature Landscape

The variety of names for this compound stems from its long history, diverse applications, and the evolution of chemical naming conventions. The following diagram illustrates the relationships between the primary naming schemes.

G Core This compound (CAS: 135-76-2) IUPAC IUPAC & Systematic Names (e.g., Sodium 6-hydroxy-2- naphthalenesulfonate) Core->IUPAC Formal Definition Common Common/Trivial Names (e.g., Schaeffer's Salt) Core->Common Historical Usage Precursor Precursor-Based Names (e.g., Sodium 2-Naphthol-6-sulfonate) Core->Precursor Synthetic Origin Hydrate Hydrated Forms Core->Hydrate Physical State

Caption: Relationship between naming conventions for this compound.

Conclusion

For the practicing scientist, a thorough understanding of the alternative names for this compound is not merely academic; it is a practical necessity. While the CAS number 135-76-2 remains the gold standard for unambiguous identification, familiarity with names like Schaeffer's salt and Sodium 2-Naphthol-6-sulfonate is invaluable for literature searches, sourcing raw materials, and collaborating across disciplines. By recognizing the systematic, common, and precursor-based nomenclature, researchers can navigate the complex landscape of chemical information with confidence and precision.

References

A Comprehensive Technical Guide to the Physical Characteristics of Schaeffer's Salt Powder

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed examination of the physical characteristics of Schaeffer's salt powder, an essential intermediate in the synthesis of various dyes and organic compounds. This document is designed for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of this compound's properties for process optimization, quality control, and the exploration of new applications. We will cover its fundamental properties, delve into advanced characterization techniques, and present actionable experimental protocols.

Introduction: The Industrial Importance of Schaeffer's Salt

Schaeffer's salt, known systematically as sodium 6-hydroxynaphthalene-2-sulfonate, is a pivotal naphtholsulfonic acid derivative.[1] Its role as a coupling component in the manufacture of azo dyes and as a key precursor in the synthesis of various pharmaceuticals and organic compounds highlights the critical need for a thorough understanding of its physical properties.[2][3][4][5] The physical state, purity, and consistency of Schaeffer's salt powder are directly correlated with reaction kinetics, product yield, and the quality of the final products. This guide offers a comprehensive analysis of its key physical attributes.

Fundamental Physical Properties

A precise characterization of the fundamental physical properties of Schaeffer's salt is essential for its proper handling, storage, and application. These properties serve as the primary indicators of a sample's quality and purity.

Appearance, Color, and Odor

Under standard laboratory conditions, Schaeffer's salt is typically a fine, crystalline powder.

  • Appearance: It presents as a solid, which can range from a powder to crystalline granules.[6]

  • Color: The color is generally described as white to off-white, though it can also appear as light yellow, light orange, or even light pink.[6] Variations in color can be indicative of impurities.

  • Odor: It is reported to have a faint, characteristic odor.[6]

Molecular Structure and Formula

The chemical identity of Schaeffer's salt is defined by its molecular structure, which features a naphthalene ring substituted with both a hydroxyl (-OH) and a sodium sulfonate (-SO₃Na) group.[6][7]

  • Chemical Name: this compound[1]

  • Synonyms: Schaeffer's acid sodium salt, 2-Naphthol-6-sulfonic acid sodium salt[1]

  • Molecular Formula: C₁₀H₇NaO₄S[1][4][8]

  • Molecular Weight: Approximately 246.21 g/mol [1][4][8][9]

Caption: Molecular Structure of Schaeffer's Salt.

Solubility Profile

The solubility of Schaeffer's salt is a critical parameter, particularly for its application in aqueous reaction media.

Table 1: Solubility of Schaeffer's Salt

SolventSolubilityTemperature (°C)
WaterFreely soluble[8] (1000 g/L[4][5])25
Hot Water (80°C)Forms a 30% solution[2]80
EthanolSlightly soluble[8]Ambient
Diethyl EtherPractically insoluble[8]Ambient
MethanolSlightly soluble[4][5]Ambient
DMSOSlightly soluble[4][5]Ambient

The presence of the hydrophilic sulfonate and hydroxyl groups confers significant water solubility.[7] This property is fundamental to its use in dyeing processes, which are typically performed in aqueous solutions.

Advanced Characterization Techniques

For a more profound understanding of Schaeffer's salt, sophisticated analytical methods are required. These techniques provide crucial insights into the material's crystalline structure, thermal behavior, and particle morphology.

X-ray Powder Diffraction (XRPD) for Crystalline Structure Analysis

XRPD is an indispensable, non-destructive technique for confirming the crystalline nature of a material. For Schaeffer's salt, XRPD can verify its crystalline structure, identify specific polymorphic forms, and detect the presence of any amorphous content. The resulting diffraction pattern serves as a unique fingerprint for the material's solid-state structure.

Experimental Protocol: XRPD Analysis of Schaeffer's Salt

  • Sample Preparation: A small quantity of the Schaeffer's salt powder is gently ground with a mortar and pestle. This step is crucial to reduce preferred orientation effects and ensure a random distribution of crystallites.

  • Sample Mounting: The homogenized powder is carefully packed into a standard XRPD sample holder, ensuring a flat and level surface to maintain proper diffraction geometry.

  • Instrument Setup:

    • X-ray Source: Copper Kα radiation (λ ≈ 1.5406 Å) is the most common source for organic powder analysis.

    • Scan Range (2θ): A comprehensive scan from 5° to 50° is typically sufficient to capture the most characteristic diffraction peaks.

    • Step Size: A fine step size, such as 0.02°, ensures high resolution of the diffraction peaks.

    • Scan Speed: A moderate scan speed (e.g., 1°/minute) is chosen as a balance between data quality and analysis time.

  • Data Acquisition: The diffraction experiment is initiated, and the intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

  • Data Analysis: The output, a diffractogram plotting intensity versus 2θ, is analyzed. The positions (d-spacings) and relative intensities of the peaks are characteristic of the material's crystal lattice and can be compared to reference databases for phase identification.

Caption: Standard workflow for XRPD analysis of a powder sample.

Thermal Analysis: TGA and DSC

Thermal analysis techniques are critical for evaluating the thermal stability and phase transitions of Schaeffer's salt.

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature. This is highly effective for quantifying water content (both adsorbed and hydrate water) and determining the onset temperature of thermal decomposition.[10][11] For sulfonic acid salts, TGA can reveal multi-stage degradation processes.[10] The sodium salt form is generally more thermally stable than the free acid form.[10]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a controlled temperature program.[12] This technique identifies thermal events like melting, crystallization, and glass transitions.[12][13] For Schaeffer's salt, a sharp endothermic peak would signify its melting point. However, it is reported to decompose at temperatures above 300°C, which may obscure a true melting point.[3][4][5][14]

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: An accurately weighed sample of Schaeffer's salt powder (typically 5-10 mg) is placed into a TGA/DSC pan (e.g., aluminum for DSC, platinum for TGA).

  • Instrument Setup:

    • Atmosphere: An inert atmosphere, typically flowing nitrogen, is used to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the material.

    • Heating Rate: A linear heating rate, such as 10 °C/minute, is applied for consistent and reproducible results.

    • Temperature Range: A broad temperature scan, for instance, from ambient to 600 °C, is necessary to observe moisture loss, phase transitions, and complete decomposition.

  • Data Acquisition: The thermal program is executed, and the sample's weight change (TGA) and differential heat flow (DSC) are recorded simultaneously against temperature.

  • Data Analysis: The resulting thermograms are analyzed to pinpoint the temperatures of water loss, the melting point (if any), and the onset and stages of decomposition.

Particle Size and Morphology Analysis

The particle size distribution and morphology of Schaeffer's salt powder can significantly impact its bulk properties, such as flowability, dissolution rate, and handling characteristics.[15][16]

  • Laser Diffraction: This is a primary technique for determining particle size distribution.[15][16] The powder is dispersed in a suitable non-solvent (e.g., isopropanol) and passed through a laser beam. The resulting light scattering pattern is analyzed to compute the particle size distribution.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution, three-dimensional images of particle morphology.[17] This allows for direct visualization of crystal shape, surface texture, and the extent of particle agglomeration.[17][18]

Experimental Protocol: SEM Imaging

  • Sample Mounting: A representative amount of the powder is affixed to an SEM stub using conductive double-sided carbon tape.

  • Sputter Coating: To render the non-conductive organic sample suitable for SEM, a thin, uniform layer of a conductive metal (e.g., gold or palladium) is deposited onto the sample surface. This coating prevents the accumulation of static charge from the electron beam.

  • Imaging: The prepared stub is placed in the SEM vacuum chamber. An electron beam is focused on the sample, and the resulting secondary electron signals are collected to generate an image. Images are captured at multiple magnifications to provide a comprehensive view of the particle morphology, from individual crystals to larger agglomerates.

Summary of Key Physical Data

The following table consolidates the key physical characteristics of Schaeffer's salt powder as determined by the analytical techniques discussed.

Table 2: Summary of Physical Characteristics of Schaeffer's Salt

PropertyTypical Value / DescriptionAnalytical Technique(s)
AppearanceFine crystalline powder or granules[6]Visual Inspection
ColorWhite to light yellow/orangeVisual Inspection
Molecular FormulaC₁₀H₇NaO₄S[4]-
Molecular Weight~246.21 g/mol [4][8]-
Solubility (25°C Water)1000 g/L[4][5]Wet Chemistry
Crystalline StructureCrystallineX-ray Powder Diffraction (XRPD)
Thermal BehaviorDecomposes >300 °C[3][4][5][14]TGA / DSC
Particle MorphologyVaries (e.g., needles, plates)Scanning Electron Microscopy (SEM)

Conclusion

A comprehensive understanding of the physical characteristics of Schaeffer's salt powder is fundamental to its effective application in both industrial and research settings. This guide has detailed its primary physical properties and outlined robust protocols for advanced characterization using modern analytical instrumentation. By systematically applying these methodologies, scientists and engineers can ensure the quality, consistency, and performance of Schaeffer's salt, leading to more reliable and optimized outcomes in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The interplay of these physical properties ultimately dictates the behavior and utility of this vital chemical intermediate.

References

A Technical Guide to the Characterization of Hygroscopicity in Sulfonated Aromatic Compounds: A Case Study of Sodium 6-hydroxynaphthalene-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hygroscopic nature of an active pharmaceutical ingredient (API) or excipient is a critical physicochemical property that profoundly influences its stability, manufacturability, and therapeutic efficacy.[1][2] Materials that readily absorb moisture from the environment can undergo physical and chemical changes, leading to challenges in powder handling, formulation, and long-term storage.[3] This technical guide provides a comprehensive framework for the in-depth characterization of hygroscopicity, using Sodium 6-hydroxynaphthalene-2-sulfonate (Schaeffer's Salt) as a representative case study for sulfonated aromatic compounds. We will explore the theoretical underpinnings of its expected moisture sensitivity, detail the gold-standard analytical methodologies for its quantification, and discuss the practical implications for drug development. This document is intended for researchers, scientists, and formulation experts, offering both the "how" and the "why" behind a robust hygroscopicity assessment program.

The Critical Role of Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the inherent tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[4] This phenomenon is dictated by the material's chemical structure, crystal form, and the ambient temperature and relative humidity (RH). In the pharmaceutical context, uncontrolled moisture uptake is a significant risk factor. It can lead to:

  • Chemical Degradation: The presence of absorbed water can accelerate hydrolysis, oxidation, and other degradation pathways, reducing the potency of the API and generating impurities.[3]

  • Physical Instability: Moisture can induce changes in the solid-state form, such as converting an anhydrous crystalline form to a hydrate or facilitating the conversion of a high-energy amorphous solid to a more stable, less soluble crystalline form.[5]

  • Poor Manufacturability: For powdered materials, moisture uptake leads to issues like caking, reduced flowability, and adhesion to processing equipment, which complicates downstream operations like blending and tablet compression.[2]

  • Compromised Product Performance: Changes in physical form and particle size due to moisture can alter the dissolution rate and, consequently, the bioavailability of the final drug product.[3]

Given these potential pitfalls, a thorough evaluation of hygroscopicity is not merely a characterization step but a cornerstone of risk mitigation in early-phase drug development.[1][]

Physicochemical Profile of this compound (Schaeffer's Salt)

To understand the hygroscopic potential of a molecule, we must first examine its structure.

PropertyValueReference
Chemical Name This compound[7]
Synonyms Schaeffer's Salt, 6-Hydroxy-2-naphthalenesulfonic acid sodium salt[7][8]
CAS Number 135-76-2[8]
Molecular Formula C₁₀H₇NaO₄S[8]
Molecular Weight 246.21 g/mol (anhydrous basis)
Appearance Off-white to light yellow/pink solid powder[9][10]

Expert Insight: Structural Basis for Hygroscopicity

The molecular structure of this compound provides strong indicators of potential hygroscopic behavior. The presence of highly polar functional groups—the ionic sodium sulfonate (-SO₃⁻Na⁺) and the phenolic hydroxyl (-OH)—creates sites for hydrogen bonding with water molecules.[4][9] As an organic salt, its ionic lattice structure can readily interact with dipolar water molecules. Therefore, there is a high a priori expectation that this compound will exhibit significant moisture sorption, necessitating a rigorous experimental evaluation.

A Multi-faceted Approach to Hygroscopicity Assessment

A comprehensive understanding of a material's interaction with water vapor cannot be achieved with a single technique. A logical, multi-step workflow is required to move from qualitative observation to quantitative analysis and, finally, to a mechanistic understanding that informs development decisions.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Quantitative Characterization cluster_2 Phase 3: Mechanistic Understanding & Risk Mitigation A Sample Acquisition (this compound powder) B Static Gravimetric Screening (Exposure to fixed high/low RH) A->B Initial Observation C Dynamic Vapor Sorption (DVS) (Sorption-Desorption Isotherm) B->C Proceed if hygroscopic D Karl Fischer Titration (Absolute Water Content) C->D Validate water content E Data Synthesis & Interpretation (Hygroscopicity Classification) C->E Primary data source D->E Combine data F Development Decisions (Handling, Formulation, Packaging) E->F Inform strategy

Caption: Overall workflow for hygroscopicity characterization.

Core Methodology I: Dynamic Vapor Sorption (DVS) Analysis

Principle of the Technique: Dynamic Vapor Sorption (DVS) is a gravimetric method that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with a specific relative humidity (RH) at a constant temperature.[11][12] By systematically varying the RH and allowing the sample mass to equilibrate at each step, a detailed moisture sorption-desorption isotherm is generated.[11]

Causality Behind Experimental Choice: DVS is the cornerstone of modern hygroscopicity studies for several reasons. It provides not just the equilibrium moisture content but also the kinetics of water uptake and loss. The resulting isotherm is a fingerprint of the material's interaction with water, capable of revealing critical phenomena such as surface adsorption, bulk absorption, hydrate formation, and deliquescence (the point at which the solid dissolves in the absorbed water).[13] This level of detail is essential for making informed decisions in pharmaceutical development.

Detailed Experimental Protocol for this compound

  • Sample Preparation:

    • Accurately weigh 5-15 mg of the this compound powder into a clean DVS sample pan.

    • Ensure the powder is thinly and evenly distributed to maximize surface area exposure and facilitate rapid equilibration.

  • Instrument Setup (Illustrative Parameters):

    • Instrument: Dynamic Vapor Sorption Analyzer (e.g., TA Instruments Discovery SA, Surface Measurement Systems DVS Resolution).[14]

    • Temperature: Set and maintain an isothermal temperature of 25 °C throughout the experiment.

    • Carrier Gas: Nitrogen or dry air.

    • Flow Rate: 200 sccm (standard cubic centimeters per minute).

  • Experimental Method (Sorption-Desorption Cycle):

    • Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved. This baseline mass is defined as the dry weight of the sample. The stability criterion is typically set to a mass change ( dm/dt ) of less than 0.002% per minute.

    • Sorption Phase: Increase the RH in a stepwise manner. A typical profile would be: 0% → 10% → 20% → 30% → 40% → 50% → 60% → 70% → 80% → 90% RH.

    • Equilibration at Each Step: At each RH step, hold the condition until the sample mass equilibrates according to the stability criterion ( dm/dt < 0.002%/min).

    • Desorption Phase: After reaching the maximum RH, decrease the humidity in the reverse sequence: 90% → 80% → ... → 10% → 0% RH, again allowing for mass equilibration at each step.

Data Interpretation and Visualization

The primary output of a DVS experiment is a sorption-desorption isotherm, which plots the percentage change in mass versus the relative humidity.

G cluster_0 Illustrative DVS Isotherm graph_area y_axis Mass Change (%) x_axis Relative Humidity (%) sorption Sorption desorption Desorption hysteresis Hysteresis Loop

Caption: Illustrative DVS sorption-desorption isotherm plot.

Illustrative Data Table

RH (%)Sorption (% Mass Change)Desorption (% Mass Change)
00.000.25
100.210.48
200.450.75
300.781.10
401.251.60
502.052.35
603.503.80
705.806.10
809.709.95
9015.5015.50

This data is illustrative and represents a hypothetical outcome for a hygroscopic material.

From the isotherm, key features are analyzed:

  • Hysteresis: A loop between the sorption and desorption curves indicates that the process is not fully reversible, which can be due to kinetic effects or moisture-induced phase changes.

  • Extent of Sorption: The total mass gain at high RH (e.g., 90% RH) allows for classification according to pharmacopeial standards (e.g., European Pharmacopoeia). A mass gain of 15.5% would classify the material as "very hygroscopic."

Core Methodology II: Karl Fischer Titration for Absolute Water Content

Principle of the Technique: Karl Fischer (KF) titration is a highly specific chemical method for the determination of water content.[15] It is based on the Bunsen reaction, where iodine stoichiometrically reacts with water in the presence of sulfur dioxide, a base, and a suitable solvent (typically methanol).[16] The endpoint is detected electrochemically when an excess of iodine is present.[17]

Causality Behind Experimental Choice: While DVS measures the change in mass due to moisture, KF titration measures the absolute total water content of a sample at a given point in time. It is the gold-standard reference method for water determination.[17] Its purpose here is twofold: 1) To determine the initial water content of the material before DVS analysis, and 2) To serve as an orthogonal technique to confirm the DVS mass change at a specific RH point (e.g., by equilibrating a larger sample at 80% RH and then measuring its water content by KF). This provides a critical self-validating check on the experimental system.

Detailed Experimental Protocol (Volumetric Method with Oven)

  • Instrument Setup:

    • Use a volumetric Karl Fischer titrator equipped with a KF oven attachment. The oven is crucial for solid samples as it allows for the thermal extraction of water into a dry carrier gas, which is then swept into the titration cell. This prevents direct contact between the sample and the KF reagents, avoiding potential side reactions.

    • Standardize the KF reagent (titer determination) using a certified water standard or a stable hydrate like disodium tartrate dihydrate.[16]

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the this compound powder into a glass vial.

    • Seal the vial and place it in the KF oven autosampler.

    • Heat the sample to a temperature sufficient to release all water without causing thermal decomposition (e.g., 120-150 °C; this must be determined experimentally).

    • The evaporated water is carried by a stream of dry nitrogen gas into the titration vessel.

    • The titration proceeds automatically until the endpoint is reached.

  • Calculation:

    • The instrument software calculates the water content based on the volume of titrant consumed, the titer of the reagent, and the initial sample mass. The result is typically expressed as a weight/weight percentage (% w/w).

Implications for Drug Development

The characterization data, whether hypothetical or real, directly informs critical development decisions. A material classified as very hygroscopic, like our illustrative case for this compound, would trigger a specific set of risk mitigation strategies.

G cluster_0 Mitigation Strategies A Hygroscopicity Data (DVS & KF Results) B Risk Assessment: Material is 'Very Hygroscopic' A->B C Manufacturing Controls (Low RH Environment) B->C D Formulation Design (e.g., Dry Granulation, Hydrophobic Excipients) B->D E Packaging Selection (High Moisture Barrier, e.g., Foil Blisters) B->E F Storage & Stability (Define Conditions, e.g., <40% RH) B->F

Caption: Logic flow from experimental data to development decisions.
  • Manufacturing and Handling: All processing steps, from weighing and blending to compression, must be conducted in a humidity-controlled environment to prevent caking and ensure consistent powder flow.[2]

  • Formulation Strategies: Wet granulation processes may be challenging. Alternative approaches like dry granulation or direct compression should be prioritized. The use of hydrophobic excipients (e.g., magnesium stearate) and protective film coatings can also help shield the API from moisture.[3]

  • Packaging and Storage: The final product will require high-barrier packaging, such as aluminum/aluminum (Alu-Alu) blisters or glass bottles with desiccants.[] Storage conditions must be clearly defined and controlled throughout the product's shelf life.

Conclusion

The systematic characterization of hygroscopicity is a non-negotiable step in the development of any new solid chemical entity. For a compound like this compound, whose structure strongly suggests a propensity for moisture sorption, a proactive and quantitative approach is paramount. By integrating the kinetic and equilibrium data from Dynamic Vapor Sorption with the absolute accuracy of Karl Fischer titration, scientists can build a comprehensive understanding of the material's behavior. This knowledge is fundamental to designing robust manufacturing processes, developing stable formulations, and ensuring the delivery of a safe and effective drug product to the patient.

References

An In-Depth Technical Guide to the Shelf Life and Storage Conditions for Schaeffer's Salt Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the shelf life and optimal storage conditions for aqueous solutions of Schaeffer's salt (sodium 2-naphthol-6-sulfonate). Schaeffer's salt is a critical intermediate in the synthesis of various azo dyes and colorants.[1][2] Ensuring the stability of its solutions is paramount for consistent product quality and reproducible experimental outcomes in research and drug development. This document delves into the intrinsic chemical properties of Schaeffer's salt, explores the key environmental factors influencing its degradation, and provides detailed, field-proven methodologies for establishing a robust stability-indicating assay.

Introduction to Schaeffer's Salt and its Significance

Schaeffer's salt, the sodium salt of 2-naphthol-6-sulfonic acid, is a foundational building block in the chemical industry, particularly in the manufacturing of dyes and pigments. Its molecular structure, featuring a naphthalene ring system with both a hydroxyl and a sulfonic acid group, makes it a versatile coupling component in azo dye synthesis. The purity and integrity of Schaeffer's salt solutions directly impact the quality, yield, and safety profile of the final products. Degradation of the salt can lead to the formation of impurities that may alter the coloristic properties of a dye or introduce unwanted toxicological characteristics. Therefore, a thorough understanding of its stability in solution is not merely a matter of good laboratory practice but a critical component of quality control and regulatory compliance.

Factors Influencing the Stability of Schaeffer's Salt Solutions

While specific long-term stability data for Schaeffer's salt solutions is not extensively documented in public literature, the stability of related naphthalenesulfonic acid derivatives provides a strong basis for identifying key factors that govern its degradation.[3] The stability of these solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.

The Critical Role of pH

The pH of the aqueous medium is arguably the most significant factor affecting the stability of Schaeffer's salt solutions. Aromatic sulfonic acids are generally stable in neutral to mildly alkaline conditions.[3] In highly acidic environments, the sulfonic acid group can be susceptible to hydrolysis, although this typically requires harsh conditions. More importantly, the overall stability of the molecule can be compromised at pH extremes. For instance, related naphthalenesulfonic acid formaldehyde condensates are noted to be stable and soluble in neutral to alkaline conditions, with potential compromise in highly acidic environments.

Thermal Degradation

Temperature is a well-established accelerator of chemical degradation. For solutions of dye intermediates like Schaeffer's salt, elevated temperatures can promote hydrolysis and other degradation reactions.[3] While Schaeffer's salt as a solid powder is thermally stable to high temperatures, its stability in an aqueous solution is expected to be significantly lower. As a general principle for many chemical solutions, refrigeration can substantially extend shelf life.

Photodegradation

Aromatic compounds, particularly those with phenolic hydroxyl groups, are often susceptible to photodegradation. Exposure to ultraviolet (UV) and even visible light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.[4] Therefore, it is crucial to protect Schaeffer's salt solutions from light to prevent the formation of photo-degradants that could interfere with subsequent reactions or compromise product quality.

Oxidative Degradation

The presence of oxidizing agents, such as dissolved oxygen or peroxides, can lead to the degradation of Schaeffer's salt. The naphthalene ring and the hydroxyl group are susceptible to oxidation, which can result in the formation of quinone-type structures and other oxidation byproducts.[3] The potential for oxidative degradation underscores the importance of using purified water and minimizing headspace in storage containers.

Recommended Storage Conditions for Schaeffer's Salt Solutions

Based on the chemical principles outlined above, the following storage conditions are recommended to maximize the shelf life of Schaeffer's salt solutions:

ParameterRecommended ConditionRationale
pH 7.0 - 8.5Aromatic sulfonic acids exhibit good stability in neutral to mildly alkaline aqueous solutions. This pH range minimizes the risk of acid-catalyzed hydrolysis.
Temperature 2 - 8 °C (Refrigerated)Lower temperatures significantly reduce the rate of potential hydrolytic and other degradation reactions.
Light Exposure Stored in amber or opaque containersProtects the solution from photodegradation, which can be initiated by UV and visible light.[4]
Atmosphere Minimize headspace in the containerReduces exposure to atmospheric oxygen, thereby minimizing the risk of oxidative degradation.
Container Material Glass or chemically resistant plastic (e.g., HDPE)Prevents leaching of contaminants from the container and ensures compatibility with the solution.

Estimated Shelf Life: Under these recommended conditions, a properly prepared Schaeffer's salt solution is anticipated to be stable for several months. However, for critical applications, it is imperative to experimentally determine the shelf life using a validated stability-indicating method as detailed in the following sections.

Experimental Determination of Shelf Life: A Self-Validating System

To rigorously establish the shelf life of a Schaeffer's salt solution, a forced degradation study coupled with a validated stability-indicating analytical method is essential.[4][5] This approach ensures that any degradation products formed are separated from the parent compound, allowing for an accurate assessment of its stability over time.

Hypothetical Degradation Pathway

Understanding potential degradation pathways is crucial for developing a specific and accurate stability-indicating method. Based on the known reactivity of 2-naphthol and related compounds, a hypothetical degradation pathway for Schaeffer's salt is proposed.[6][7] This pathway can involve oxidation and other transformations of the naphthalene ring system.

G Schaeffers_Salt Schaeffer's Salt (Sodium 2-naphthol-6-sulfonate) Oxidative_Degradation Oxidative Degradation Products (e.g., Naphthoquinones) Schaeffers_Salt->Oxidative_Degradation Oxidizing Agents (O2, H2O2) Hydrolytic_Degradation Hydrolytic Products (Potential desulfonation under harsh acidic conditions) Schaeffers_Salt->Hydrolytic_Degradation Strong Acid / Heat Photodegradation Photodegradation Products (e.g., polymerized species) Schaeffers_Salt->Photodegradation UV/Visible Light

Caption: Hypothetical degradation pathways for Schaeffer's salt in aqueous solution.

Protocol for a Forced Degradation Study

A forced degradation study is designed to intentionally degrade the Schaeffer's salt solution under various stress conditions to generate potential degradation products.[8][9]

Objective: To generate degradation products of Schaeffer's salt to facilitate the development and validation of a stability-indicating analytical method.

Materials:

  • Schaeffer's salt solution (e.g., 1 mg/mL in purified water, pH adjusted to ~7.5)

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-intensity UV lamp (e.g., 254 nm)

  • Oven capable of maintaining 60°C

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Schaeffer's salt in purified water. Adjust the pH to approximately 7.5 with dilute NaOH if necessary.

  • Acid Hydrolysis:

    • To 10 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1N NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 10 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1N HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 10 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place 10 mL of the stock solution in an oven at 60°C for 48 hours.

    • Cool to room temperature.

    • Dilute to a suitable concentration for analysis.

  • Photodegradation:

    • Expose 10 mL of the stock solution in a quartz cuvette to a high-intensity UV lamp for 24 hours.

    • A control sample should be wrapped in aluminum foil and kept alongside.

    • Dilute to a suitable concentration for analysis.

  • Control Sample: Store a sample of the stock solution under the recommended storage conditions (refrigerated, protected from light).

Protocol for a Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify Schaeffer's salt from its degradation products.[10][11][12]

Objective: To develop and validate an HPLC method for the quantitative determination of Schaeffer's salt in the presence of its potential degradation products.

Instrumentation and Conditions (A starting point for method development):

  • HPLC System: A system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (or a wavelength determined by UV scan of Schaeffer's salt).

  • Injection Volume: 10 µL.

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by analyzing the stressed samples from the forced degradation study. The peak for Schaeffer's salt should be pure and well-resolved from any degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a sample of known concentration.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Workflow for Stability Study

The following diagram illustrates the logical flow of a comprehensive stability study for a Schaeffer's salt solution.

G cluster_0 Method Development & Validation cluster_1 Long-Term Stability Study Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) HPLC_Development Develop Stability-Indicating HPLC-UV Method Forced_Degradation->HPLC_Development Generate Degradants Method_Validation Validate HPLC Method (ICH Guidelines) HPLC_Development->Method_Validation Optimized Method Analyze_Samples Analyze Samples at Pre-defined Time Points Method_Validation->Analyze_Samples Validated Method Prepare_Solution Prepare Schaeffer's Salt Solution (Batch Record) Store_Samples Store under Recommended and Accelerated Conditions Prepare_Solution->Store_Samples Store_Samples->Analyze_Samples Data_Analysis Data Analysis and Shelf-Life Determination Analyze_Samples->Data_Analysis

Caption: Experimental workflow for determining the shelf life of Schaeffer's salt solution.

Conclusion

While Schaeffer's salt is a stable solid, its aqueous solutions require careful handling and storage to maintain integrity. This guide provides a scientifically grounded framework for researchers, scientists, and drug development professionals to establish optimal storage conditions and experimentally determine the shelf life of Schaeffer's salt solutions. By implementing a systematic approach that includes controlled storage, forced degradation studies, and a validated stability-indicating HPLC method, the reliability and reproducibility of processes relying on this critical chemical intermediate can be ensured. Adherence to these principles of scientific integrity and logical experimental design is fundamental to achieving high-quality outcomes in both research and manufacturing.

References

Methodological & Application

Application Notes and Protocols: Sodium 6-hydroxynaphthalene-2-sulfonate as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to exploring the potential use of Sodium 6-hydroxynaphthalene-2-sulfonate, also known as Schaeffer's salt[1][2][3], as a fluorescent probe. While this compound is well-established as a crucial intermediate in the synthesis of azo dyes and pigments[1][4], its application as a fluorescent probe is not widely documented in scientific literature. This guide, therefore, takes a foundational approach, presenting the theoretical basis for its potential fluorescent properties, drawing analogies from structurally similar naphthalenesulfonate derivatives, and providing detailed protocols for its characterization and evaluation in common fluorescence-based assays.

Introduction: The Untapped Potential of a Classic Molecule

This compound (Figure 1) is a water-soluble, aromatic organic compound.[4][5] Its chemical structure, featuring a naphthalene core, a hydroxyl group, and a sulfonate group, is analogous to other well-known environmentally sensitive fluorescent probes like 8-anilino-1-naphthalenesulfonic acid (ANS).[6] Naphthalene-based probes are renowned for their utility in biophysical and cellular studies due to their often-favorable spectral properties and sensitivity to the local microenvironment.[7][8][9]

The fluorescence of such molecules can be exquisitely sensitive to factors like solvent polarity, pH, ionic strength, and binding to macromolecules.[10][11][12][13] This sensitivity forms the basis of their use in:

  • Protein Characterization: Studying protein folding, conformational changes, and ligand binding.

  • Membrane Studies: Investigating the properties of lipid bilayers.

  • Environmental Sensing: Detecting the presence of metal ions or other quenchers.[14][15]

This application note will provide the necessary framework for a researcher to systematically evaluate the viability of this compound as a novel fluorescent probe.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound

Caption: The structure features a naphthalene ring system functionalized with a hydroxyl (-OH) group and a sodium sulfonate (-SO3Na) group, rendering it water-soluble.

Core Principles: Why Naphthalenesulfonates Make Good Probes

The potential of this compound as a fluorescent probe is predicated on the photophysical behavior of its naphthalene core. The fluorescence of such molecules is highly dependent on the nature of their excited state, which can be significantly influenced by the surrounding environment.

Solvatochromism: Sensing Polarity

A key phenomenon is solvatochromism, where the emission spectrum of a fluorophore shifts in response to the polarity of the solvent.[11] In polar solvents, the excited state of a polar fluorophore is stabilized, leading to a lower energy emission and a red shift (longer wavelength). Conversely, in a non-polar environment, such as the hydrophobic pocket of a protein, the emission is typically blue-shifted (shorter wavelength) and often accompanied by a significant increase in quantum yield (fluorescence intensity).[11] This principle is the cornerstone of using probes to detect protein binding or folding events that sequester the probe from the aqueous environment.

Fluorescence Quenching: Detecting Analytes

Fluorescence quenching is the decrease in fluorescence intensity due to interactions with other molecules, known as quenchers.[12] This can occur through various mechanisms, including electron transfer or energy transfer. Many heavy metal ions are effective quenchers of fluorescence.[15][16] A fluorescent probe that is "turned off" in the presence of a specific metal ion can form the basis of a highly sensitive sensor for that ion.[14][17]

Diagram 1: General Workflow for Evaluating a Potential Fluorescent Probe

G cluster_0 Phase 1: Basic Characterization cluster_1 Phase 2: Environmental Sensitivity cluster_2 Phase 3: Application Screening A Prepare Stock Solution in appropriate solvent (e.g., water) B Determine Absorption Spectrum (UV-Vis) A->B C Determine Excitation & Emission Spectra B->C D Identify Excitation (λex) & Emission (λem) Maxima C->D E Solvatochromism Study: Measure λem and Intensity in solvents of varying polarity D->E F pH Sensitivity Study: Measure Intensity vs. pH E->F G Ionic Strength Study: Measure Intensity vs. Salt Conc. F->G H Protein Binding Screen: Titrate with model protein (e.g., BSA) and monitor fluorescence changes G->H I Metal Ion Quenching Screen: Titrate with various metal ions and monitor fluorescence quenching H->I

Caption: A systematic approach to characterizing this compound.

Protocols for Characterization and Application

The following protocols are designed as a starting point for any researcher wishing to investigate the properties of this compound as a fluorescent probe.

Protocol 1: Fundamental Photophysical Characterization

Objective: To determine the basic spectral properties of the compound.

Materials:

  • This compound (technical grade or higher)

  • Ultrapure water

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in ultrapure water. The compound is soluble in water.[4] Protect the solution from light.

  • Working Solution: Prepare a 10 µM working solution by diluting the stock solution in ultrapure water.

  • Absorption Spectrum:

    • Using the spectrophotometer, scan the absorbance of the 10 µM solution from 250 nm to 500 nm.

    • Identify the wavelength of maximum absorbance (λ_max_abs).

  • Excitation Spectrum:

    • Set the spectrofluorometer's emission wavelength to an estimated value (e.g., 450 nm, a common emission region for naphthalenes).

    • Scan the excitation wavelength from 250 nm up to 430 nm.

    • The peak of this spectrum is the optimal excitation wavelength (λ_ex_). It should correspond closely to a peak in the absorption spectrum.

  • Emission Spectrum:

    • Set the spectrofluorometer's excitation wavelength to the λ_ex_ determined in the previous step.

    • Scan the emission wavelength from (λ_ex_ + 20 nm) to 600 nm.

    • The peak of this spectrum is the maximum emission wavelength (λ_em_).

  • Data Recording: Record λ_ex_ and λ_em_. This data is foundational for all subsequent experiments.

Protocol 2: Investigating Environmental Sensitivity (Solvatochromism)

Objective: To determine if the probe's fluorescence is sensitive to solvent polarity.

Materials:

  • Stock solution of the probe

  • A series of solvents with varying polarity (e.g., water, ethanol, methanol, acetonitrile, dioxane, cyclohexane)

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a working solution (e.g., 10 µM) of the probe in each of the different solvents. Note: Solubility may be limited in non-polar solvents.

  • Spectral Acquisition: For each sample, acquire the fluorescence emission spectrum using the optimal λ_ex_ determined in Protocol 1 (adjust λ_ex_ if it shifts significantly in different solvents).

  • Data Analysis:

    • Record the λ_em_ and the relative fluorescence intensity for each solvent.

    • Plot λ_em_ (in nm) versus the dielectric constant of the solvents. A strong correlation suggests significant solvatochromism.

    • A significant increase in intensity and a blue-shift in non-polar solvents would indicate high potential for protein binding studies.

Table 1: Template for Solvatochromism Data Collection

SolventDielectric Constant (ε)Excitation Max (λ_ex_, nm)Emission Max (λ_em_, nm)Relative IntensityStokes Shift (nm)
Water~80
Ethanol~25
Acetonitrile~37
Dioxane~2.2
Cyclohexane~2.0
Protocol 3: Screening for Protein Binding

Objective: To assess the probe's ability to report on binding to a model protein.

Materials:

  • Probe stock solution

  • Bovine Serum Albumin (BSA) as a model protein

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Solutions:

    • Prepare a 2 µM solution of the probe in PBS.

    • Prepare a 1 mg/mL (~15 µM) stock solution of BSA in PBS.

  • Baseline Measurement: Record the fluorescence emission spectrum of the 2 µM probe solution alone.

  • Titration:

    • Sequentially add small aliquots of the BSA stock solution to the probe solution in the cuvette. Mix gently after each addition.

    • After each addition, record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at λ_em_ against the concentration of BSA.

    • Observe for changes: a significant increase in intensity and/or a blue-shift in λ_em_ indicates that the probe is binding to hydrophobic pockets on the protein.

Diagram 2: Conceptual Workflow for Protein Binding Assay

G A Probe in Buffer Low Fluorescence (Quenched by water) C Probe + Protein Probe enters pocket Fluorescence Increases Spectrum Blue-shifts A->C + B Protein (BSA) Hydrophobic Pockets B->C +

Caption: The principle of fluorescence enhancement upon probe binding to a protein.

Protocol 4: Screening for Metal Ion Sensing

Objective: To determine if the probe's fluorescence is quenched by common metal ions.

Materials:

  • Probe stock solution

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., CuCl₂, NiCl₂, ZnCl₂, FeCl₃, Pb(NO₃)₂) in ultrapure water.

  • HEPES or other suitable buffer.

Procedure:

  • Prepare Probe Solution: Prepare a 10 µM solution of the probe in the chosen buffer.

  • Baseline Measurement: Record the fluorescence emission spectrum of the probe solution.

  • Screening:

    • To separate aliquots of the probe solution, add a small volume of each metal ion stock solution to a final concentration of, for example, 100 µM.

    • Record the fluorescence emission spectrum for each mixture.

  • Titration (for promising candidates):

    • If a particular metal ion causes significant quenching, perform a titration experiment.

    • Start with a fresh solution of the probe and incrementally add the metal ion stock solution, recording the spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at λ_em_ versus the concentration of the metal ion.

    • A strong, selective decrease in fluorescence in the presence of a specific ion suggests potential as a sensor for that ion.

Data Interpretation and Next Steps

The results from these initial protocols will provide a clear indication of whether this compound has promise as a fluorescent probe.

  • Promising Results: If the probe exhibits significant solvatochromism, enhancement upon protein binding, or selective quenching by a metal ion, further studies would be warranted. These could include determining the binding affinity (K_d_) for proteins, calculating the limit of detection (LOD) for metal ions, and assessing selectivity in the presence of competing ions.

  • Negative Results: If the fluorescence is weak or insensitive to environmental changes, it is likely that the compound is not a suitable candidate for a general-purpose fluorescent probe, and its utility remains primarily in chemical synthesis.

Conclusion

This compound represents an accessible and structurally interesting candidate for exploration as a fluorescent probe. While its primary application has been in the dye industry, its molecular framework is analogous to proven fluorescent reporters. By following the systematic characterization and screening protocols outlined in this guide, researchers can rigorously evaluate its potential and possibly unlock new applications for this classic chemical compound.

References

Application Note: Synthesis of Azo Dyes via Diazonium Coupling with Schaeffer's Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive protocol for the synthesis of a water-soluble azo dye, specifically by coupling diazotized sulfanilic acid with 2-naphthol-6-sulfonic acid (Schaeffer's salt). The guide details the underlying chemical principles, step-by-step experimental procedures, critical safety precautions, and methods for purification and characterization. This protocol is designed for researchers in organic chemistry, materials science, and drug development who require a reliable method for producing azo compounds for various applications, including textile dyeing, biological staining, and as pH indicators.

Scientific Principle and Rationale

The synthesis of azo dyes is a cornerstone of industrial and laboratory organic chemistry, renowned for its reliability and the vibrant colors produced. The overall process is a two-stage reaction sequence involving diazotization followed by azo coupling.[1]

Stage 1: Diazotization The first stage is the conversion of a primary aromatic amine into a diazonium salt.[1][2] This is achieved by treating the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[3][4]

The mechanism involves the formation of the nitrosonium ion (N≡O⁺), a potent electrophile, which attacks the nucleophilic nitrogen of the amine.[1] A series of proton transfers and the elimination of a water molecule yield the aromatic diazonium ion (Ar-N₂⁺). This reaction is highly exothermic and the resulting diazonium salt is thermally unstable, readily decomposing at temperatures above 5 °C.[5] Therefore, maintaining a low temperature (0–5 °C) using an ice bath is critical for the success of the synthesis, preventing the premature decomposition of the intermediate into phenols and nitrogen gas.[5][6]

Stage 2: Azo Coupling The second stage is an electrophilic aromatic substitution reaction.[7] The diazonium ion, acting as a weak electrophile, attacks an electron-rich aromatic coupling component.[8] In this protocol, the coupling agent is Schaeffer's salt (2-naphthol-6-sulfonic acid). Naphthol derivatives are highly activated aromatic systems. The reaction is conducted under alkaline conditions (pH ≈ 9) to deprotonate the hydroxyl group of the naphthol, forming the much more strongly activating naphthoxide ion.[9] This greatly enhances the nucleophilicity of the aromatic ring, facilitating the attack by the diazonium cation. For 2-naphthol derivatives, this coupling preferentially occurs at the C1 position (ortho to the activating group), yielding the final azo dye.[10] The resulting molecule possesses an extended system of conjugated pi bonds, which is responsible for its ability to absorb light in the visible spectrum, thus appearing colored.[4][7]

Overall Reaction Scheme

Reaction_Scheme cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling A Sulfanilic Acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C D Final Azo Dye (e.g., Acid Orange 7 analogue) B->D  pH ~9 (NaOH)  0-5 °C C Schaeffer's Salt C->D

Caption: General reaction pathway for azo dye synthesis.

Health and Safety Mandates

The synthesis of azo dyes involves hazardous materials that require strict adherence to safety protocols. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and splash-proof safety goggles.

  • Aromatic Amines: Compounds like sulfanilic acid are toxic and should be handled with care to avoid inhalation or skin contact.[11][12]

  • Diazonium Salts: This is the most significant hazard. Solid diazonium salts are shock-sensitive and can be violently explosive. [5][6][13] They must NEVER be isolated in a dry state. They are to be generated in situ and used immediately as a cold aqueous solution.[6][14] Any excess diazonium salt should be quenched (decomposed) at the end of the reaction by adding a compound like urea or sulfamic acid.[5]

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide solutions are highly corrosive and can cause severe burns.[15] Handle with extreme caution.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.[11]

Materials and Experimental Setup

Reagents and Consumables
ReagentFormulaMolar Mass ( g/mol )QuantityPurpose
Sulfanilic AcidC₆H₇NO₃S173.195.2 gAromatic amine (diazo component)
Sodium Carbonate (anhydrous)Na₂CO₃105.992.0 gSolubilizes sulfanilic acid
Sodium NitriteNaNO₂69.002.2 gNitrous acid precursor
Hydrochloric Acid (conc.)HCl36.465.5 mLAcid catalyst for diazotization
Schaeffer's Salt (sodium salt)C₁₀H₇NaO₄S246.217.5 gCoupling component
Sodium HydroxideNaOH40.003.0 gActivates coupling component
Sodium ChlorideNaCl58.44~30 g"Salting out" the product
Distilled WaterH₂O18.02~400 mLSolvent
Ice--As neededTemperature control
Equipment
  • Beakers (100 mL, 250 mL, 600 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer (-10 to 110 °C)

  • Graduated cylinders

  • Buchner funnel and filtration flask

  • Vacuum source

  • Filter paper

Detailed Synthesis Protocol

This protocol is structured to guide the user through the diazotization, coupling, and isolation stages seamlessly.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Part A: Preparation of the Diazonium Salt
  • Solubilize the Amine: In a 250 mL Erlenmeyer flask, combine 5.2 g of sulfanilic acid and 2.0 g of anhydrous sodium carbonate with 100 mL of distilled water. Gently warm the mixture while stirring to obtain a clear solution of sodium sulfanilate. Once dissolved, cool the solution to room temperature.

  • Prepare Nitrite Solution: In a 100 mL beaker, dissolve 2.2 g of sodium nitrite in 20 mL of distilled water.

  • Initiate Diazotization: Add the sodium nitrite solution from step 2 to the sodium sulfanilate solution from step 1. Cool this mixture in an ice bath to below 5 °C.

  • Form the Diazonium Salt: In a separate 600 mL beaker, place 5.5 mL of concentrated hydrochloric acid and approximately 50 g of crushed ice. While stirring vigorously, slowly add the cold amine-nitrite mixture from step 3 to the ice-acid slurry. The addition should be done portion-wise over about 5 minutes, ensuring the temperature of the mixture never exceeds 5 °C . A fine, white precipitate of the diazonium salt may form. This cold suspension is used directly in the next step.

Part B: Azo Coupling Reaction
  • Prepare Coupling Solution: In a separate 600 mL beaker, dissolve 7.5 g of Schaeffer's salt and 3.0 g of sodium hydroxide in 150 mL of distilled water.

  • Cool the Coupling Agent: Cool this alkaline solution thoroughly in an ice bath to below 5 °C.

  • Execute Coupling: With continuous and efficient stirring, slowly add the cold diazonium salt suspension from Part A to the cold alkaline solution of Schaeffer's salt from Part B. A vibrant orange-red color should develop instantly as the azo dye precipitates.[14]

  • Complete the Reaction: Continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the coupling reaction is complete.[14]

Part C: Isolation and Purification
  • Salt Out the Product: Add approximately 30 g of solid sodium chloride to the reaction mixture. Heat the slurry gently with stirring to about 60-70 °C until most of the salt dissolves. This process, known as "salting out," reduces the solubility of the dye in the aqueous phase, maximizing precipitation.[16]

  • Crystallize the Dye: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to complete the crystallization.

  • Filter the Product: Collect the precipitated dye by vacuum filtration using a Buchner funnel.[17]

  • Wash the Product: Wash the filter cake with two 30 mL portions of cold, saturated sodium chloride solution to remove inorganic salts and other water-soluble impurities.

  • Dry the Dye: Press the solid firmly on the funnel to remove as much liquid as possible. Transfer the purified dye to a watch glass and allow it to air-dry completely. For a higher degree of purity, recrystallization from an ethanol-water mixture can be performed.[17] Record the final yield.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized azo dye.

Physical Properties
  • Appearance: Note the color and physical state (e.g., orange-red crystalline powder) of the final product.

  • Melting Point: Determine the melting point of the dried sample. A sharp melting point is indicative of high purity. The analogous dye, Acid Orange 7, has a melting point of 164 °C.[18]

Spectroscopic Analysis
  • UV-Visible Spectroscopy:

    • Principle: The extended π-conjugation across the Ar-N=N-Ar' system allows the molecule to absorb light in the visible region.[7][19] A UV-Vis spectrum will reveal the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye.

    • Procedure: Prepare a dilute solution of the dye in an appropriate solvent (e.g., water or ethanol) and record the absorbance spectrum from 400-700 nm.

    • Expected Result: A strong absorbance peak is expected in the 480-510 nm range, characteristic of an orange-red dye.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Principle: FT-IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.[20]

    • Procedure: Obtain an FT-IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

    • Expected Data: Key absorption bands should be observed, confirming the structure of the product.

Functional GroupBondExpected Wavenumber (cm⁻¹)Rationale
Azo Group-N=N- (stretch)1400 - 1500Confirms the formation of the azo linkage.[21][22]
Hydroxyl GroupO-H (stretch)3200 - 3600 (broad)Indicates the presence of the -OH group on the naphthol ring.
Sulfonate GroupS=O (stretch)1030 - 1070 & 1150-1210Confirms the presence of the -SO₃⁻ groups from both precursors.
Aromatic RingsC=C (stretch)1500 - 1600Characteristic of the benzene and naphthalene rings.
Aromatic C-HC-H (stretch)3000 - 3100Confirms the aromatic nature of the compound.

References

Application Notes and Protocols for the Utilization of Sodium 6-hydroxynaphthalene-2-sulfonate in Textile Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Sodium 6-hydroxynaphthalene-2-sulfonate, commonly known in the industry as Schaeffer's salt or Schaeffer's acid sodium salt, is a pivotal aromatic compound in the synthesis of a wide array of synthetic dyes.[1][2] Its molecular structure, featuring a naphthalene core functionalized with both a hydroxyl (-OH) and a sulfonate (-SO₃Na) group, makes it an exceptionally versatile intermediate.[3] The hydroxyl group is a powerful activating group, making the naphthalene ring highly susceptible to electrophilic substitution, while the water-solubilizing sulfonate group is crucial for the application of the final dyes in aqueous textile dyeing processes.[4]

This document serves as a detailed guide for researchers and chemical professionals, outlining the fundamental principles and providing field-proven protocols for the application of this compound as a coupling component in the synthesis of azo dyes for the textile industry.[5][6][7] These dyes are the most widely used class of colorants, accounting for over 60% of all synthetic dyes, prized for their vibrant colors, cost-effectiveness, and suitability for various fibers.[8]

Core Chemical Principle: The Azo Coupling Reaction

The synthesis of azo dyes is a robust, two-stage process that has been a cornerstone of industrial organic synthesis for over a century. The overall transformation involves the reaction of a diazonium salt (the diazo component) with an electron-rich aromatic compound, in this case, this compound (the coupling component).[8][9]

Stage 1: Diazotization A primary aromatic amine is converted into a highly reactive aryldiazonium salt (Ar-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8][10] This reaction is critically temperature-dependent and must be performed at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing and liberating nitrogen gas.[8]

Stage 2: Azo Coupling The resulting diazonium salt, a weak electrophile, is then introduced to a solution of the coupling component. For this compound, the coupling reaction is performed under alkaline conditions (pH ~9).[11] The basic medium deprotonates the phenolic hydroxyl group to form a phenoxide ion (-O⁻). This greatly enhances the electron-donating character of the ring system, making it highly activated for electrophilic attack by the diazonium ion. The coupling occurs at the position ortho to the hydroxyl group (the C-5 position of the naphthalene ring), resulting in the formation of the characteristic azo bond (–N=N–) that links the two aromatic systems and forms the chromophore responsible for the dye's color.

Visualizing the General Mechanism

Azo_Coupling_Mechanism cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling Amine Ar-NH₂ (Primary Aromatic Amine) Reagents1 NaNO₂ + HCl (aq) 0-5 °C Amine->Reagents1 Diazonium Ar-N₂⁺Cl⁻ (Aryldiazonium Salt) Reagents1->Diazonium AzoDye Ar-N=N-Naphthol Derivative (Azo Dye) Diazonium->AzoDye Electrophilic Attack Schaeffer This compound (Schaeffer's Salt) Reagents2 Alkaline pH (~9) Schaeffer->Reagents2 Reagents2->AzoDye

Caption: General workflow for azo dye synthesis.

Physicochemical Properties and Handling

Accurate characterization and safe handling of the starting material are paramount for reproducible and safe experimentation.

Table 1: Properties of this compound
PropertyValueReference
Synonyms Schaeffer's Salt, Sodium 2-naphthol-6-sulfonate[1][2]
CAS Number 135-76-2[1][12]
Molecular Formula C₁₀H₇NaO₄S[2][3]
Molecular Weight 246.21 g/mol (anhydrous basis)[3][13]
Appearance White to off-white or grayish-yellow solid powder[3]
Melting Point >300 °C[1][3]
Solubility Soluble in water[14]
Primary Use Intermediate for azo dyes and pigments[5][15]
Safety and Handling Protocols

This compound is classified as a hazardous substance causing serious eye irritation.[12] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

  • Personal Protective Equipment (PPE): Wear safety goggles or a face shield, impervious gloves, and a lab coat.[12][16] In case of dust formation, use a NIOSH-approved N95 dust mask.[13]

  • Handling: Avoid contact with skin and eyes.[17] Prevent the formation of dust and aerosols. Wash hands thoroughly after handling.[12][17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18]

  • First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes.[12][18] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[12]

  • First Aid (Skin): Wash off with soap and plenty of water.[12]

  • First Aid (Inhalation): Move the person into fresh air. If not breathing, give artificial respiration.[12]

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of a representative monoazo acid dye, demonstrating the practical application of this compound. The chosen example is the coupling of diazotized sulfanilic acid with Schaeffer's salt.

Table 2: Reagents for Synthesis
ReagentMolar Mass ( g/mol )AmountMoles (approx.)
Sulfanilic Acid173.190.49 g0.0028
Sodium Carbonate105.990.13 g0.0012
Sodium Nitrite69.000.20 g0.0029
Conc. Hydrochloric Acid36.460.5 mL-
This compound246.210.70 g0.0028
Sodium Hydroxide (2.5 M)40.002.0 mL0.0050
Sodium Chloride58.441.0 g-
Protocol 1: Preparation of Diazonium Salt from Sulfanilic Acid

Causality: This protocol converts the stable amine (sulfanilic acid) into the highly reactive diazonium salt. Temperature control is critical to prevent premature decomposition. Sodium carbonate is used to first deprotonate the sulfonic acid group, rendering the sulfanilic acid soluble in water for the reaction.

  • In a 50 mL beaker (Beaker A), add approximately 0.5 mL of concentrated HCl to 5 mL of water and place it in an ice-water bath to cool to 0-5 °C.

  • In a separate 50 mL beaker (Beaker B), combine 0.49 g of sulfanilic acid, 0.13 g of sodium carbonate, and 5 mL of water.[8] Gently heat this mixture in a hot water bath until a clear solution is obtained.

  • In a small test tube (Test Tube C), prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.

  • Remove Beaker B from the heat and, while stirring, pour the sodium nitrite solution from Test Tube C into it.

  • Immediately add the resulting mixture from Beaker B to the cold HCl solution in Beaker A. A fine white precipitate of the diazonium salt should form.[8]

  • Keep this diazonium salt suspension in the ice-water bath until it is ready for use in the next step. Do not allow its temperature to rise above 5 °C.

Protocol 2: Azo Coupling with Schaeffer's Salt

Causality: This is the color-forming step. Schaeffer's salt is dissolved in a sodium hydroxide solution to form the sodium phenoxide, which is a much more powerful nucleophile for the coupling reaction. The diazonium salt is added slowly to control the exothermic reaction.

  • In a 100 mL beaker, dissolve 0.70 g of this compound in 2 mL of 2.5 M NaOH solution. Add a magnetic stir bar and place the beaker in an ice-water bath to cool.

  • With continuous and efficient stirring, slowly add the cold diazonium salt suspension from Protocol 1 to the cold Schaeffer's salt solution.[10]

  • A vibrant color, typically red or orange, should develop immediately as the azo dye forms.

  • Continue stirring the reaction mixture in the ice bath for an additional 10-15 minutes to ensure the coupling reaction goes to completion.[8]

Protocol 3: Isolation and Purification via "Salting Out"

Causality: Most synthetic dyes, especially those with sulfonate groups, have appreciable solubility in water. "Salting out" is a technique used to decrease the solubility of the organic dye in the aqueous medium by adding a high concentration of an electrolyte (NaCl), which promotes precipitation.[8]

  • Remove the beaker from the ice bath and gently heat the reaction mixture on a hot plate until it begins to boil.

  • Add approximately 1 g of solid sodium chloride (NaCl) to the hot solution and continue heating and stirring until it is completely dissolved.[8]

  • Stop heating and allow the mixture to cool slowly to room temperature, then place it in an ice-water bath for 15 minutes to maximize precipitation.

  • Collect the solid dye precipitate using vacuum filtration with a Buchner funnel.

  • Wash the filter cake with a small amount of cold, saturated NaCl solution to remove inorganic impurities.[8]

  • Allow the product to air-dry on the filter paper or in a desiccator.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Prep_Diazo Prepare Diazonium Salt Solution (Sulfanilic Acid, NaNO₂, HCl) Keep at 0-5 °C Coupling Azo Coupling Slowly add Diazo Solution to Coupling Solution with vigorous stirring. Prep_Diazo->Coupling Prep_Coupling Prepare Coupling Solution (Schaeffer's Salt, NaOH) Keep at 0-5 °C Prep_Coupling->Coupling Stir Stir for 15 min at 0-5 °C Coupling->Stir Heat Heat to Boiling Stir->Heat SaltOut Add NaCl ('Salting Out') Heat->SaltOut Cool Cool to Room Temp, then Ice Bath SaltOut->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with sat. NaCl (aq) Filter->Wash Dry Air Dry Product Wash->Dry

Caption: Step-by-step workflow for azo dye synthesis.

Conclusion

This compound remains an indispensable building block in the synthesis of azo dyes. Its unique chemical structure provides the necessary reactivity for azo coupling while imparting the crucial water solubility required for textile dyeing applications. The protocols detailed herein provide a robust and validated framework for the synthesis of these important industrial colorants. By understanding the causality behind each step—from the critical temperature control of diazotization to the purification via salting out—researchers can effectively and safely utilize this versatile intermediate to develop a wide spectrum of dyes.

References

Application Notes and Protocols: The Role of Sodium 6-hydroxynaphthalene-2-sulfonate in the Synthesis of Food Colorants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of azo food colorants utilizing sodium 6-hydroxynaphthalene-2-sulfonate, commonly known as Schaeffer's salt.[1][2] Azo dyes are a significant class of synthetic colorants widely used in the food, beverage, and pharmaceutical industries due to their vibrant hues, stability, and cost-effectiveness.[3][4][5] This document will elucidate the fundamental chemical principles, reaction mechanisms, and provide detailed, field-proven laboratory protocols for the synthesis of food colorants. The primary focus will be on the synthesis of Sunset Yellow FCF (FD&C Yellow No. 6), a widely used orange-yellow food dye.[6][7] This guide is intended for researchers, scientists, and professionals in drug development and food science, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of Schaeffer's Salt in Azo Dye Chemistry

This compound, or Schaeffer's salt, is a pivotal intermediate in the synthesis of a variety of azo dyes.[2][8] Its molecular structure, featuring a naphthalene ring functionalized with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, makes it an excellent coupling component in azo coupling reactions.[8]

The hydroxyl group is an activating group, which facilitates the electrophilic aromatic substitution by the diazonium ion. The sulfonic acid group imparts water solubility to the final dye molecule, a crucial property for applications in the food industry.[8] The extended conjugated system formed upon azo coupling is responsible for the intense color of the resulting dye.[9]

Azo dyes, while approved by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) within specified acceptable daily intake (ADI) limits, are subject to stringent regulations and labeling requirements due to potential health concerns in some individuals.[4][7][10] Therefore, the synthesis and purification of these colorants must adhere to high standards to ensure consumer safety.

The Core Reaction: Diazotization and Azo Coupling

The synthesis of azo dyes from Schaeffer's salt is a classic two-step process:

  • Diazotization: A primary aromatic amine is converted into a reactive diazonium salt.

  • Azo Coupling: The diazonium salt then reacts with a coupling component, in this case, Schaeffer's salt, to form the azo dye.[6][11]

Mechanism of Diazotization

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[11] The reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[11][12] The electrophile in this reaction is the nitrosonium ion (NO⁺), which is attacked by the nucleophilic amine.

Mechanism of Azo Coupling

The resulting aryldiazonium ion is a weak electrophile that readily reacts with electron-rich aromatic compounds like phenols and anilines.[9][13] Schaeffer's salt, with its activating hydroxyl group, serves as an excellent nucleophile. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the aromatic ring of the coupling component, typically at the position para to the activating group.[9][13] In the case of Schaeffer's salt (6-hydroxy-2-naphthalenesulfonic acid), the coupling occurs at the 1-position.[14] The pH of the reaction medium is critical; the coupling with phenols is generally carried out in mildly alkaline conditions.[13][15]

Synthesis of Sunset Yellow FCF (FD&C Yellow No. 6)

Sunset Yellow FCF is a synthetic orange azo dye widely used in food and beverages.[6][7] It is synthesized by the diazotization of sulfanilic acid followed by azo coupling with Schaeffer's salt.[6][7][16]

Quantitative Data Summary
ParameterValueReference(s)
Chemical FormulaC₁₆H₁₀N₂Na₂O₇S₂[6][7]
Molecular Weight452.36 g/mol [6][17]
AppearanceReddish-orange powder or granules[6]
Solubility in Water (25 °C)19.0 g/100 mL[6]
UV-Vis Absorption Maxima (λmax)482 nm (in acidic mobile phase)[6]
Experimental Protocol: Laboratory-Scale Synthesis

This protocol details the synthesis of Sunset Yellow FCF on a laboratory scale.

Materials and Reagents:

  • Sulfanilic acid (4-aminobenzenesulfonic acid)

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • This compound (Schaeffer's salt)

  • 2.5 M Sodium hydroxide (NaOH) solution

  • Sodium chloride (NaCl)

  • Ethanol

  • Deionized water

  • Ice

PART A: Diazotization of Sulfanilic Acid

  • In a 50 mL Erlenmeyer flask, dissolve 175 mg of sulfanilic acid and 100 mg of sodium carbonate in 5 mL of water. Gentle heating may be required to achieve a clear solution.[6][17] Allow the solution to cool to room temperature.

  • In a separate test tube, dissolve 100 mg of sodium nitrite in 1 mL of water. Add this solution to the sulfanilic acid solution from step 1.

  • Cool the resulting mixture in an ice-water bath.[6][17]

  • In a small beaker, carefully add 0.5 mL of concentrated hydrochloric acid to approximately 3 g of crushed ice. (Caution: Perform this step in a fume hood). [6][17]

  • Slowly, and with constant swirling, add the solution from the Erlenmeyer flask (step 3) dropwise to the beaker containing the iced hydrochloric acid. It is crucial to maintain the temperature of the reaction mixture below 5°C.[6][17]

  • Once the addition is complete, keep the beaker in the ice-water bath for an additional 5 minutes, swirling occasionally. The resulting mixture contains the 4-sulfobenzenediazonium salt.[6]

PART B: Azo Coupling with Schaeffer's Salt

  • In a separate 50 mL Erlenmeyer flask, dissolve 225 mg of this compound in 10 mL of 2.5 M sodium hydroxide solution.[6][17]

  • Cool this alkaline solution in an ice-water bath for 5 minutes.[6][17]

  • While stirring, slowly add the previously prepared cold diazonium salt solution (from Part A, step 6) to the alkaline solution of Schaeffer's salt.[6][12]

  • A bright orange-yellow precipitate of Sunset Yellow FCF should form. Continue stirring the mixture in the ice-water bath for another 10 minutes.[6]

PART C: Isolation and Purification

  • To aid in the precipitation of the dye, add approximately 1 g of sodium chloride to the reaction mixture ("salting out"). Gently heat the flask on a hotplate until all the solid dissolves.[6][12]

  • Allow the solution to cool to room temperature, and then place it in an ice-water bath to facilitate the formation of crystals.[6]

  • Collect the crude product by vacuum filtration.[6]

  • Recrystallize the crude product from a minimal amount of a 1:1 ethanol/water mixture to obtain the purified Sunset Yellow FCF.[6][17]

  • Dry the purified product and determine the yield.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Purification SA Sulfanilic Acid + Na2CO3 in H2O NaNO2 NaNO2 solution Iced_HCl Iced HCl (<5°C) NaNO2:e->Iced_HCl:w Add dropwise with cooling Diazonium 4-Sulfobenzenediazonium Salt Solution Iced_HCl->Diazonium Formation Coupling Coupling Reaction (Stir in ice bath) Diazonium->Coupling Slow addition SS Schaeffer's Salt in alkaline solution (NaOH) Crude_Dye Crude Sunset Yellow FCF (Precipitate) Coupling->Crude_Dye Salting Salting Out (NaCl) + Gentle Heating Crude_Dye->Salting Crystallization Cooling & Crystallization Salting->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Pure_Dye Purified Sunset Yellow FCF Recrystallization->Pure_Dye

Caption: Workflow for the synthesis of Sunset Yellow FCF.

Synthesis of Ponceau 4R (Cochineal Red A)

To illustrate the versatility of the azo coupling reaction, we can consider the synthesis of another food colorant, Ponceau 4R. It is important to note that while this is also an azo dye, its synthesis utilizes a different coupling component, G acid (2-naphthol-6,8-disulfonic acid), not Schaeffer's salt.[18] The diazo component, however, is derived from naphthionic acid.[18]

This comparative example highlights the modularity of azo dye synthesis, where a wide spectrum of colors can be achieved by varying both the diazo and the coupling components.

General Synthetic Approach for Ponceau 4R

The synthesis involves the diazotization of naphthionic acid, which is then coupled with G acid under alkaline conditions to form the trisodium salt of Ponceau 4R.[18]

Structural Comparison

Structural_Comparison cluster_SY Sunset Yellow FCF cluster_P4R Ponceau 4R SY_Struct SY_label Diazo: Sulfanilic Acid Coupling: Schaeffer's Salt P4R_Struct P4R_label Diazo: Naphthionic Acid Coupling: G Acid

Caption: Structural comparison of Sunset Yellow FCF and Ponceau 4R.

Analytical Characterization and Quality Control

The purity of synthesized food colorants is of paramount importance. Several analytical techniques are employed for their characterization and quantification:

  • UV-Visible Spectroscopy: To determine the maximum absorbance (λmax) and quantify the dye concentration.[19]

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the main dye component from impurities and subsidiary colors.[20]

  • Thin-Layer Chromatography (TLC): A simpler chromatographic technique for qualitative analysis and monitoring reaction progress.[19]

  • Mass Spectrometry (MS): For structural confirmation and identification of byproducts.

Conclusion

This compound (Schaeffer's salt) is a cornerstone intermediate in the synthesis of azo food colorants. The diazotization and azo coupling reactions provide a robust and versatile platform for the production of a wide array of dyes. The detailed protocol for the synthesis of Sunset Yellow FCF serves as a practical guide for researchers and scientists in the field. Adherence to strict protocols and rigorous analytical quality control are essential to ensure the safety and regulatory compliance of these widely used food additives.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Sodium 6-hydroxynaphthalene-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of Sodium 6-hydroxynaphthalene-2-sulfonate. Also known as Schaeffer's salt, this compound is a key intermediate in the synthesis of various dyes and pigments.[1][2] The method presented herein is designed for accuracy, precision, and specificity, making it suitable for quality control and research applications. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction

This compound (CAS No. 135-76-2) is an aromatic organic compound widely utilized in the chemical industry, particularly as a precursor in the manufacturing of azo dyes.[5][6] Its purity is critical to ensure the quality and safety of the final products. Therefore, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such non-volatile and water-soluble compounds.[7] This document provides a comprehensive, step-by-step protocol for the HPLC-UV analysis of this compound, including the rationale behind the method development and a full validation summary.

Physicochemical Properties of the Analyte

  • Chemical Name: this compound[8]

  • Synonyms: Schaeffer's salt, Sodium 2-naphthol-6-sulfonate[5]

  • CAS Number: 135-76-2[1]

  • Molecular Formula: C₁₀H₇NaO₄S[5]

  • Molecular Weight: 246.21 g/mol [5]

  • Appearance: White to off-white solid powder or crystalline granules.[6]

  • Solubility: Soluble in water.[5][9]

  • UV Absorbance: The naphthalene ring system with hydroxyl and sulfonate substituents provides strong UV absorbance, making UV detection a suitable choice.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • pH Meter: For mobile phase preparation.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm, nylon or PTFE.

Reagents and Standards
  • This compound reference standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium dihydrogen phosphate (KH₂PO₄): Analytical grade.

  • Orthophosphoric acid (H₃PO₄): Analytical grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and quantification. A reversed-phase C18 column is chosen due to its versatility and effectiveness in separating moderately polar aromatic compounds. The mobile phase, a buffered solution of acetonitrile and water, allows for the elution of the polar sulfonate. The acidic pH of the mobile phase ensures the consistent ionization state of the analyte.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water, pH adjusted to 3.0 with Orthophosphoric Acid (H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Gradient Program Isocratic: 70% Mobile Phase A / 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions

To prepare 1 L of Mobile Phase A, dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter before use.

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8 °C and can be used for up to 7 days.

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These are used to construct the calibration curve.

Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase to obtain a theoretical concentration within the calibration range. For instance, dissolve 25 mg of the sample in a 25 mL volumetric flask with the mobile phase. Further dilution may be necessary. Filter the final solution through a 0.45 µm syringe filter before injection.[10]

Analytical Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[11][12] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The absence of significant peaks in the blank at the analyte's retention time indicates the method's specificity.

Linearity and Range

Linearity was determined by constructing a calibration curve with at least five concentrations across the range of 1-100 µg/mL. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression. A correlation coefficient of >0.999 is generally considered acceptable.[13]

Accuracy

Accuracy was assessed by the recovery method. A known amount of the reference standard was spiked into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery was calculated as the percentage of the measured amount versus the added amount. Acceptance criteria for recovery are typically within 98-102%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[14]

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the method's reproducibility.

The precision is expressed as the relative standard deviation (%RSD). A %RSD of ≤ 2% is generally accepted.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ provides a ratio of about 10:1.

Data Analysis and Interpretation

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of the analyte

  • m is the slope of the calibration curve

  • x is the concentration of the analyte

  • c is the y-intercept

The concentration in the original sample is then calculated by taking into account the sample weight and dilution factors.

System Suitability

Before each analytical run, a system suitability test must be performed by injecting a standard solution multiple times (typically five or six replicates). The following parameters should be monitored:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0%

These criteria ensure that the chromatographic system is performing adequately for the analysis.

Visual Workflow and Logic Diagrams

Analytical Workflow

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation E HPLC-UV Analysis A->E B Standard Solution Preparation D System Suitability Test B->D C Sample Preparation C->E D->E F Data Acquisition E->F G Peak Integration & Quantification F->G H Final Report G->H

Caption: HPLC-UV Analytical Workflow.

Method Validation Logic

Method_Validation_Logic cluster_validation ICH Q2(R2) Validation Parameters Specificity Specificity Validated Validated Method Specificity->Validated Linearity Linearity & Range Linearity->Validated Accuracy Accuracy Accuracy->Validated Precision Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-day) Precision->Intermediate_Precision Precision->Validated LOD LOD LOD->Validated LOQ LOQ LOQ->Validated Robustness Robustness Robustness->Validated Method Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

Caption: Method Validation Flowchart.

Conclusion

The HPLC-UV method described in this application note is a reliable, accurate, and precise method for the quantitative analysis of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents. The comprehensive validation according to ICH guidelines ensures that the method is suitable for its intended purpose in quality control and research environments.

References

Application Notes & Protocols: The Use of Schaeffer's Salt as a Coupling Component in Azo Dye Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides an in-depth exploration of Schaeffer's salt (sodium 2-hydroxy-6-naphthalenesulfonate) as a pivotal coupling component in the synthesis of azo dyes. Moving beyond a simple recitation of procedural steps, this document elucidates the fundamental chemical principles, provides a detailed, field-proven protocol for the synthesis of a commercially significant dye, and offers insights into the critical parameters governing the reaction. The content herein is structured to empower researchers and professionals with the expertise to not only replicate the synthesis but also to innovate upon it.

Introduction: The Significance of Schaeffer's Salt in Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] The chromophoric azo group, conjugated with aromatic systems, is responsible for the vibrant colors exhibited by these compounds. The synthesis of azo dyes is elegantly modular, involving a two-step process: diazotization followed by an azo coupling reaction.

Schaeffer's salt, the sodium salt of 6-hydroxy-2-naphthalenesulfonic acid, is a highly valued coupling component in this process.[2][3] Its chemical structure, featuring an activated naphthalene ring system with a hydroxyl group, makes it an excellent nucleophile for coupling with diazonium salts. The presence of the sulfonic acid group imparts water solubility to the final dye molecule, a crucial property for many applications in the textile, food, and pharmaceutical industries.[3] A prominent example of a dye synthesized using Schaeffer's salt is C.I. Food Yellow 3, commonly known as Sunset Yellow FCF, a widely used colorant in food and pharmaceutical products.[2][3][4][5][6]

The Underlying Chemistry: Mechanism of Azo Coupling

The synthesis of an azo dye from Schaeffer's salt is a classic example of an electrophilic aromatic substitution reaction.[7] The aryldiazonium cation, generated in the first step (diazotization), acts as the electrophile. Schaeffer's salt, the coupling component, provides the electron-rich aromatic ring that serves as the nucleophile.

Step 1: Diazotization An aromatic primary amine, such as sulfanilic acid, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt.[2][6] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

Step 2: Azo Coupling The diazonium salt solution is then slowly added to an alkaline solution of Schaeffer's salt. The hydroxyl group on the naphthalene ring is a powerful activating group, directing the electrophilic attack of the diazonium ion primarily to the ortho position (C1). The alkaline medium is essential as it deprotonates the hydroxyl group to form a phenoxide ion, which significantly enhances the nucleophilicity of the aromatic ring, thereby facilitating the coupling reaction.[7][8]

Below is a diagram illustrating the general mechanism of azo coupling with Schaeffer's salt.

Azo_Coupling_Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aromatic Amine Ar-NH₂ Diazonium Salt Ar-N₂⁺ Cl⁻ Aromatic Amine->Diazonium Salt 0-5 °C Nitrous Acid HNO₂ (NaNO₂, HCl) Nitrous Acid->Diazonium Salt Azo Dye Azo Dye (Ar-N=N-Ar') Diazonium Salt->Azo Dye Schaeffers Salt Schaeffer's Salt (Alkaline Solution) Schaeffers Salt->Azo Dye

Caption: General mechanism of azo dye synthesis.

Detailed Protocol: Synthesis of C.I. Food Yellow 3 (Sunset Yellow FCF)

This protocol provides a laboratory-scale procedure for the synthesis of Sunset Yellow FCF, a widely used orange azo dye, through the diazotization of sulfanilic acid and its subsequent coupling with Schaeffer's salt.[2][6]

Materials and Reagents
  • Sulfanilic acid (4-aminobenzenesulfonic acid)

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Schaeffer's salt (6-hydroxy-2-naphthalenesulfonic acid, sodium salt)

  • 2.5 M Sodium hydroxide (NaOH) solution

  • Sodium chloride (NaCl)

  • Ethanol

  • Deionized water

  • Ice

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle concentrated hydrochloric acid in a fume hood.[2]

  • Aromatic amines and their derivatives can be toxic; avoid inhalation and skin contact.

  • Diazonium salts in their dry, solid state can be explosive. Always keep them in solution.[9]

Experimental Workflow

Experimental_Workflow cluster_part1 Part 1: Diazotization of Sulfanilic Acid cluster_part2 Part 2: Azo Coupling Reaction cluster_part3 Part 3: Isolation and Purification P1_1 Dissolve Sulfanilic Acid & Na₂CO₃ in water with gentle heating. P1_2 Cool and add NaNO₂ solution. P1_1->P1_2 P1_4 Slowly add amine solution to iced HCl (maintain < 5°C). P1_2->P1_4 P1_3 Prepare iced concentrated HCl. P1_3->P1_4 P1_5 Stir in ice bath for 5 min. P1_4->P1_5 P2_3 Slowly add diazonium salt solution to Schaeffer's salt solution with stirring. P1_5->P2_3 Diazonium Salt Suspension P2_1 Dissolve Schaeffer's Salt in 2.5 M NaOH solution. P2_2 Cool in ice-water bath. P2_1->P2_2 P2_2->P2_3 P2_4 Stir in ice bath for 10 min. P2_3->P2_4 P3_1 Add NaCl to precipitate the dye. P2_4->P3_1 P3_2 Gently heat to dissolve. P3_1->P3_2 P3_3 Cool to room temperature, then in ice bath. P3_2->P3_3 P3_4 Collect crude product by vacuum filtration. P3_3->P3_4 P3_5 Recrystallize from 1:1 ethanol/water. P3_4->P3_5

Caption: Experimental workflow for Sunset Yellow FCF synthesis.

Step-by-Step Procedure

Part 1: Diazotization of Sulfanilic Acid

  • In a 50 mL Erlenmeyer flask, combine 1.75 g of sulfanilic acid and 1.00 g of sodium carbonate with 50 mL of water. Gently heat the suspension to achieve complete dissolution. Allow the solution to cool to room temperature.[2][6]

  • In a separate test tube, dissolve 1.00 g of sodium nitrite in 10 mL of water. Add this sodium nitrite solution to the sulfanilic acid solution from the previous step. Cool the mixture in an ice-water bath.[2][6]

  • In a 100 mL beaker, carefully add 5 mL of concentrated hydrochloric acid to 30 g of crushed ice. This should be performed in a fume hood.[2][6]

  • Slowly, and with constant swirling, add the solution from the Erlenmeyer flask (step 2) dropwise to the beaker containing the iced hydrochloric acid. It is crucial to maintain the temperature of the reaction mixture below 5°C.[2][6]

  • Once the addition is complete, keep the beaker in the ice-water bath for an additional 5 minutes, swirling occasionally. The resulting fine white precipitate in the mixture contains the 4-sulfobenzenediazonium salt.[2][10]

Part 2: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve 2.25 g of Schaeffer's salt in 100 mL of 2.5 M sodium hydroxide solution. Add a magnetic stir bar and cool this solution in an ice-water bath for 5-10 minutes.[2][6]

  • While stirring vigorously, slowly add the previously prepared cold diazonium salt suspension (from Part 1, step 5) to the alkaline solution of Schaeffer's salt.[2][6][10]

  • A bright orange-yellow precipitate of Sunset Yellow FCF should form immediately.[2]

  • Continue stirring the resulting mixture in the ice-water bath for another 10-15 minutes to ensure the reaction is complete.[2][10]

Part 3: Isolation and Purification

  • To aid in the complete precipitation of the dye (salting out), add 10 g of sodium chloride to the reaction mixture.[2][6]

  • Gently heat the flask on a hotplate with stirring until all the solid dissolves.[2][6]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to facilitate the formation of crystals.[2][6]

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold saturated NaCl solution to remove impurities.[1]

  • For further purification, recrystallize the crude product using a minimum amount of a hot 1:1 ethanol/water mixture.[2][6] Allow the solution to cool, collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Data and Expected Results

The synthesis of Sunset Yellow FCF using this protocol should yield a bright orange-red powder or granules.[5] The following table summarizes key quantitative data for the synthesized compound.

ParameterExpected ValueNotes
Appearance Orange-red powder/granulesVisual inspection of the final, dried product.[5]
Molar Mass 452.36 g/mol (disodium salt)Calculated based on the chemical formula C₁₆H₁₀N₂Na₂O₇S₂.[5][6]
Yield 70-85%This is a typical range for this type of synthesis and can vary based on reaction conditions and purification efficiency.
λmax (in water) ~480 - 485 nmThe maximum absorption wavelength in the UV-Visible spectrum, characteristic of the orange color.[4][7]
Solubility Soluble in water, sparingly in ethanolA key property imparted by the sulfonic acid groups.[5]

Characterization of the Synthesized Dye

To confirm the identity and purity of the synthesized azo dye, the following analytical techniques are recommended:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and confirm the color properties of the dye.[2][11] The spectrum of Sunset Yellow FCF in water should show a strong absorption peak around 480-485 nm.[4][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups in the molecule. Expect to see characteristic peaks for the azo group (-N=N-), hydroxyl (-OH), and sulfonate (-SO₃) groups.[2][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the successful coupling at the expected position on the naphthalene ring.[2]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized dye.[2]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no dye formation - Incomplete diazotization. - Decomposition of the diazonium salt (temperature too high). - Incorrect pH for coupling.- Ensure all sulfanilic acid is dissolved before adding NaNO₂. - Strictly maintain the temperature at 0-5 °C during diazotization. - Confirm the Schaeffer's salt solution is strongly alkaline (pH > 9) before adding the diazonium salt.
Dark, tarry product - Side reactions due to elevated temperatures. - Impure starting materials.- Maintain low temperatures throughout the addition steps. - Use high-purity reagents. Recrystallize starting materials if necessary.
Poor yield - Incomplete precipitation. - Loss of product during purification.- Ensure sufficient NaCl is added for salting out. - Minimize the amount of solvent used for recrystallization and ensure thorough cooling to maximize crystal formation.

Conclusion

Schaeffer's salt is a cornerstone coupling component in the synthesis of a wide array of valuable azo dyes. Its inherent chemical properties, particularly the activated naphthalene ring and the solubilizing sulfonate group, make it an ideal building block for creating water-soluble colorants. The synthesis of Sunset Yellow FCF serves as a prime, reproducible example of its application. By understanding the underlying mechanistic principles and meticulously controlling the reaction parameters as detailed in this guide, researchers can confidently and efficiently synthesize high-quality azo dyes for various scientific and industrial applications.

References

"Sodium 6-hydroxynaphthalene-2-sulfonate as an intermediate for pharmaceuticals"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Sodium 6-hydroxynaphthalene-2-sulfonate as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: Beyond the Dye Vat

This compound, colloquially known as Schaeffer's salt, is a well-established intermediate, primarily recognized for its role in the synthesis of azo dyes and food colorants.[1][2] However, its utility extends significantly into the realm of medicinal chemistry and pharmaceutical development. The molecule's rigid naphthalene scaffold, coupled with two distinct and strategically positioned functional groups—a nucleophilic hydroxyl (-OH) group and a hydrophilic sulfonate (-SO₃Na) group—makes it a highly valuable and versatile starting material for complex molecular architectures.

This guide provides an in-depth exploration of Schaeffer's salt as a pharmaceutical intermediate. We move beyond its traditional applications to detail its role in synthesizing advanced precursors for modern therapeutics, with a specific focus on the development of synthetic thrombin inhibitors. Here, we present not just the protocols, but the underlying chemical logic, enabling researchers to adapt and innovate upon these foundational methods.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Key Properties

The essential physicochemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 135-76-2[1][3][4]
Molecular Formula C₁₀H₇NaO₄S[4]
Molecular Weight 246.21 g/mol (anhydrous)
Appearance White to off-white solid powder or crystalline granules.
Melting Point >300 °C (decomposes)
Solubility Soluble in water. Slightly soluble in methanol and DMSO.
Synonyms Schaeffer's salt, Sodium 2-Naphthol-6-sulfonate[4][5]
Safety & Handling

As a laboratory chemical, adherence to safety protocols is non-negotiable. Schaeffer's salt is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere.

Core Application: Synthesis of Precursors for Thrombin Inhibitors

Thrombin is a critical serine protease in the coagulation cascade, making it a prime target for anticoagulant drugs used to treat and prevent thrombotic disorders.[6] Potent synthetic thrombin inhibitors, such as the well-characterized NAPAP (β-naphthylsulphonylglycyl-D,L-4-amidino-phenylalanylpiperidide), often feature a naphthalene sulfonyl moiety which plays a crucial role in binding to the enzyme's active site.[7]

Schaeffer's salt is an ideal starting point for creating these naphthalenesulfonyl chloride building blocks. The synthetic strategy involves two key transformations:

  • Protection of the Hydroxyl Group: The phenolic -OH group is reactive and must be protected, typically via etherification (e.g., methylation), to prevent it from interfering with the subsequent chlorination step.

  • Conversion to Sulfonyl Chloride: The sodium sulfonate group is converted into a highly reactive sulfonyl chloride (-SO₂Cl). This electrophilic group readily reacts with amines (such as those on amino acids or peptide fragments) to form stable sulfonamide bonds, a cornerstone of many inhibitor designs.[8]

Synthetic Workflow Overview

The overall process transforms the stable, water-soluble Schaeffer's salt into a reactive intermediate ready for coupling with a pharmacologically relevant amine.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Pharmaceutical Coupling A This compound (Schaeffer's Salt) B Protection of Hydroxyl Group (Methylation) A->B C Sodium 6-methoxy-naphthalene-2-sulfonate B->C D Conversion to Sulfonyl Chloride (Chlorination) C->D E 6-Methoxy-naphthalene-2-sulfonyl chloride D->E G Sulfonamide Bond Formation E->G F Amine-containing Moiety (e.g., Amino Acid Ester) F->G H Naphthalenesulfonamide Core Structure (Thrombin Inhibitor Precursor) G->H

Caption: General workflow for preparing a thrombin inhibitor precursor.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and analysis of a key pharmaceutical intermediate derived from Schaeffer's salt.

Protocol 1: Synthesis of 6-Methoxy-naphthalene-2-sulfonyl chloride

This two-step protocol converts Schaeffer's salt into the reactive sulfonyl chloride intermediate.

Step A: Methylation of Schaeffer's Salt

  • Rationale: The phenolic hydroxyl group is protected as a methyl ether to prevent side reactions during chlorination. Dimethyl sulfate is a potent and cost-effective methylating agent.

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add this compound (24.6 g, 0.1 mol) and 200 mL of 10% aqueous sodium hydroxide solution.

  • Reaction: Stir the mixture at room temperature until all solids dissolve. Heat the solution to 40-50°C. Add dimethyl sulfate (15.1 g, 0.12 mol) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 60°C.

  • Completion: After the addition is complete, continue stirring at 55°C for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product, sodium 6-methoxy-naphthalene-2-sulfonate, will precipitate. Filter the solid, wash with 50 mL of cold water, and dry under vacuum at 80°C.

Step B: Chlorination to form 6-Methoxy-naphthalene-2-sulfonyl chloride

  • Rationale: Thionyl chloride (SOCl₂) is a standard reagent for converting sodium sulfonates to sulfonyl chlorides. The use of a catalytic amount of DMF accelerates the reaction.

  • Setup: In a 250 mL flask under a nitrogen atmosphere, suspend the dried sodium 6-methoxy-naphthalene-2-sulfonate (26.0 g, ~0.1 mol) in 100 mL of anhydrous dichloromethane. Add 3-4 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Cool the suspension in an ice bath. Add thionyl chloride (17.8 g, 0.15 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Completion: After addition, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until gas evolution ceases.

  • Isolation: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the crude product and wash thoroughly with cold water until the washings are neutral. Recrystallize the solid from a suitable solvent like toluene or a hexane/ethyl acetate mixture to yield pure 6-methoxy-naphthalene-2-sulfonyl chloride.

Protocol 2: Analytical Characterization by HPLC-UV
  • Rationale: High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of the starting material and the synthesized intermediates. Naphthalene derivatives are strongly UV-active, making UV detection highly sensitive.

  • System: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: A gradient elution is typically effective.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Sample Preparation: Dissolve ~1 mg of sample in 10 mL of a 50:50 water/acetonitrile mixture.

  • Analysis: The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Data Summary & Visualization

Expected Results
CompoundExpected YieldPurity (by HPLC)Appearance
Sodium 6-methoxy-naphthalene-2-sulfonate85-95%>98%White solid
6-Methoxy-naphthalene-2-sulfonyl chloride70-85%>97%Off-white to pale yellow solid

Synthetic Pathway Diagram

Caption: Reaction scheme for the synthesis of a naphthalenesulfonamide.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low yield in methylation (Step A) Incomplete reaction; pH too low.Ensure pH remains basic (>10) throughout the addition of dimethyl sulfate. Extend reaction time.
Low yield in chlorination (Step B) Reagents not anhydrous; insufficient thionyl chloride.Use anhydrous solvents and dry the starting sulfonate thoroughly. Use a slight excess of thionyl chloride.
Product is an oil or difficult to crystallize Presence of impurities.Wash the crude product thoroughly with water to remove salts. Try different recrystallization solvents or perform column chromatography.
Multiple spots on TLC/peaks in HPLC Incomplete reaction or side product formation.Monitor reaction closely to ensure completion. Adjust reaction temperature to minimize side reactions. Purify via recrystallization or chromatography.

Conclusion

This compound is a cost-effective and highly adaptable intermediate for pharmaceutical synthesis. Its true potential is realized when its distinct functional groups are strategically manipulated to build complex, high-value molecules. The protocols detailed herein for the synthesis of 6-methoxy-naphthalene-2-sulfonyl chloride provide a robust and validated pathway for creating key precursors for thrombin inhibitors and other sulfonamide-based therapeutics. By leveraging this foundational chemistry, researchers in drug development can efficiently access a valuable class of pharmacophores, accelerating the discovery of novel medicines.

References

Application Note: A Detailed Protocol for Fluorescence Spectroscopy of Schaeffer's Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the fluorescence spectroscopy of Schaeffer's salt (sodium 6-hydroxy-2-naphthalenesulfonate). Schaeffer's salt, a derivative of naphthalene, is a fluorescent molecule with potential applications as a probe in various chemical and biological systems. This document outlines the fundamental principles, provides detailed experimental protocols for characterizing its fluorescence properties, and discusses the critical parameters that influence its fluorescence emission. The protocols are designed to be self-validating and are supported by scientific principles to ensure robust and reproducible results.

Introduction: The Rationale for Utilizing Schaeffer's Salt in Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive and specific analytical technique used to investigate molecular properties and interactions. The choice of a fluorescent probe is critical and depends on its photophysical characteristics, including its excitation and emission spectra, quantum yield, and sensitivity to the local environment.

Schaeffer's salt, or 6-hydroxy-2-naphthalenesulfonic acid and its corresponding sodium salt, is a well-established intermediate in the dye industry.[1] Its naphthalene core suggests intrinsic fluorescence, a property that can be harnessed for broader applications in research and development. The hydroxyl and sulfonate groups attached to the naphthalene ring are expected to influence its solubility in aqueous media and its sensitivity to environmental factors such as pH and polarity, making it a potentially versatile fluorescent probe.

This guide provides a foundational protocol for researchers to characterize the fluorescence of Schaeffer's salt and to explore its utility as a fluorescent probe in their specific applications.

Scientific Principles: Understanding the Fluorescence of Schaeffer's Salt

The fluorescence of Schaeffer's salt originates from the π-electron system of the naphthalene ring. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state. The molecule then relaxes to the ground state, in part by emitting a photon of lower energy (longer wavelength), which is observed as fluorescence.

Several factors can influence the fluorescence of a molecule like Schaeffer's salt:

  • pH: The hydroxyl group on the naphthalene ring can exist in its protonated (neutral) or deprotonated (anionic) form depending on the pH of the solution. These two forms are likely to have distinct fluorescence properties, including different emission wavelengths and intensities.

  • Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state, leading to shifts in the emission spectrum, a phenomenon known as solvatochromism.

  • Quenching: The presence of certain molecules, known as quenchers, can decrease the fluorescence intensity through various mechanisms such as collisional quenching or the formation of non-fluorescent complexes.[2]

A structural isomer of Schaeffer's acid, 1-naphthol-2-sulfonate, has been reported to have an excitation wavelength of 283 nm and two emission bands in water: one for the neutral form at 349 nm and another for the anionic form at 449 nm. Due to the similar electronic structure, these wavelengths provide a logical starting point for the investigation of Schaeffer's salt.

Materials and Reagents

  • Schaeffer's salt (Sodium 6-hydroxy-2-naphthalenesulfonate): Analytical grade.

  • Solvents:

    • Ultrapure water (Milli-Q or equivalent)

    • Ethanol, spectroscopic grade

    • Acetonitrile, spectroscopic grade

    • Other solvents of varying polarity for solvatochromism studies (e.g., dioxane, methanol).

  • Buffers:

    • Phosphate buffer (pH 5, 6, 7, 8)

    • Borate buffer (pH 9, 10)

    • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustments.

  • Quencher (optional):

    • Potassium iodide (KI) or acrylamide for quenching studies.

  • Quantum Yield Standard (optional):

    • Quinine sulfate in 0.1 M H₂SO₄ (Quantum Yield = 0.54)

    • Fluorescein in 0.1 M NaOH (Quantum Yield = 0.95)[3]

  • Equipment:

    • Spectrofluorometer with excitation and emission monochromators.

    • Quartz cuvettes (1 cm path length).

    • pH meter.

    • Analytical balance.

    • Volumetric flasks and pipettes.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

The accuracy of fluorescence measurements begins with precise sample preparation.

  • Stock Solution Preparation (1 mM):

    • Accurately weigh an appropriate amount of Schaeffer's salt (MW of sodium salt: 246.21 g/mol ).

    • Dissolve the salt in a 100 mL volumetric flask using the desired solvent (e.g., ultrapure water). Ensure complete dissolution.

  • Working Solution Preparation (e.g., 1-10 µM):

    • Perform serial dilutions of the stock solution to prepare working solutions in the micromolar range. This low concentration range is crucial to avoid inner filter effects, where the sample absorbs too much of the excitation light.

Protocol 2: Determination of Excitation and Emission Spectra

This protocol establishes the fundamental spectral characteristics of Schaeffer's salt.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm). Wider slits increase signal but decrease resolution.

  • Recording the Emission Spectrum:

    • Fill a quartz cuvette with a 10 µM working solution of Schaeffer's salt in a chosen buffer (e.g., pH 7 phosphate buffer).

    • Based on the data for its isomer, set the excitation wavelength to 283 nm.

    • Scan the emission monochromator over a range of wavelengths, for example, from 300 nm to 600 nm.

    • The wavelength at which the fluorescence intensity is maximal is the emission maximum (λ_em).

  • Recording the Excitation Spectrum:

    • Set the emission monochromator to the determined emission maximum (λ_em).

    • Scan the excitation monochromator over a range of wavelengths, for example, from 250 nm to 400 nm.

    • The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λ_ex).

  • Optimization:

    • Repeat steps 2 and 3 using the newly found λ_ex and λ_em to ensure the true maxima have been identified.

Diagram of the Experimental Workflow for Spectral Characterization

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare 1 mM Stock Solution Working Prepare 1-10 µM Working Solution Stock->Working Serial Dilution SetEx Set Excitation λ (e.g., 283 nm) Working->SetEx ScanEm Scan Emission Spectrum SetEx->ScanEm FindEmMax Identify Emission Max (λem) ScanEm->FindEmMax SetEm Set Emission λ to λem FindEmMax->SetEm ScanEx Scan Excitation Spectrum SetEm->ScanEx FindExMax Identify Excitation Max (λex) ScanEx->FindExMax Spectra Plot Excitation and Emission Spectra FindExMax->Spectra

Caption: Workflow for determining the excitation and emission spectra of Schaeffer's salt.

Protocol 3: Investigating the Effect of pH

This protocol elucidates the pH sensitivity of Schaeffer's salt fluorescence.

  • Sample Preparation:

    • Prepare a series of 10 µM Schaeffer's salt solutions in buffers of varying pH (e.g., from pH 5 to 10).

  • Data Acquisition:

    • For each pH, record the emission spectrum using the optimized excitation wavelength found in Protocol 4.2.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Plot the emission maximum wavelength as a function of pH. This will reveal any pH-dependent spectral shifts.

Protocol 4: Determining the Relative Fluorescence Quantum Yield

The quantum yield is a measure of the efficiency of the fluorescence process. This protocol uses a comparative method.[4]

  • Selection of a Standard:

    • Choose a quantum yield standard whose absorption and emission spectra are in a similar range to Schaeffer's salt. Quinine sulfate is a common standard for the UV-blue region.

  • Absorbance Measurements:

    • Prepare a series of dilutions of both the Schaeffer's salt and the standard in their respective recommended solvents (e.g., Schaeffer's salt in water, quinine sulfate in 0.1 M H₂SO₄).

    • Measure the absorbance of each solution at the chosen excitation wavelength. The absorbance values should be kept below 0.1 to minimize inner filter effects.

  • Fluorescence Measurements:

    • Record the emission spectrum for each solution using the same excitation wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both Schaeffer's salt and the standard.

    • The quantum yield of Schaeffer's salt (Φ_SS) can be calculated using the following equation:

    Φ_SS = Φ_std * (Grad_SS / Grad_std) * (η_SS² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_SS and Grad_std are the gradients of the lines from the plot of integrated fluorescence intensity versus absorbance for Schaeffer's salt and the standard, respectively.

    • η_SS and η_std are the refractive indices of the solvents used for Schaeffer's salt and the standard, respectively.

Diagram of the Quantum Yield Determination Logic

QuantumYield cluster_measure Measurements cluster_plot Data Plotting cluster_calc Calculation Abs Measure Absorbance at λex (A < 0.1) Fluor Measure Integrated Fluorescence Intensity Abs->Fluor Plot Plot Integrated Intensity vs. Absorbance Fluor->Plot Grad Determine Gradients (Grad) for Sample and Standard Plot->Grad Equation Apply Comparative Quantum Yield Equation Grad->Equation Result Quantum Yield of Schaeffer's Salt (Φ_SS) Equation->Result Standard Known Quantum Yield Standard (Φ_std) Standard->Equation

Caption: Logical flow for the comparative quantum yield determination.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clarity.

Table 1: Spectral Properties of Schaeffer's Salt in Different Solvents

SolventExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Relative Quantum Yield
Water (pH 7)
Ethanol
Acetonitrile

Table 2: Effect of pH on the Fluorescence of Schaeffer's Salt

pHEmission Max (nm)Relative Fluorescence Intensity
5
6
7
8
9
10

Troubleshooting and Considerations

  • Low Signal-to-Noise Ratio: Increase the concentration of the fluorophore (while keeping absorbance < 0.1), increase the slit widths, or use a more powerful excitation source.

  • Inner Filter Effects: If a plot of fluorescence intensity versus concentration is non-linear at higher concentrations, this is likely due to inner filter effects. Dilute the samples further.

  • Photobleaching: If the fluorescence signal decreases over time during measurement, the sample is photobleaching. Reduce the excitation intensity or the exposure time.

  • Solvent Impurities: Use spectroscopic grade solvents to avoid fluorescence from impurities. Always run a solvent blank to check for background fluorescence.

Conclusion

This application note provides a robust framework for the characterization and utilization of Schaeffer's salt in fluorescence spectroscopy. By following these detailed protocols, researchers can obtain reliable and reproducible data on its spectral properties, environmental sensitivity, and quantum efficiency. This foundational understanding will enable the informed application of Schaeffer's salt as a fluorescent probe in a wide range of scientific disciplines, from materials science to biological research.

References

Troubleshooting & Optimization

"troubleshooting low yield in Schaeffer's salt synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Schaeffer's Salt Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Troubleshooting by Synthesis Stage

The synthesis of Schaeffer's salt is a multi-step process, primarily involving the sulfonation of 2-naphthol followed by neutralization and isolation. Low yields can originate at any stage. This section addresses specific problems in a question-and-answer format.

Stage 1: Sulfonation of 2-Naphthol

The critical first step is the electrophilic aromatic substitution of 2-naphthol with sulfuric acid. The position of the sulfonic acid group on the naphthalene ring is highly sensitive to reaction conditions, directly impacting the yield of the desired 2-naphthol-6-sulfonic acid.

Question: My sulfonation of 2-naphthol is incomplete or producing the wrong isomers, leading to a poor yield of Schaeffer's acid. How can I optimize this step?

Answer:

This is a classic issue of kinetic versus thermodynamic control. The sulfonation of naphthalene and its derivatives is a reversible reaction, and the distribution of isomers is highly dependent on temperature.[1][2]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., ~80°C), the reaction favors the formation of 2-hydroxynaphthalene-1-sulfonic acid (Oxy Tobias acid).[3] This is the kinetically favored product because the intermediate carbocation leading to its formation is more stable, allowing for a faster reaction rate.[2][3]

  • Thermodynamic Control (High Temperature): To maximize the yield of the desired 2-naphthol-6-sulfonic acid (Schaeffer's acid), higher temperatures (typically 100-160°C) are required.[4][5][6] At these temperatures, the sulfonation becomes reversible. The 1-sulfonic acid isomer, which is sterically hindered by the hydrogen at the 8-position, can revert to 2-naphthol and be re-sulfonated to form the more stable 6-sulfonic acid isomer. This is the thermodynamically favored product.[1][2][5]

Troubleshooting Steps & Causality:

  • Temperature Control is Critical:

    • Issue: Temperatures below 100°C will predominantly yield the undesired 1-sulfonic acid isomer.

    • Solution: Maintain a reaction temperature of at least 100°C, with some procedures recommending up to 160°C to ensure the equilibrium shifts towards the 6-sulfonic acid product.[4][6] Monitor the reaction temperature closely to prevent overheating, which can lead to charring and the formation of disulfonic acids or other byproducts.[4][7]

  • Reaction Time and Monitoring:

    • Issue: Insufficient reaction time will not allow the reaction to reach thermodynamic equilibrium, leaving a mixture of isomers and unreacted 2-naphthol.[8]

    • Solution: Allow for adequate reaction time (often several hours) at the target temperature. It is crucial to monitor the reaction's progress. A simple Thin-Layer Chromatography (TLC) analysis can be used to track the disappearance of the 2-naphthol starting material.

  • Sulfuric Acid Concentration and Ratio:

    • Issue: Using dilute sulfuric acid or an insufficient amount will result in an incomplete reaction. Conversely, an excessive amount can promote the formation of byproducts like 2-naphthol-3,6-disulfonic acid (R-acid).[4][9]

    • Solution: Use concentrated (93-98%) sulfuric acid. The molar ratio of sulfuric acid to 2-naphthol should be carefully controlled according to established protocols.

  • Byproduct Formation:

    • Issue: Besides isomeric sulfonic acids, a common byproduct is 6,6'-oxybis(2-naphthalenesulfonic acid), also known as DONS.[4][9][10][11] This impurity forms from the condensation of two naphthol molecules and can be difficult to remove.

    • Solution: Proper temperature control and reaction time can minimize DONS formation. Purification methods targeting DONS are addressed in the isolation stage.

Troubleshooting Workflow for Sulfonation

G cluster_0 Sulfonation Stage start Low Yield Detected After Sulfonation check_TLC Analyze reaction mixture by TLC. Is 2-naphthol present? start->check_TLC check_isomer Is the major product the wrong isomer? check_TLC->check_isomer No incomplete Incomplete Reaction check_TLC->incomplete Yes wrong_conditions Incorrect Thermodynamic Control check_isomer->wrong_conditions Yes proceed Proceed to Isolation check_isomer->proceed No solution_time Action: Increase reaction time and/or temperature slightly. Continue monitoring. incomplete->solution_time solution_temp Action: Increase temperature to 100-160°C to favor thermodynamic product. wrong_conditions->solution_temp solution_time->check_TLC solution_temp->check_TLC

Caption: Decision tree for troubleshooting the sulfonation of 2-naphthol.

Stage 2: Isolation and Purification of Schaeffer's Salt

After sulfonation, the reaction mixture is "drowned" in water and neutralized with a sodium base (like sodium hydroxide or carbonate) to precipitate the sodium salt.[9] Purity is paramount, as residual starting materials or byproducts will lower the final yield and quality.

Question: My final product is impure, contaminated with unreacted 2-naphthol, R-acid, or DONS. How can I improve the purification process?

Answer:

A multi-step purification strategy is often necessary because the main contaminants have different chemical properties that can be exploited for their removal. A patented purification process provides an excellent framework for this.[9]

Troubleshooting Steps & Causality:

  • Removal of Unreacted 2-Naphthol (BN):

    • Issue: 2-naphthol is sparingly soluble in the acidic sulfonation mixture but can co-precipitate later.

    • Solution: After drowning the sulfonation mass in water, treat the solution with activated carbon.[9] The non-polar 2-naphthol preferentially adsorbs onto the carbon surface and can be removed by filtration. This is best done while the solution is hot (e.g., 85-90°C) to increase the solubility of the desired sulfonic acid.[9]

  • Selective Removal of DONS:

    • Issue: The disodium salt of DONS has low solubility in alkaline, high ionic strength solutions.

    • Solution: Adjust the pH of the filtrate to be distinctly alkaline (pH > 9) with sodium hydroxide or sodium carbonate.[9] This causes the disodium salt of DONS to selectively precipitate. It can then be removed by filtration while the desired Schaeffer's salt remains in solution.

  • Precipitation of Schaeffer's Salt and Removal of R-Acid:

    • Issue: The sodium salt of 2-naphthol-3,6-disulfonic acid (R-salt) is more soluble than Schaeffer's salt in mildly acidic, high-salt conditions.

    • Solution: After removing DONS, carefully acidify the filtrate to a pH between 2 and 7 (a pH of 3.5-4.0 is often optimal).[9] Then, "salt out" the Schaeffer's salt by adding a significant amount of sodium chloride.[9][12] Cooling the slurry (e.g., to 25-30°C) will maximize the precipitation of the desired product while the more soluble R-salt remains in the mother liquor.[9]

  • Final Washing:

    • Issue: The filtered product can still be coated with mother liquor containing dissolved impurities.

    • Solution: Wash the filter cake with a cold brine solution or ice water.[9] This removes the residual mother liquor without significantly dissolving the Schaeffer's salt product.

Summary of Key Reaction & Purification Parameters

ParameterStageRecommended ConditionRationale for High Yield
Temperature Sulfonation100 - 160°CFavors the thermodynamically stable 6-sulfonic acid isomer over the kinetic 1-sulfonic acid isomer.[1][5]
pH for DONS Removal Purification> 9.0Selectively precipitates the disodium salt of DONS, a major byproduct.[9]
pH for Product Precipitation Purification2.0 - 7.0 (Optimal: 3.5-4.0)Maximizes precipitation of Schaeffer's Salt while keeping more soluble R-salt in solution.[9]
Precipitation Temperature Purification20 - 40°CDecreases the solubility of Schaeffer's Salt to maximize recovery from the solution.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: I don't have access to TLC. How can I be sure my sulfonation is complete? While TLC is highly recommended, you can proceed by ensuring you adhere strictly to validated reaction times and temperatures from literature protocols.[4] However, this is a "blind" approach and may result in lower yields if the reaction is slower than expected. Another option is to take a small aliquot, quench it, neutralize it, and see if any unreacted 2-naphthol (a water-insoluble solid) precipitates.

Q2: Why is the reaction "drowned" in water? Can I just neutralize the sulfuric acid mixture directly? Drowning the concentrated acid mixture in a large volume of water is a critical safety and process step. It rapidly dissipates the immense heat generated from the acid-base neutralization. Attempting to neutralize the concentrated sulfuric acid mass directly would be extremely exothermic and dangerous, likely causing boiling and splattering, as well as significant product degradation and charring.

Q3: My alkali fusion step (if producing 2-naphthol from the salt) has a very low yield. What could be the cause? The alkali fusion of a naphthalenesulfonic acid to a naphthol requires very high temperatures (typically 320-340°C) with molten sodium hydroxide.[13][14] Key failure points include:

  • Insufficient Temperature: The reaction will not proceed if the temperature is too low.

  • Decomposition: Temperatures that are too high can cause thermal decomposition (charring) of the organic material.

  • Inadequate Mixing: Poor mixing in the highly viscous melt leads to localized overheating and incomplete reaction.

  • Moisture: The presence of excess water can interfere with achieving the necessary reaction temperature. The starting salt should be as dry as possible.

Q4: Can I use potassium hydroxide instead of sodium hydroxide for neutralization and isolation? You should use a sodium base (NaOH, Na2CO3, NaCl) for the isolation of sodium 2-naphthol-6-sulfonate. Using potassium salts can be a strategy to separate different sulfonic acid isomers based on the differential solubility of their potassium salts, such as in the separation of 2-naphthol-6,8-disulfonic acid (G-acid).[15] For isolating Schaeffer's salt, sticking to sodium-based reagents is essential for consistency and to avoid introducing unwanted cations.

Part 3: Experimental Protocols

Protocol 1: Monitoring Sulfonation via Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a TLC developing chamber with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). On a silica TLC plate, spot a dilute solution of your 2-naphthol starting material as a reference.

  • Sampling: Carefully take a very small sample (a drop on the end of a glass rod) from the hot reaction mixture.

  • Quenching: Immediately quench the sample in a small vial containing 1-2 mL of water.

  • Extraction: Add ~1 mL of ethyl acetate to the vial, cap, and shake vigorously. The unreacted 2-naphthol will be extracted into the ethyl acetate layer.

  • Spotting: Using a capillary tube, spot the upper ethyl acetate layer onto the TLC plate next to your reference spot.

  • Development & Visualization: Place the plate in the developing chamber. After the solvent front has risen, remove the plate, dry it, and visualize under a UV lamp.

  • Analysis: The reaction is complete when the spot corresponding to 2-naphthol in your reaction sample lane is no longer visible.

References

Technical Support Center: Purification of Crude Sodium 6-hydroxynaphthalene-2-sulfonate (Schaeffer's Salt)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Sodium 6-hydroxynaphthalene-2-sulfonate, commonly known as Schaeffer's Salt[1][2][3][4]. This resource is designed for researchers, chemists, and drug development professionals who require high-purity Schaeffer's Salt for applications such as the synthesis of dyes, pigments, and pharmaceutical intermediates[2][3][5][6].

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges encountered during the purification process.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the purification of crude Schaeffer's Salt.

Q1: What are the typical impurities in crude this compound?

A1: Crude Schaeffer's Salt, synthesized by the sulfonation of 2-naphthol, often contains several process-related impurities[4][7]. The most common include:

  • Unreacted 2-naphthol (BN): The primary starting material.

  • Isomeric Sulfonic Acids: Such as 2-naphthol-3,6-disulfonic acid (R-acid) and 2-naphthol-6,8-disulfonic acid[7][8].

  • Oxidation/Coupling Byproducts: Notably 6,6'-oxybis(2-naphthalene sulfonic acid), also known as DONS[7][8].

  • Inorganic Salts: Sodium sulfate, resulting from the neutralization of excess sulfuric acid with a sodium base[9].

  • Colored Impurities: Various minor byproducts that can impart a pink, yellow, or brown hue to the crude product.

Q2: My final product has a persistent pink or brown color. What is the cause and how can I remove it?

A2: Persistent coloration is typically due to trace amounts of oxidation byproducts or other chromophoric impurities. The most effective method for color removal is treatment with activated carbon[7][10]. Activated carbon has a high surface area and porous structure, allowing it to efficiently adsorb these colored organic impurities[10]. A detailed protocol for decolorization is provided in the protocols section of this guide.

Q3: Why is my yield unexpectedly low after recrystallization?

A3: Low yield is a common issue in recrystallization and can stem from several factors:

  • Using too much solvent: The most frequent cause. Dissolving the crude product in an excessive volume of hot solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling[11][12].

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem, leading to loss[11].

  • Incomplete precipitation: The cooling process may not have been long enough or the temperature low enough to induce maximum crystallization.

Q4: How can I effectively remove inorganic salts like sodium sulfate?

A4: this compound is significantly more soluble in hot water or aqueous alcohol mixtures than inorganic salts like sodium sulfate. A carefully performed recrystallization is the primary method for removal. The inorganic salts will remain largely insoluble in hot alcohol-water mixtures and can be removed by hot gravity filtration. Alternatively, they will remain in the aqueous mother liquor upon cooling if a water-based recrystallization is performed.

Q5: What is the best solvent system for recrystallizing Schaeffer's Salt?

A5: The ideal solvent is one in which Schaeffer's Salt is highly soluble when hot but sparingly soluble when cold[12]. For this compound, aqueous systems are most effective. Water is a common choice, as the salt's solubility increases dramatically with temperature[9]. Mixtures of ethanol and water are also excellent for modulating solubility and can help exclude certain organic impurities.

Part 2: Troubleshooting Guide

This section provides a structured approach to solving specific problems you may encounter during purification.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Persistent Color (Pink, Yellow, Brown)Trace organic impurities, oxidation products.1. Treat with Activated Carbon: Dissolve the crude product in hot water, add 1-2% (w/w) activated carbon, stir for 15-30 minutes at 80-90°C, and perform a hot gravity filtration to remove the carbon[7][10].2. Ensure Inert Atmosphere: If possible, perform dissolution and filtration under a nitrogen atmosphere to prevent air oxidation at high temperatures.
Low Purity / Presence of Isomers Co-precipitation of isomeric impurities (e.g., R-acid).1. pH Adjustment: Some impurities can be selectively precipitated or kept in solution by carefully controlling the pH. A patented method involves removing DONS as a disodium salt at a pH above 9 before precipitating the desired product at a pH of 2-7[7].2. Fractional Crystallization: Perform a slower, more controlled cooling during recrystallization to allow the less soluble desired product to crystallize first.
Oily Precipitate or Poor Crystal Formation Presence of impurities inhibiting crystal lattice formation; solution is supersaturated.1. Scratch the Flask: Use a glass stirring rod to scratch the inside of the flask below the solvent level. This creates nucleation sites for crystal growth[12].2. Add a Seed Crystal: Introduce a tiny crystal of pure product to the cooled solution to initiate crystallization[12].3. Re-heat and Add More Solvent: If an oil forms, it may be "oiling out." Re-heat the solution until the oil redissolves, add a small amount of additional solvent, and allow it to cool more slowly.
High Inorganic Salt Content in Final Product Trapping of mother liquor containing dissolved inorganic salts within the crystals.1. Thorough Washing: After vacuum filtration, wash the filter cake thoroughly with a minimal amount of ice-cold solvent (e.g., cold water or ethanol/water) to wash away the mother liquor without dissolving the product crystals[13].2. Re-recrystallize: If the salt content is very high, a second recrystallization may be necessary.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key purification procedures. Safety Note: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Purification by Recrystallization from Water

This is the most fundamental method for purifying crude Schaeffer's Salt.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water (start with ~3-4 mL per gram of crude solid).

  • Heating: Heat the slurry on a hot plate with stirring. Gradually add more hot deionized water in small portions until all the solid just dissolves. Expert Tip: Avoid adding a large excess of water, as this will reduce your final yield[11]. The sodium salt is sparingly soluble in cold water but forms a concentrated solution at 80°C or higher[9].

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon (approx. 1-2% of the solute weight), and then gently reheat to near boiling for 15 minutes with stirring[7][14].

  • Hot Gravity Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove insoluble impurities without the product crystallizing prematurely[11].

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at an appropriate temperature (e.g., 80-100°C) until a constant weight is achieved.

Workflow for Purification of Crude Schaeffer's Salt

PurificationWorkflow crude Crude Schaeffer's Salt dissolve Dissolve in Minimal Hot Water crude->dissolve decolorize Add Activated Carbon (If Colored) dissolve->decolorize Optional hot_filter Hot Gravity Filtration dissolve->hot_filter If no carbon used decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration & Cold Wash cool->vac_filter dry Dry Product vac_filter->dry pure Pure Schaeffer's Salt dry->pure

Caption: General workflow for the purification of crude Schaeffer's Salt.

Part 4: Troubleshooting Logic Diagram

This diagram provides a decision-making tree for addressing common purification issues.

TroubleshootingTree start Analysis of Purified Product color_check Is the product colored? start->color_check yield_check Is the yield low? color_check->yield_check No add_carbon Action: Redo purification, add activated carbon step. color_check->add_carbon Yes purity_check Is purity low (by TLC/HPLC)? yield_check->purity_check No check_solvent Cause: Too much solvent used? yield_check->check_solvent Yes success Purification Successful purity_check->success No check_wash Cause: Inadequate washing? purity_check->check_wash Yes check_cooling Cause: Cooling too rapid? check_solvent->check_cooling No reduce_solvent Action: Use less solvent on next attempt. check_solvent->reduce_solvent Yes slow_cool Action: Allow slower cooling before ice bath. check_cooling->slow_cool Yes recrystallize Action: Re-recrystallize product. check_wash->recrystallize No wash_better Action: Wash filter cake with more cold solvent. check_wash->wash_better Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Schaeffer's Salt Purity and Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Schaeffer's Salt (Sodium 2-naphthol-6-sulfonate). This guide is designed for researchers, scientists, and professionals in drug development and dye manufacturing who utilize Schaeffer's salt in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the quality and integrity of your results.

Introduction: The Importance of Purity in Schaeffer's Salt

Schaeffer's salt is a critical intermediate in the synthesis of a wide range of azo dyes and some pharmaceutical compounds.[1] Its purity is paramount, as even trace amounts of impurities can significantly impact the final product's color, fastness, and overall quality. This guide will help you identify and quantify common impurities, troubleshoot related issues, and implement effective quality control measures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in Schaeffer's salt, and where do they come from?

A1: The most common impurities in Schaeffer's salt are byproducts of its synthesis, which involves the sulfonation of 2-naphthol (beta-naphthol).[1] These impurities include:

  • Unreacted 2-Naphthol (Beta-Naphthol, BN): Incomplete sulfonation leads to residual 2-naphthol in the final product.[1]

  • 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS): This ether-linked impurity is formed under the acidic and high-temperature conditions of the sulfonation reaction.[1]

  • Isomeric Naphthol Sulfonic Acids: The sulfonation of 2-naphthol can yield other isomers besides the desired 6-sulfonic acid. The most common are 2-naphthol-3,6-disulfonic acid (R-salt) and 2-naphthol-6,8-disulfonic acid (G-salt). Their formation is influenced by reaction conditions such as temperature and reaction time.[2]

  • Inorganic Salts: Sodium chloride (NaCl) and sodium sulfate (Na₂SO₄) are often used in the purification process to "salt out" the Schaeffer's salt from the reaction mixture. Inadequate washing can leave residual inorganic salts.[1]

  • Moisture: As an organic salt, Schaeffer's salt can retain water from the purification and drying processes.

Q2: I'm seeing an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak likely corresponds to one of the common organic impurities. The first step is to compare the retention time of the unknown peak with those of known standards for 2-naphthol, R-salt, G-salt, and DONS. If a standard is unavailable, you can use the information in the "Experimental Protocols" section of this guide to predict the likely identity based on the elution order in a typical reversed-phase HPLC method. Further identification can be achieved by coupling the HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the unknown compound.

Q3: The color of my synthesized azo dye is off (e.g., duller, shifted hue). Could impurities in my Schaeffer's salt be the cause?

A3: Absolutely. Impurities in Schaeffer's salt can have a significant impact on the final dye's properties:

  • Unreacted 2-Naphthol: Can undergo its own coupling reaction with the diazonium salt, leading to the formation of a different azo dye with a different color, resulting in a mixed and impure final product.[3][4][5]

  • Isomeric Naphthol Sulfonic Acids (R-salt, G-salt): These will also couple with the diazonium salt to form different azo dyes. This can lead to a shift in the final color and a decrease in the desired dye's purity.[6][7]

  • DONS: This impurity generally does not couple with diazonium salts but its presence dilutes the concentration of Schaeffer's salt, potentially leading to lower reaction yields.

Q4: My reaction yield is lower than expected. Can impurities be the culprit?

A4: Yes. The presence of non-reactive impurities like DONS and inorganic salts effectively lowers the molar quantity of Schaeffer's salt in your starting material, leading to a lower than expected yield of your final product. High moisture content will have a similar effect. Therefore, it is crucial to determine the purity of your Schaeffer's salt and adjust the stoichiometry of your reaction accordingly.

Troubleshooting Guide: A Systematic Approach

When encountering issues with your experiments involving Schaeffer's salt, a systematic approach to troubleshooting is essential. The following decision tree can guide you in identifying the root cause of common problems.

Caption: Troubleshooting Decision Tree for Schaeffer's Salt Issues.

Quantitative Data Summary

The following table provides typical impurity levels that may be found in commercial grades of Schaeffer's salt. These values can serve as a benchmark for your own analyses.

ImpurityChemical NameTypical Concentration Range (%)
BN 2-Naphthol0.03 - 0.05[1]
DONS 6,6'-oxybis(2-naphthalene sulfonic acid)0.3 - 2.0[1]
R-Salt 2-naphthol-3,6-disulfonic acid0.1 - 0.5[1]
Inorganic Salts Sodium Chloride, Sodium Sulfate< 7.0[8]
Moisture Water< 6.0[8]

Experimental Protocols

Here are detailed, step-by-step methodologies for the identification and quantification of common impurities in Schaeffer's salt.

Protocol 1: HPLC Method for Organic Impurities

This reversed-phase HPLC method is suitable for the separation and quantification of 2-naphthol, R-salt, G-salt, and DONS in Schaeffer's salt.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.5, adjusted with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Sample and Standard Preparation:

  • Standard Preparation: Accurately weigh and dissolve known amounts of Schaeffer's salt, 2-naphthol, R-salt, G-salt, and DONS standards in a diluent (e.g., 50:50 Mobile Phase A:B) to prepare a stock solution. Perform serial dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh approximately 100 mg of the Schaeffer's salt sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[9][10][11]

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

4. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each impurity by using the calibration curve generated from the standard solutions.

Caption: HPLC Analysis Workflow for Schaeffer's Salt Impurities.

Protocol 2: Titrimetric Determination of Inorganic Chlorides

This protocol describes the determination of chloride content using potentiometric titration with silver nitrate.[9][10][11][12]

1. Instrumentation and Reagents:

  • Potentiometric titrator with a silver indicating electrode.

  • Burette, beaker, and magnetic stirrer.

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

  • Nitric Acid (HNO₃), concentrated.

  • Deionized water.

2. Sample Preparation:

  • Accurately weigh approximately 5 g of the Schaeffer's salt sample into a 250 mL beaker.

  • Dissolve the sample in 100 mL of deionized water.

  • Acidify the solution with a few mL of concentrated nitric acid.

3. Titration Procedure:

  • Place the beaker on the magnetic stirrer and immerse the silver electrode.

  • Titrate the sample solution with the standardized 0.1 M AgNO₃ solution.

  • Record the volume of AgNO₃ added and the corresponding potential (in mV).

  • The endpoint is the point of maximum inflection on the titration curve (potential vs. volume of titrant).

4. Calculation:

  • Calculate the percentage of chloride in the sample using the following formula:

    % Chloride = (V × M × 35.453 × 100) / (W × 1000)

    Where:

    • V = Volume of AgNO₃ solution at the endpoint (mL)

    • M = Molarity of the AgNO₃ solution (mol/L)

    • 35.453 = Molar mass of Chlorine ( g/mol )

    • W = Weight of the sample (g)

Protocol 3: Determination of Moisture Content by Karl Fischer Titration

This is a standard method for the accurate determination of water content.

1. Instrumentation and Reagents:

  • Karl Fischer Titrator (coulometric or volumetric).

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Methanol, anhydrous.

2. Procedure:

  • Follow the instrument manufacturer's instructions for setting up and standardizing the Karl Fischer titrator.

  • Accurately weigh a suitable amount of the Schaeffer's salt sample directly into the titration vessel containing the conditioned Karl Fischer reagent.

  • The instrument will automatically titrate the water in the sample and display the result, usually as a percentage or in ppm.

References

Technical Support Center: Sulfonation of 2-Naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the sulfonation of 2-naphthol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we address common challenges, provide in-depth scientific explanations for side reactions, and offer practical troubleshooting advice to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of 2-naphthol sulfonation, and how are their formations controlled?

The sulfonation of 2-naphthol is a classic example of a reaction governed by kinetic versus thermodynamic control. The major monosulfonated products are 2-hydroxynaphthalene-1-sulfonic acid (Oxy Tobias acid) and 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer's acid).

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., up to ~40°C), the reaction is under kinetic control, favoring the formation of the product that is formed fastest. The C-1 position of 2-naphthol is more electron-rich and sterically accessible, leading to a lower activation energy for the electrophilic attack by the sulfonating agent. Consequently, 2-hydroxynaphthalene-1-sulfonic acid is the predominant product under these conditions.[1][2]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., 100-120°C), the reaction becomes reversible, allowing for equilibrium to be established.[2][3] The thermodynamically more stable product, 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer's acid), is favored. The sulfonic acid group at the C-6 position experiences less steric hindrance compared to the C-1 position, where there is an interaction with the hydrogen at C-8.[3][4]

Q2: What are the common side reactions observed during the sulfonation of 2-naphthol?

Several side reactions can occur, leading to a complex mixture of products and reducing the yield of the desired isomer. These include:

  • Disulfonation and Trisulfonation: With prolonged reaction times, higher temperatures, or excess sulfonating agent, further sulfonation can occur, yielding disulfonic and trisulfonic acids.[5][6] Common disulfonated products include 2-naphthol-3,6-disulfonic acid (R-salt) and 2-naphthol-6,8-disulfonic acid (G-salt).[5][6]

  • Formation of Other Monosulfonated Isomers: Besides the 1- and 6-isomers, small amounts of other isomers like 2-hydroxynaphthalene-8-sulfonic acid (Crocein acid) and 2-hydroxynaphthalene-5-sulfonic acid can also be formed.[7][8]

  • Desulfonation: The sulfonation reaction is reversible.[3][9] At elevated temperatures, the sulfonic acid group can be cleaved, particularly from the sterically hindered C-1 position, allowing for re-sulfonation at a more stable position. This is the principle behind thermodynamic control.[2][3][9]

  • Oxidation and Decomposition: At very high temperatures and acid concentrations, oxidative degradation of the naphthol ring can occur, leading to the formation of tarry by-products and a decrease in overall yield.

Q3: How does the concentration of sulfuric acid affect the reaction?

The concentration of the sulfonating agent, typically sulfuric acid or oleum (fuming sulfuric acid), is a critical parameter.

  • Concentrated Sulfuric Acid (91-98%): This is commonly used for monosulfonation. The reaction rate and the extent of side reactions increase with higher acid concentrations.[5]

  • Oleum (H₂SO₄·SO₃): The presence of free SO₃ in oleum makes it a much more potent sulfonating agent. It is often used when aiming for di- or tri-sulfonated products.[6] Using oleum for monosulfonation requires careful control of reaction conditions to avoid over-sulfonation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the sulfonation of 2-naphthol.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low yield of the desired monosulfonated product. - Incorrect reaction temperature. - Inappropriate reaction time. - Suboptimal sulfuric acid concentration. - Incomplete reaction.- For Kinetic Product (1-isomer): Maintain a low reaction temperature (0-40°C). Monitor the reaction progress closely (e.g., by HPLC) to stop it before significant isomerization to the thermodynamic product occurs. - For Thermodynamic Product (6-isomer): Use a higher reaction temperature (100-120°C) and allow sufficient time for the reaction to reach equilibrium.[10] - Optimize Acid Concentration: For monosulfonation, start with 96-98% sulfuric acid. If over-sulfonation is an issue, consider slightly lower concentrations.
High levels of disulfonated or trisulfonated by-products. - Reaction temperature is too high. - Reaction time is too long. - Excess sulfonating agent.- Reduce Reaction Time and Temperature: Monitor the reaction closely and quench it once the desired level of monosulfonation is achieved. - Stoichiometry of Sulfonating Agent: Carefully control the molar ratio of the sulfonating agent to 2-naphthol. Use a smaller excess of the sulfonating agent.
Formation of a mixture of isomers (e.g., both 1- and 6-isomers). - The reaction was carried out at an intermediate temperature, allowing for both kinetic and thermodynamic pathways to be significant. - Insufficient time for equilibrium to be reached for the thermodynamic product.- Strict Temperature Control: For the kinetic product, ensure the temperature does not rise significantly. For the thermodynamic product, ensure the temperature is high enough and the reaction time is sufficient for the conversion of the kinetic product to the thermodynamic one.[2][3]
Presence of unreacted 2-naphthol. - Insufficient amount of sulfonating agent. - Reaction time is too short. - Poor mixing, leading to a heterogeneous reaction mixture.- Ensure Complete Dissolution: 2-Naphthol has limited solubility in sulfuric acid initially.[5][7] Ensure vigorous stirring to promote dissolution and a homogeneous reaction. - Check Stoichiometry and Reaction Time: Verify the calculations for the amount of sulfonating agent and allow for adequate reaction time.
Formation of dark, tarry by-products. - Excessive reaction temperature. - Highly concentrated sulfonating agent (e.g., high-concentration oleum). - Presence of impurities in the starting materials.- Lower the Reaction Temperature: Avoid excessively high temperatures that can lead to decomposition. - Use High-Purity Reagents: Ensure the 2-naphthol and sulfuric acid are of high purity to minimize side reactions.

Experimental Protocols

Protocol 1: Kinetically Controlled Sulfonation to Favor 2-Hydroxynaphthalene-1-sulfonic acid
  • In a flask equipped with a stirrer and a thermometer, cool 1.2 molar equivalents of concentrated sulfuric acid (98%) to 0-5°C in an ice bath.

  • Slowly add 1 molar equivalent of 2-naphthol to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Continue stirring at 0-10°C for 2-4 hours.

  • Monitor the reaction progress by taking aliquots, quenching them in a known volume of water, and analyzing by HPLC.

  • Once the desired conversion is reached, pour the reaction mixture onto crushed ice to quench the reaction.

  • The product can be isolated by precipitation as a salt (e.g., sodium salt) by adding a saturated sodium chloride solution.

  • Filter the precipitate, wash with a cold brine solution, and dry.

Protocol 2: Thermodynamically Controlled Sulfonation to Favor 2-Hydroxynaphthalene-6-sulfonic acid (Schaeffer's acid)
  • In a flask equipped with a stirrer and a thermometer, add 1 molar equivalent of 2-naphthol.

  • Slowly add 1.5 molar equivalents of concentrated sulfuric acid (96-98%) with stirring.

  • Heat the reaction mixture to 100-110°C and maintain this temperature for 4-6 hours.[10]

  • Monitor the reaction for the disappearance of the 1-isomer and the formation of the 6-isomer by HPLC.

  • After the reaction reaches equilibrium, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of cold water or onto crushed ice.

  • Isolate the product as its sodium salt by neutralizing with a sodium hydroxide or sodium carbonate solution and then salting out with sodium chloride.

  • Filter the precipitated Schaeffer's salt, wash with a brine solution, and dry.

Reaction Pathways and Control Mechanisms

The interplay between kinetic and thermodynamic control is central to understanding and managing the side reactions in the sulfonation of 2-naphthol.

Sulfonation_Pathways 2-Naphthol 2-Naphthol Kinetic Product\n(2-Hydroxy-1-sulfonic acid) Kinetic Product (2-Hydroxy-1-sulfonic acid) 2-Naphthol->Kinetic Product\n(2-Hydroxy-1-sulfonic acid) Low Temp, Fast Thermodynamic Product\n(2-Hydroxy-6-sulfonic acid) Thermodynamic Product (2-Hydroxy-6-sulfonic acid) 2-Naphthol->Thermodynamic Product\n(2-Hydroxy-6-sulfonic acid) High Temp, Slow Kinetic Product\n(2-Hydroxy-1-sulfonic acid)->Thermodynamic Product\n(2-Hydroxy-6-sulfonic acid) High Temp, Reversible Di/Tri-sulfonated Products Di/Tri-sulfonated Products Kinetic Product\n(2-Hydroxy-1-sulfonic acid)->Di/Tri-sulfonated Products Forced Conditions Thermodynamic Product\n(2-Hydroxy-6-sulfonic acid)->Di/Tri-sulfonated Products Forced Conditions

Caption: Reaction pathways in the sulfonation of 2-naphthol.

Troubleshooting Logic Flow

This diagram outlines a systematic approach to troubleshooting common issues in 2-naphthol sulfonation experiments.

Troubleshooting_Flowchart start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No temp_issue Incorrect Temperature? check_yield->temp_issue Yes success Successful Outcome check_purity->success No tar_formation Tar Formation? check_purity->tar_formation Yes time_issue Incorrect Time? temp_issue->time_issue No adjust_temp Adjust Temperature temp_issue->adjust_temp Yes acid_issue Incorrect Acid Conc.? time_issue->acid_issue No adjust_time Adjust Reaction Time time_issue->adjust_time Yes adjust_acid Adjust Acid Concentration acid_issue->adjust_acid Yes acid_issue->success No adjust_temp->start adjust_time->start adjust_acid->start tar_formation->temp_issue No reduce_temp_purity Lower Temp & Use Pure Reagents tar_formation->reduce_temp_purity Yes reduce_temp_purity->start

Caption: A logical flowchart for troubleshooting sulfonation reactions.

References

"stability of Sodium 6-hydroxynaphthalene-2-sulfonate in acidic vs basic pH"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sodium 6-hydroxynaphthalene-2-sulfonate

Welcome to the technical support guide for this compound (Schaeffer's Salt, CAS 135-76-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability in aqueous solutions of varying pH. As a widely used intermediate in the synthesis of dyes and pharmaceuticals, understanding its behavior is critical for experimental success.[1][2][3][4][5]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The troubleshooting logic is designed to help you rapidly identify the root cause of a problem and implement a corrective action.

G cluster_observe Observed Problem cluster_cause Probable Cause & Investigation cluster_solution Recommended Action observe What is the issue? color_change Solution turns yellow/brown under basic conditions observe->color_change Color Change precipitate Precipitate forms in strongly acidic solution observe->precipitate Precipitation new_peak New peak appears in HPLC/LC-MS observe->new_peak Analytical Changes clumping Solid reagent is clumpy or weight is inconsistent observe->clumping Solid Handling sol_oxidation Oxidation of Phenoxide: • Prepare fresh solutions. • Use deoxygenated solvents. • Work under inert gas (N2/Ar). • Protect from light. color_change->sol_oxidation sol_solubility Reduced Solubility: • Adjust pH closer to neutral. • Confirm final solution pH. • Consider using a co-solvent. • Use the sodium salt form. precipitate->sol_solubility sol_degradation Chemical Degradation: • Perform a forced degradation study. • Characterize the new species. • Define stability limits (time, temp). • Adjust experimental conditions. new_peak->sol_degradation sol_hygroscopic Hygroscopic Nature: • Store in a desiccator. • Minimize air exposure during weighing. • Use a glove box for sensitive work. clumping->sol_hygroscopic

Q1: My solution of this compound rapidly turns yellow or brown after I adjust the pH to > 8.

Probable Cause: This is a classic sign of oxidation. Under basic conditions, the hydroxyl group (-OH) on the naphthalene ring is deprotonated to form a phenoxide ion (-O⁻). This phenoxide is significantly more electron-rich than the protonated hydroxyl group, making the entire aromatic system highly susceptible to oxidation by dissolved oxygen in your solvent. This process can be accelerated by trace metal ion contaminants or exposure to light.

Recommended Actions:

  • Work with Fresh Solutions: Prepare solutions immediately before use. Do not store solutions under basic conditions for extended periods unless stability has been verified.

  • Deoxygenate Solvents: Before dissolving the compound, sparge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Utilize an Inert Atmosphere: If your experiment is highly sensitive, perform the pH adjustment and subsequent reactions in a glove box or under a gentle stream of inert gas.

  • Protect from Light: Store the solution in an amber vial or wrap it in aluminum foil to prevent photo-initiated oxidation.

Q2: I observed a precipitate forming after dissolving the compound and lowering the pH to < 2.

Probable Cause: While this compound is highly water-soluble due to the ionic sulfonate group, its solubility profile is pH-dependent.[5][6] In strongly acidic media, two factors can contribute to precipitation:

  • Protonation of the Sulfonate: The highly soluble sulfonate group (-SO₃⁻) can be protonated to form the less polar sulfonic acid (-SO₃H). This reduces the overall charge and water solubility of the molecule.

  • Common Ion Effect: If you are using a buffer with a high concentration of other salts, it may reduce the solubility of your compound.

Recommended Actions:

  • Verify Final pH: Ensure the final pH of your solution is not unnecessarily low for your experimental needs.

  • Buffer Choice: Use a buffer system that is effective at the target pH without requiring excessively high concentrations of acid.

  • Prepare in Water First: Dissolve the sodium salt in pure water first to ensure it is fully solvated before introducing it to a pre-made acidic buffer.

  • Consider Co-solvents: If your protocol allows, the addition of a small percentage of a polar organic co-solvent (e.g., methanol, DMSO) can help maintain solubility at low pH.

Q3: My solid reagent seems clumpy and difficult to weigh accurately. What is the cause?

Probable Cause: this compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8][9] This absorbed water can cause the fine powder to clump together, making accurate weighing difficult and leading to errors in solution concentration.[7]

Recommended Actions:

  • Proper Storage: Always store the solid reagent in a tightly sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).[9]

  • Minimize Exposure: When weighing, take the container out of the desiccator, quickly remove the required amount, and immediately reseal the container and return it to the desiccator.[8]

  • Drying: If the material has already absorbed significant moisture, it can be dried under vacuum at a moderate temperature. However, consult the supplier's technical data sheet for recommended drying conditions to avoid thermal degradation.[8]

  • High-Precision Work: For applications requiring high accuracy, such as preparing analytical standards, weighing should be performed in a controlled environment like a glove box with low humidity.[10]

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the general pH stability profile of this compound?

This compound is generally stable in neutral and acidic conditions for typical experimental timeframes.[6] The primary instability arises under basic conditions (pH > 8) due to the increased susceptibility to oxidation. The sulfonate group itself is very stable and resistant to hydrolysis across the pH spectrum under ambient conditions. However, forced degradation under harsh conditions (e.g., high heat combined with extreme pH) can induce decomposition.

pH RangeConditionPrimary ConcernStability Outlook
< 4 AcidicReduced SolubilityGood (if soluble)
4 - 7 NeutralMinimal ConcernsExcellent
> 8 BasicOxidationPoor to Fair (Time, Temp, O₂ dependent)
Q5: How does pH affect the chemical structure and analytical properties (UV-Vis, Fluorescence)?

The pH of the solution directly impacts the protonation state of the hydroxyl group, which in turn alters the electronic properties of the molecule.

struct1 [label=<

Acidic / Neutral pH Protonated Hydroxyl Group

];

struct2 [label=<

Basic pH Deprotonated Phenoxide

];

struct1 -> struct2 [label="+ OH⁻\n- H₂O"]; struct2 -> struct1 [label="+ H⁺"]; } ` Caption: pH-dependent equilibrium of the hydroxyl group.

  • UV-Vis Spectroscopy: Deprotonation under basic conditions creates the phenoxide ion, which is a stronger auxochrome. This results in a bathochromic shift (a shift to longer wavelengths) of the absorbance maxima. This predictable shift is not a sign of degradation but rather a change in the electronic state of the molecule.

  • Fluorescence: Naphthalene sulfonates are often fluorescent.[11] The change in the electronic structure upon deprotonation will also alter the fluorescence excitation and emission spectra. Researchers using this compound as a fluorescent probe must maintain strict pH control.

Q6: I need to evaluate the stability of this compound for my specific formulation. How do I perform a forced degradation study?

A forced degradation (or stress testing) study is essential to understand a compound's intrinsic stability.[12] It involves subjecting the compound to harsher conditions than it would normally encounter to accelerate decomposition.[13] This helps identify potential degradation products and establish stable storage and handling conditions.[12]

Basic Forced Degradation Workflow:

G prep 1. Prepare Stock Solution & T=0 Control stress 2. Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizer) prep->stress neutralize 3. Quench & Neutralize (Stop degradation reaction) stress->neutralize analyze 4. Analyze via Stability- Indicating Method (e.g., HPLC) neutralize->analyze compare 5. Compare Stressed Samples to T=0 Control analyze->compare

Protocol: pH Stress Testing

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Control Sample: Immediately dilute an aliquot of the stock solution to the target analytical concentration, and analyze it. This is your T=0 (time zero) or unstressed control.

  • Acid Hydrolysis:

    • Take an aliquot of the stock solution and add an equal volume of 0.1 M HCl.

    • Incubate at a set temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).

    • After incubation, cool the sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Take an aliquot of the stock solution and add an equal volume of 0.1 M NaOH.

    • Incubate under the same conditions as the acid sample, protecting it from light.

    • After incubation, cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Analysis: Analyze all samples (T=0, acid-stressed, base-stressed) using a stability-indicating analytical method, typically reverse-phase HPLC with UV detection.

  • Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). The industry-accepted target for significant degradation is typically in the 5-20% range.[12] If no degradation is observed, harsher conditions (higher acid/base concentration or temperature) may be used.[13]

References

Technical Support Center: Photostability of Dyes Derived from Schaeffer's Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dyes derived from Schaeffer's salt. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the study of their photostability. As Senior Application Scientists, we have structured this resource to not only offer protocols but to explain the scientific principles behind them, ensuring your experiments are both successful and self-validating.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the photostability of azo dyes synthesized using Schaeffer's salt.

Q1: What are dyes derived from Schaeffer's salt?

A1: Schaeffer's salt, or 2-naphthol-6-sulfonic acid sodium salt, is a crucial coupling component in the synthesis of many azo dyes.[1] When a diazonium salt is reacted with Schaeffer's salt, it forms an azo dye, characterized by the nitrogen-nitrogen double bond (-N=N-) which acts as the primary chromophore.[2] The sulfonic acid group (-SO₃H) imparted by Schaeffer's salt enhances the water solubility of the final dye. These dyes are widely used in textiles, food coloring, and as pH indicators.[3] Common examples include C.I. Acid Orange 12 and C.I. Food Orange 3.[3]

Q2: Why is photostability a critical parameter for these dyes?

A2: Photostability refers to a molecule's ability to resist degradation upon exposure to light.[4] For dyes, this is paramount as photodegradation leads to a loss of color, a phenomenon known as photofading.[4][5] This not only diminishes the visual quality of a product but can also generate smaller, potentially colorless, and sometimes harmful degradation byproducts.[5] In pharmaceutical and drug development contexts, where dyes might be used as markers or in formulations, ensuring photostability is critical for product efficacy, safety, and shelf-life, as mandated by regulatory bodies.[6][7]

Q3: What are the primary factors that influence the photostability of Schaeffer's salt-derived dyes?

A3: The photostability of these dyes is not an intrinsic constant but is heavily influenced by the surrounding environment. Key factors include:

  • pH of the Solution: The pH can significantly alter the dye's electronic structure and its degradation pathway. For many sulfonated azo dyes, degradation rates increase in acidic conditions.[8][9] This is because the dye's surface charge and its interaction with reactive species are pH-dependent.[10]

  • Molecular Structure and Substituents: The type and position of substituent groups on the aromatic rings of the dye molecule can dramatically affect its stability.[5][11] Electron-donating or withdrawing groups can alter the electron density around the azo bond, influencing its susceptibility to photochemical attack.

  • Presence of Oxygen and Reactive Oxygen Species (ROS): Oxygen plays a critical role in photo-oxidative degradation pathways.[4] Light can excite the dye molecule, which then transfers energy to molecular oxygen to create highly reactive singlet oxygen (¹O₂) or other ROS, which in turn attack the dye.[12] Hydroxyl radicals are often the dominant reactive species in the photodegradation of sulfonated azo dyes under UV irradiation.[13][14][15]

  • Solvent Polarity: The solvent can influence the dye's tautomeric equilibrium (azo vs. hydrazone forms), which can exhibit different photostabilities.[11][16]

  • Light Source and Intensity: The rate and pathway of degradation are dependent on the wavelength and intensity of the light source.[4] The degradation process is initiated when the dye absorbs photons from a light source whose spectrum overlaps with the dye's absorbance spectrum.[6]

Q4: What is the general mechanism of photodegradation for sulfonated azo dyes?

A4: The photodegradation of sulfonated azo dyes is a complex process involving multiple potential pathways. A common mechanism, particularly in the presence of oxygen and UV light, is photo-oxidation.[14] The process can be simplified into these key stages:

  • Excitation: The dye molecule absorbs a photon, promoting it to an excited electronic state.

  • Initiation of Reactive Species: The excited dye can react with oxygen to produce ROS like hydroxyl radicals (•OH) and singlet oxygen.[13][15]

  • Attack on the Chromophore: These highly reactive species attack the dye molecule. The primary point of attack is often the azo bond (-N=N-), leading to its cleavage.[5][17] Another common initial step is the hydroxylation of the aromatic rings.[13][14]

  • Formation of Intermediates: Cleavage of the azo bond and subsequent reactions lead to the formation of various intermediates, such as hydroxylated derivatives.[13][15]

  • Mineralization: In the final stages, these intermediates are broken down into smaller, low-molecular-weight molecules like dicarboxylic acids, and eventually into inorganic ions, CO₂, and H₂O.[13][14][18]

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your photostability experiments.

Problem 1: My dye solution is fading much faster than expected.

This indicates an accelerated rate of photodegradation. The cause is likely an environmental factor that is promoting the breakdown of the dye.

Potential Cause A: Incorrect or Uncontrolled pH

Causality: The pH of your solution is a critical variable. For anionic dyes containing sulfonic groups, an acidic pH can increase the positive charge on a catalyst's surface (if used) or alter the dye's electronic state, enhancing adsorption and subsequent degradation.[8][10] The stability of the azo-hydrazone tautomeric forms, which have different photostabilities, is also pH-dependent.[11]

Solution:

  • Measure and Buffer: Always measure the pH of your dye solution before starting an experiment. Use a suitable buffer system (e.g., phosphate, acetate) to maintain a constant pH throughout the light exposure period.

  • Systematic Study: If the optimal pH is unknown, perform a series of experiments across a relevant pH range (e.g., pH 3 to 10) to determine the conditions under which your dye is most stable.[8]

  • Control for Acidity: Be aware that degradation itself can sometimes produce acidic byproducts, causing the pH to drift. A robust buffer is essential to prevent this.

Potential Cause B: Presence of Dissolved Oxygen

Causality: The photo-oxidative degradation pathway is often dominant.[14] Dissolved molecular oxygen in your solvent can be excited to form singlet oxygen or other ROS, which are primary agents of dye degradation.[19]

Solution:

  • Deoxygenate the Solvent: Before dissolving your dye, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Use Sealed Containers: Conduct your experiments in sealed containers (e.g., a quartz cuvette with a stopper) with minimal headspace to prevent oxygen from re-dissolving.

  • Introduce Quenchers (for mechanistic studies): To confirm the role of specific ROS, you can add known quenchers. For example, sodium azide is a common quencher for singlet oxygen. This is more for mechanistic investigation than for routine stability testing.

Problem 2: My photostability results are inconsistent and not reproducible.

Lack of reproducibility points to uncontrolled variables in your materials or experimental setup.

Potential Cause A: Impurities in the Dye Sample

Causality: The synthesis of Schaeffer's salt and the subsequent azo coupling can result in impurities.[3] Common contaminants include unreacted 2-naphthol, other naphtholsulfonic acid isomers, and byproducts like 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS).[3][20] These impurities can act as photosensitizers or degradants, leading to variable results.

Solution:

  • Purify the Dye: Do not assume the purity of a commercially obtained or newly synthesized dye. Purification via techniques like recrystallization or column chromatography is essential.

  • Characterize Purity: Use analytical techniques to confirm the purity of your dye stock before use. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is ideal for assessing purity and identifying contaminants.

  • Source High-Purity Starting Materials: Ensure the Schaeffer's salt used for synthesis is of high purity to minimize the formation of byproducts.[3]

Potential Cause B: Inconsistent Experimental Setup and Light Exposure

Causality: To obtain reproducible data, the conditions of light exposure must be rigorously controlled. Factors like the distance from the light source, the angle of exposure, and the temperature can all affect the rate of degradation.[7][21]

Solution:

  • Standardize Geometry: Use a dedicated photostability chamber or build a setup where the sample holder ensures a fixed and consistent distance and orientation relative to the light source.[22][23]

  • Control Temperature: Light sources generate heat. Use a temperature-controlled chamber or a cooling fan to maintain a constant temperature (e.g., 25 °C ± 2 °C).[7] Always run a "dark control" sample alongside the exposed sample to differentiate between thermal and photodegradation.[6][24]

  • Follow ICH Q1B Guidelines: Adhere to the internationally recognized guidelines for photostability testing (ICH Q1B). This specifies total illumination levels (≥ 1.2 million lux hours) and near-UV energy exposure (≥ 200 watt hours/m²) for confirmatory studies.[22][23]

Workflow for Troubleshooting Photostability Issues

Below is a logical workflow to diagnose and resolve common experimental problems.

G cluster_start cluster_check Initial Checks cluster_action Corrective Actions cluster_retest Validation cluster_end Start Start: Inconsistent or Rapid Degradation Observed Check_Purity Verify Dye Purity (HPLC, NMR) Start->Check_Purity Is dye pure? Check_pH Confirm pH Control (Measure & Buffer Solution) Start->Check_pH Is pH stable? Check_Setup Inspect Experimental Setup (Light Source, Temp, Geometry) Start->Check_Setup Is setup controlled? Purify Purify Dye (Recrystallization, Chromatography) Check_Purity->Purify No Retest Re-run Experiment with Standardized Conditions Check_Purity->Retest Yes Optimize_pH Optimize & Buffer pH Check_pH->Optimize_pH No Check_pH->Retest Yes Standardize_Setup Standardize Protocol (Use ICH Q1B, Dark Controls) Check_Setup->Standardize_Setup No Check_Setup->Retest Yes Purify->Retest Optimize_pH->Retest Standardize_Setup->Retest End Results are now Reproducible Retest->End Success End_Advanced Problem Persists: Investigate Advanced Factors (e.g., Matrix Effects, ROS) Retest->End_Advanced Failure

Caption: Troubleshooting workflow for photostability experiments.

Problem 3: I can't identify the molecules formed after my dye degrades.

Identifying degradation products is crucial for understanding the degradation pathway and assessing potential toxicity.

Potential Cause: Insufficiently Sensitive or Specific Analytical Techniques

Causality: Standard UV-Vis spectroscopy can monitor the disappearance of the parent dye, but it provides no structural information about the products formed, especially if they are colorless.[18]

Solution:

  • Employ Hyphenated Techniques: The gold standard for identifying unknown products is liquid chromatography-mass spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS).[13][14][15] HPLC separates the degradation products from the parent dye, and the mass spectrometer provides mass-to-charge ratio data, allowing for the determination of molecular weights and fragmentation patterns to elucidate structures.

  • Consider GC-MS for Volatile Products: For low-molecular-weight and volatile degradation products, gas chromatography-mass spectrometry (GC-MS) can be a powerful complementary technique.[13][14]

  • Use High-Resolution Mass Spectrometry: For unambiguous elemental composition determination of unknown products, high-resolution mass spectrometry (e.g., TOF or Orbitrap) is highly recommended.

General Photodegradation Pathway of a Schaeffer's Salt Dye

This diagram illustrates a simplified, hypothetical degradation pathway initiated by hydroxyl radical attack.

G Parent Parent Azo Dye (Schaeffer's Salt Derivative) Intermediates Hydroxylated & Cleaved Intermediates (e.g., Naphthols, Benzoic Acids) Parent->Intermediates •OH Attack (Azo Cleavage, Hydroxylation) Final Low MW Products (Dicarboxylic Acids) Intermediates->Final Further Oxidation Mineralized Mineralization (CO₂, H₂O, SO₄²⁻, NO₃⁻) Final->Mineralized Complete Oxidation

Caption: Simplified photo-oxidative degradation pathway.

Detailed Experimental Protocols

Protocol 1: Standardized Photostability Testing of a Dye Solution

This protocol is adapted from ICH Q1B guidelines for a confirmatory study.[22][23]

Objective: To determine the photostability of a dye in solution under standardized light exposure.

Materials:

  • Photostability chamber equipped with a light source compliant with ICH Q1B Option 1 or 2 (e.g., Xenon lamp or combination of cool white fluorescent and near-UV lamps).[22][24]

  • Calibrated radiometer/lux meter.

  • 1 cm path length quartz cuvettes with PTFE stoppers.

  • Volumetric flasks and pipettes.

  • High-purity solvent (e.g., ultrapure water, buffered solution).

  • Purified dye sample.

  • Aluminum foil.

Procedure:

  • Sample Preparation: Prepare a stock solution of the dye in the desired solvent. The concentration should be chosen to give an absorbance maximum in the range of 0.5 - 1.0 AU in a 1 cm cuvette.

  • Prepare Test Samples: Pipette the dye solution into at least two quartz cuvettes. These are the "Exposed Samples".

  • Prepare Dark Control: Prepare an identical sample in a third cuvette. Wrap this cuvette completely in aluminum foil to protect it from light. This is the "Dark Control".[6][24]

  • Exposure: Place the exposed samples and the dark control inside the photostability chamber. Position them to ensure uniform illumination.[22][23]

  • Initiate Exposure: Turn on the light source. Expose the samples until the total illumination reaches at least 1.2 million lux hours and the near-UV energy is at least 200 watt hours/m². Monitor the exposure using the calibrated meter. Maintain a constant temperature during the test.[7]

  • Sampling and Analysis: At predefined time points (e.g., 0, 2, 4, 8, 24 hours) and at the end of the exposure, retrieve the samples. Analyze the exposed samples and the dark control immediately using an appropriate analytical method (see Protocol 2).

  • Evaluation: Compare the changes in the exposed sample to the dark control. Any degradation significantly greater than that in the dark control is attributed to photodegradation.

Protocol 2: Monitoring Dye Degradation with UV-Vis Spectroscopy

Objective: To quantify the rate of dye degradation by measuring the change in absorbance over time.

Procedure:

  • Initial Spectrum: Before light exposure (t=0), record the full UV-Vis spectrum (e.g., 200-800 nm) of the dye solution to identify the wavelength of maximum absorbance (λ_max).

  • Time-Point Measurements: At each time point during the photostability test (from Protocol 1), remove the cuvette and immediately record its UV-Vis spectrum.

  • Data Recording: Record the absorbance value at λ_max for each time point for both the exposed and dark control samples.

  • Calculation of Degradation: The percentage of remaining dye at time 't' can be calculated using the formula:

    • % Dye Remaining = (A_t / A_0) * 100

    • Where A_t is the absorbance at λ_max at time 't' and A_0 is the initial absorbance at t=0.

  • Kinetic Analysis: Photodegradation often follows first-order kinetics.[4] Plot ln(A_t / A_0) versus time (in hours). If the plot is linear, the reaction is first-order. The negative of the slope of this line gives the apparent first-order rate constant, k (in hr⁻¹). The half-life (t₁/₂) can then be calculated as t₁/₂ = 0.693 / k.

Data Presentation: Example Photostability Data

The table below summarizes hypothetical photostability data for a new Schaeffer's salt-derived dye under different conditions, illustrating how results should be presented clearly.

ConditionpHAtmosphereRate Constant (k, hr⁻¹)Half-Life (t₁/₂, hours)
Standard UV/Vis7.0Air0.05811.9
Standard UV/Vis3.0Air0.1544.5
Standard UV/Vis9.0Air0.04116.9
Standard UV/Vis7.0Nitrogen0.00977.0

References

"preventing degradation of Sodium 6-hydroxynaphthalene-2-sulfonate solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sodium 6-hydroxynaphthalene-2-sulfonate Solutions

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for this compound (also known as Schaeffer's salt). As a crucial intermediate in the synthesis of dyes, pharmaceuticals, and fluorescent whitening agents, maintaining the integrity of its solutions is paramount for reproducible and accurate experimental outcomes.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting protocols to prevent and diagnose the degradation of this compound in aqueous solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound solutions.

Q1: What is this compound and why is solution stability important?

This compound is an organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) and a sulfonate (-SO₃Na) group.[4] The sulfonate group imparts high water solubility, while the hydroxylated naphthalene ring is the reactive component, often used as a coupling agent in synthesis.[1][5] Solution stability is critical because degradation, primarily through oxidation of the hydroxyl group, can lead to the formation of colored impurities and a loss of reactive compound, compromising the yield, purity, and safety profile of your final product.

Q2: What are the primary factors that cause degradation in solution?

The degradation of this compound in solution is primarily influenced by three factors:

  • Oxidation: The hydroxyl group on the naphthalene ring is susceptible to oxidation, which can be accelerated by dissolved oxygen, trace metal ion catalysts, and light exposure (photo-oxidation). This is often the main cause of solution discoloration (yellowing or browning).

  • pH Extremes: While generally stable across a range of pH conditions, strong acidic or alkaline environments can promote unwanted side reactions.[4][6] Highly acidic conditions may lead to hydrolysis, though the sulfonate group is relatively robust.[6]

  • Microbial Contamination: Naphthalenesulfonates can be susceptible to microbial degradation, especially during long-term storage of non-sterile, neutral pH solutions.[7][8][9]

Q3: How can I visually identify if my solution has started to degrade?

The most common visual indicator of degradation is a change in color . A freshly prepared solution of high-purity this compound should be colorless to pale yellow.[10] The development of a distinct yellow, brown, or even black coloration suggests the formation of oxidation products, such as quinone-type species. Another indicator is the formation of a precipitate , which could signal the formation of insoluble degradation products or a change in solubility due to pH shifts.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during experiments.

Issue 1: My colorless solution has turned yellow or brown over time.

  • Probable Cause: This is a classic sign of oxidation. The phenolic hydroxyl group is likely being oxidized to form colored quinone-like compounds. This process is accelerated by exposure to atmospheric oxygen, light, and potentially trace metal contaminants in your solvent or glassware.

  • Troubleshooting & Solution:

    • Assess the Storage Conditions: Was the solution stored in a clear container on the lab bench? Was the container sealed tightly?

    • Immediate Action: If the discoloration is minor, the solution might still be usable for non-critical applications, but a fresh solution is strongly recommended for quantitative or sensitive experiments.

    • Preventative Protocol:

      • Use Degassed Solvents: Prepare solutions using high-purity water (Milli-Q or equivalent) that has been degassed by sparging with an inert gas (nitrogen or argon) for 15-20 minutes or by sonication under vacuum.

      • Inert Atmosphere: After preparation, blanket the headspace of the storage container with nitrogen or argon before sealing.

      • Light Protection: Store the solution in an amber glass bottle or a clear bottle wrapped completely in aluminum foil.[11]

      • Chelating Agents: For long-term storage, consider adding a trace amount of a chelating agent like EDTA (e.g., 0.1 mM) to sequester catalytic metal ions that may be present.

Issue 2: A precipitate has formed in my stored solution.

  • Probable Cause: Precipitation can occur for several reasons:

    • Concentration: The solution may be supersaturated, and a drop in temperature caused the compound to crystallize out.

    • pH Shift: Contamination (e.g., from atmospheric CO₂) could have lowered the pH, reducing the solubility of the compound or its degradation products.

    • Degradation Products: The precipitate could be an insoluble product of advanced degradation.

  • Troubleshooting & Solution:

    • Check the Temperature: Was the solution stored at a lower temperature than it was prepared at? If so, gently warm the solution while stirring to see if the precipitate redissolves. If it does, it was likely due to supersaturation.

    • Measure the pH: Use a calibrated pH meter to check the solution's pH. If it has drifted significantly from the preparation pH, this may be the cause.

    • Filtration and Purity Check: If warming does not redissolve the precipitate, it is likely a degradation product. Do not use the solution. If you must attempt to salvage it, filter the solution through a 0.22 µm syringe filter and immediately perform an analytical check (e.g., HPLC or UV-Vis scan) to assess the purity of the remaining soluble material. Prepare a fresh solution for any critical work.

Issue 3: I'm seeing inconsistent results or new peaks in my HPLC analysis.

  • Probable Cause: This is a strong indication of chemical degradation. The appearance of new peaks, especially earlier-eluting (more polar) ones, often corresponds to oxidized byproducts. A decrease in the area of the main peak confirms a loss of the parent compound.

  • Troubleshooting & Solution:

    • Confirm with a Standard: Prepare a fresh solution from the solid starting material and run it on the HPLC using the same method. This will serve as a reference standard.

    • Systematic Investigation:

      • Analyze the "old" solution that you suspect has degraded.

      • Analyze the freshly prepared solution.

      • Compare the chromatograms. Note any reduction in the main peak's area and the appearance of new peaks in the old solution.

    • Adopt Stricter Protocols: If degradation is confirmed, you must discard the old solution and implement the preventative measures outlined in Issue 1 and the Best Practices section below for all future solution preparations.

Part 3: Best Practices for Solution Preparation & Storage

Proactive measures are the most effective way to ensure the long-term stability of your this compound solutions.

Recommended Solution Preparation and QC Workflow

The following workflow is designed to minimize initial degradation and establish a baseline for future quality control.

G cluster_prep Preparation cluster_qc Quality Control (QC) cluster_storage Storage weigh 1. Weigh Compound in a clean vessel solvent 2. Select High-Purity, Degassed Solvent weigh->solvent dissolve 3. Dissolve & Mix (under inert gas if possible) solvent->dissolve ph_adjust 4. Adjust pH if needed (Target: 7.0 - 8.0) dissolve->ph_adjust filter 5. Sterile Filter (0.22 µm) into final storage container ph_adjust->filter qc_initial 6. Initial QC Check (UV-Vis Scan or HPLC) filter->qc_initial label_store 7. Label Clearly (Name, Conc., Date) qc_initial->label_store store 8. Store Protected from Light at 2-8°C label_store->store blanket 9. Blanket with N2/Ar & Seal Tightly store->blanket

Caption: Workflow for preparing stable solutions.

Detailed Protocol for Preparing a 100 mM Aqueous Stock Solution
  • Solvent Preparation: Dispense the required volume of Type I (18.2 MΩ·cm) water into a clean glass media bottle. Degas the water by sparging with high-purity nitrogen gas for 20 minutes.

  • Weighing: Accurately weigh the required mass of solid this compound (MW = 246.22 g/mol )[12] in a clean weighing boat or directly into the tared final storage vessel (an amber glass bottle is recommended).

  • Dissolution: Add approximately 80% of the final volume of degassed water to the vessel containing the solid. Stir with a magnetic stirrer until fully dissolved. A brief sonication can aid dissolution if needed.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a final pH between 7.0 and 8.0 using dilute NaOH or HCl. This slightly alkaline condition helps maintain the stability of the hydroxyl group.

  • Final Volume: Transfer the solution to a volumetric flask and add degassed water to reach the final desired volume. Mix thoroughly.

  • Sterile Filtration: Using a syringe, draw the solution and pass it through a 0.22 µm sterile syringe filter directly into the final, sterile, amber glass storage bottle. This removes particulates and potential microbial contaminants.

  • Inert Gas Blanketing: Before sealing the bottle, gently blow nitrogen or argon gas into the headspace for 15-30 seconds to displace oxygen. Seal the cap tightly.

  • Labeling and Storage: Clearly label the bottle with the compound name, concentration, preparation date, and your initials. Store in a refrigerator at 2-8°C.[3]

Summary of Stability & Storage Conditions
ParameterRecommendationRationale (The "Why")
Solvent Type I (18.2 MΩ·cm) water, freshly degassed.Minimizes ionic and organic contaminants that could catalyze degradation. Degassing removes dissolved O₂, the primary oxidant.
pH 7.0 - 8.0Balances the stability of the sulfonate and hydroxyl groups. Avoids acid hydrolysis and minimizes base-catalyzed oxidation.[6]
Temperature 2-8°C (Refrigerated)Slows the rate of all chemical reactions, including oxidation and potential microbial growth. The solid is stable at high temperatures, but solutions are not.[1]
Atmosphere Inert (Nitrogen or Argon headspace)Displaces oxygen from the container's headspace, directly inhibiting the primary oxidative degradation pathway.
Light Exposure Store in amber glass or foil-wrapped containers.Prevents photo-oxidation, where light energy accelerates the degradation of the aromatic ring system.
Container Borosilicate Glass (Type I)Chemically inert and minimizes leaching of metal ions that can catalyze oxidation compared to some plastics or lower-grade glass.

Part 4: Analytical Methods for Assessing Degradation

Visual inspection is a first step, but quantitative analysis is required to confirm solution integrity.

Potential Degradation Pathways

The primary degradation route is the oxidation of the electron-rich naphthol ring system. While the exact mechanism can be complex, it generally proceeds through radical intermediates to form colored quinones and other byproducts.

G A This compound (Stable Form) B Phenoxy Radical Intermediate A->B O₂, Light, Metal Ions C Naphthoquinone-type Products (Colored) B->C Oxidation D Further Degradation (Ring Opening, etc.) C->D Polymerization/ Cleavage

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Sodium 6-hydroxynaphthalene-2-sulfonate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quantification of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of Sodium 6-hydroxynaphthalene-2-sulfonate, a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] We will delve into the validation of this analytical method, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, and compare it with other analytical techniques.[2][3][4][5][6][7]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] This guide will not only outline the "what" but, more importantly, the "why" behind the experimental choices, ensuring a robust and reliable analytical method.

The HPLC Method: A Foundation of Precision

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, particularly for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it an ideal choice for quantification.

Proposed HPLC Method Parameters

A thorough literature review on the analysis of naphthalene sulfonates suggests a reversed-phase HPLC method would be most effective.[8][9][10] The following parameters serve as a robust starting point for method development and subsequent validation:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent separation for aromatic compounds.
Mobile Phase Acetonitrile:Water with an ion-pairing agent (e.g., 0.005 M Tetrabutylammonium hydrogen sulfate), pH adjusted to 3.0 with phosphoric acidThe ion-pairing agent is crucial for retaining the highly polar sulfonate group on the non-polar C18 stationary phase.[9] The acidic pH ensures the sulfonate is in its ionic form.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Detection UV at 230 nmNaphthalene sulfonates exhibit strong UV absorbance, and 230 nm is a common wavelength for their detection.[11]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[12]

The Validation Workflow: A Step-by-Step Approach

Method validation is a systematic process that establishes the performance characteristics of an analytical procedure. The following workflow, based on ICH Q2(R1) guidelines, ensures the method is reliable and fit for purpose.[7][13]

HPLC_Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability FinalReport Final Validation Report SystemSuitability->FinalReport

Caption: A typical workflow for the validation of an HPLC method.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14]

Experimental Protocol:

  • Prepare a solution of a placebo (all components except the analyte).

  • Prepare a solution of the this compound standard.

  • Prepare a spiked placebo solution containing the analyte.

  • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of the analyte. The peak for the analyte in the spiked placebo should be well-resolved from any other peaks.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15]

Experimental Protocol:

  • Prepare a stock solution of the this compound standard.

  • From the stock solution, prepare a series of at least five concentrations, typically covering 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)Standard Deviation%RSD
5025100012550.50
7537650018830.50
10050200025100.50
12562750031380.50
15075300037650.50
Linear Regression y = 5020x - 1000 R² = 0.9998

Acceptance Criteria: The correlation coefficient (R²) should be greater than 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[14] It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery%RSD
80%8079.599.499.60.35
8079.999.9
8079.699.5
100%100100.2100.2100.10.20
10099.999.9
100100.1100.1
120%120119.899.899.70.25
120119.599.6
120119.899.8

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%, with a relative standard deviation (%RSD) of not more than 2.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments.

Data Presentation:

Precision LevelParameterResult (%RSD)
Repeatability 6 replicates0.8%
Intermediate Precision Day 1 vs. Day 21.2%
Analyst 1 vs. Analyst 21.5%

Acceptance Criteria: The %RSD for repeatability should be less than 1.0%, and for intermediate precision, it should be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Data Presentation:

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

Experimental Protocol: Intentionally vary critical parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5°C)

  • Mobile phase composition (e.g., ± 2% acetonitrile)

  • pH of the mobile phase (± 0.2 units)

Data Presentation:

Parameter VariedVariationRetention Time Shift (%)Peak Area Change (%)
Flow Rate +0.1 mL/min-8.5-1.2
-0.1 mL/min+9.2+1.5
Temperature +5°C-4.1+0.5
-5°C+4.5-0.7

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, it is essential to consider other analytical techniques for the quantification of this compound.

Method_Comparison Analyte This compound HPLC HPLC (High Specificity, High Precision) Analyte->HPLC CE Capillary Electrophoresis (High Efficiency, Low Sample Volume) Analyte->CE Spectrophotometry UV-Vis Spectrophotometry (Simple, Fast, Low Specificity) Analyte->Spectrophotometry LC_MS LC-MS (High Sensitivity & Specificity) Analyte->LC_MS

References

A Senior Application Scientist's Guide: Selecting the Optimal Fluorescent Probe for Protein Binding Studies - A Comparison of Sodium 6-hydroxynaphthalene-2-sulfonate and 8-Anilino-1-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of protein-ligand interactions, the selection of the appropriate analytical tool is paramount. Fluorescent probes that exhibit changes in their spectral properties upon binding to proteins are invaluable for characterizing these interactions, offering insights into binding affinities, conformational changes, and the nature of binding sites. This guide provides an in-depth technical comparison of two such extrinsic fluorescent probes: 8-Anilino-1-naphthalenesulfonic acid (ANS) and the closely related family of aminonaphthalenesulfonates, represented here by its structural analog, 6-p-Toluidinyl-naphthalene-2-sulfonate (TNS), as a proxy for Sodium 6-hydroxynaphthalene-2-sulfonate (SHA).

Introduction to the Probes: Structure and Mechanism of Action

Both ANS and TNS are amphiphilic molecules characterized by a naphthalenesulfonate moiety, which imparts water solubility, and a more nonpolar anilino or toluidino group. In aqueous solutions, these probes exhibit low fluorescence quantum yields. However, upon binding to hydrophobic regions on the surface of proteins, they undergo a significant enhancement in fluorescence intensity and a blue shift in their emission maximum.[1][2] This phenomenon is the cornerstone of their application in protein binding studies.

The underlying mechanism for this fluorescence enhancement is multifactorial. The primary driver is the transfer of the probe from the polar aqueous environment to a nonpolar, sterically constrained environment within a protein's hydrophobic pocket or cleft.[1][3] This change in the microenvironment restricts the rotational freedom of the probe and shields it from the quenching effects of water molecules.[4] The result is a dramatic increase in the fluorescence quantum yield, providing a sensitive readout of protein binding.

Furthermore, the binding of these probes is not solely governed by hydrophobic interactions. Electrostatic interactions between the negatively charged sulfonate group of the probe and positively charged amino acid residues (such as lysine and arginine) on the protein surface also play a crucial role in the binding process.[3][5] This dual nature of their binding mechanism allows these probes to report on both the hydrophobicity and the electrostatic landscape of protein surfaces.

cluster_ANS 8-Anilino-1-naphthalenesulfonic acid (ANS) cluster_TNS 6-p-Toluidinyl-naphthalene-2-sulfonate (TNS) ANS ANS Structure TNS TNS Structure

Figure 1: Chemical structures of ANS and TNS.

Head-to-Head Comparison: ANS vs. TNS

While both probes operate on similar principles, subtle differences in their structure lead to variations in their photophysical properties and binding characteristics. The following table summarizes key comparative data synthesized from various studies.

Feature8-Anilino-1-naphthalenesulfonic acid (ANS)6-p-Toluidinyl-naphthalene-2-sulfonate (TNS)References
Excitation Max (λex) ~350-380 nm~320-365 nm[1]
Emission Max (λem) in water ~515-540 nm~500 nm[1]
Emission Max (λem) bound to protein ~460-480 nm~430-460 nm[1]
Quantum Yield (in water) Very low (~0.004)Very low[3]
Quantum Yield (bound to protein) Significantly increased (e.g., ~0.4-0.7 for BSA)Significantly increased (e.g., ~0.72 for some proteins)[6]
Binding Affinity (Kd for BSA) Biphasic: High affinity sites in µM range, lower affinity sites in higher µM range.Typically in the µM range.[6][7]
Environmental Sensitivity Highly sensitive to polarity and viscosity.[3]Highly sensitive to environmental polarity.[2][2][3]

In-Depth Analysis: Choosing the Right Probe for Your Application

The choice between ANS and TNS (or other SHA derivatives) will depend on the specific experimental goals and the nature of the protein under investigation.

Advantages of ANS:
  • Extensive Characterization: ANS has been the subject of numerous studies, and its behavior in various systems is well-documented, providing a robust body of literature for comparison.[1][8]

  • High Fluorescence Enhancement: It typically exhibits a very large increase in fluorescence upon binding to proteins, offering a high signal-to-noise ratio.[6]

Considerations for ANS:
  • Potential for Multiple Binding Modes: ANS can bind to proteins at multiple sites with varying affinities, which can complicate the interpretation of binding data.[6]

  • Influence of Electrostatics: The strong contribution of electrostatic interactions to its binding can sometimes make it challenging to solely probe hydrophobicity.[3]

Advantages of TNS:
  • Potentially Higher Quantum Yield: In some cases, TNS has been reported to have a higher quantum yield when bound to proteins compared to ANS, potentially offering greater sensitivity.

  • Different Spectral Properties: Its distinct excitation and emission spectra may be advantageous in experiments involving other fluorescent molecules to minimize spectral overlap.

Considerations for TNS:
  • Less Extensive Literature: While well-established, the body of literature for TNS is not as vast as that for ANS, which may limit direct comparisons with previously published work.

  • Similar Mechanistic Complexities: Like ANS, the interpretation of TNS binding can be influenced by both hydrophobic and electrostatic interactions.

Experimental Workflow: A Self-Validating Protocol for Protein Binding Analysis

The following protocol provides a detailed, step-by-step methodology for a fluorescence titration experiment to determine the binding affinity (dissociation constant, Kd) of a fluorescent probe to a protein. This protocol is designed to be self-validating by including necessary controls.

cluster_prep I. Reagent Preparation cluster_exp II. Fluorescence Titration cluster_analysis III. Data Analysis P1 Prepare Protein Stock Solution (Known concentration in appropriate buffer) E2 Prepare a series of protein dilutions (or a fixed protein concentration) P1->E2 P2 Prepare Probe Stock Solution (e.g., 1 mM ANS or TNS in DMSO or buffer) E3 Titrate with increasing concentrations of the probe P2->E3 P3 Prepare Assay Buffer P3->E2 E1 Set up Spectrofluorometer (Set Excitation and Emission Wavelengths) E5 Measure Fluorescence Intensity E1->E5 E2->E3 E4 Incubate to reach equilibrium E3->E4 E4->E5 A1 Correct for dilution and inner filter effect E5->A1 A2 Plot Fluorescence Intensity vs. Probe Concentration A1->A2 A3 Fit data to a suitable binding model (e.g., one-site or two-site binding) A2->A3 A4 Determine Kd and number of binding sites (n) A3->A4

Figure 2: Experimental workflow for fluorescence titration.
I. Reagent Preparation

  • Protein Solution:

    • Prepare a stock solution of the protein of interest at a known concentration (e.g., 1-10 mg/mL) in a suitable, well-buffered solution (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure the protein solution is free of aggregates by centrifugation or filtration. The purity of the protein is critical for accurate binding analysis.

  • Fluorescent Probe Stock Solution:

    • Prepare a concentrated stock solution of ANS or TNS (e.g., 1 mM) in an appropriate solvent. For ANS, water or the assay buffer is suitable. TNS may require a small amount of an organic solvent like DMSO for initial dissolution before dilution in buffer.

    • Protect the stock solution from light to prevent photobleaching.

  • Assay Buffer:

    • Use the same buffer for all dilutions to maintain consistent pH and ionic strength.

II. Experimental Procedure: Fluorescence Titration
  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission wavelengths according to the probe being used (refer to the comparison table). Typical slit widths are 5 nm for both excitation and emission.

  • Titration:

    • To a quartz cuvette, add a fixed amount of the protein solution to achieve a final concentration that is ideally below or near the expected Kd. A good starting point is a protein concentration of 1-5 µM.

    • Record the fluorescence of the protein solution alone (this is the blank).

    • Make sequential additions of the fluorescent probe stock solution to the cuvette, ensuring thorough mixing after each addition. The final concentration of the probe should span a range from well below to well above the expected Kd (e.g., from 0.1 to 20 times the protein concentration).

    • After each addition, allow the system to equilibrate for a few minutes before recording the fluorescence intensity.

  • Controls (for a self-validating system):

    • Probe in Buffer: Perform a titration of the probe into the assay buffer without the protein to measure the fluorescence of the free probe. This is essential for correcting the final data.

    • Inner Filter Effect Correction: For high concentrations of the probe, the absorbance of the solution can attenuate the excitation and/or emission light, leading to an artifactual decrease in fluorescence. This can be corrected mathematically or by using a triangular cuvette setup if available.

III. Data Analysis
  • Data Correction:

    • Subtract the fluorescence of the buffer blank from all readings.

    • Correct for the dilution of the protein and probe upon titration.

    • Subtract the fluorescence contribution of the free probe at each concentration (determined from the control titration).

  • Binding Isotherm:

    • Plot the corrected fluorescence intensity (ΔF) as a function of the total probe concentration.

  • Determination of Binding Parameters:

    • The binding data can be fit to a suitable binding model using non-linear regression analysis to determine the dissociation constant (Kd) and the number of binding sites (n).[9] For a single class of binding sites, the following equation can be used:

      ΔF = (ΔF_max * [P]t) / (Kd + [P]t)

      where ΔF is the change in fluorescence, ΔF_max is the maximum fluorescence change at saturation, and [P]t is the total protein concentration.

    • Alternatively, a Scatchard plot can be constructed, although non-linear regression is generally preferred.

Conclusion and Recommendations

Both 8-Anilino-1-naphthalenesulfonic acid and the 6-hydroxynaphthalene-2-sulfonate family of probes (represented by TNS) are powerful tools for investigating protein binding phenomena. The choice between them is not always straightforward and may require preliminary screening to determine which probe provides the most robust and interpretable signal for a given protein system.

As a Senior Application Scientist, my recommendation is to consider the following:

  • For well-characterized systems where extensive comparative data is available, ANS is a reliable choice. Its behavior is predictable, and results can be readily compared to the vast existing literature.

  • For novel proteins or systems where ANS provides a weak or complex signal, exploring TNS or other analogs is highly recommended. The subtle differences in their properties might lead to a more favorable interaction and a clearer experimental outcome.

Ultimately, the most rigorous approach involves the careful execution of a well-controlled fluorescence titration experiment, as detailed in this guide. By understanding the principles of these probes and meticulously analyzing the data, researchers can gain valuable insights into the intricate world of protein-ligand interactions, accelerating scientific discovery and drug development.

References

A Comparative Guide to Schaeffer's Salt in Azo Dye Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

In the expansive world of synthetic colorants, azo dyes represent the largest and most versatile class, accounting for 60-70% of all dyes used in the textile, food, and pharmaceutical industries.[1] The performance of an azo dye—its color, solubility, and fastness—is critically dependent on the molecular architecture of its constituent parts: a diazo component and a coupling component. This guide provides an in-depth technical comparison of a key coupling component, Schaeffer's salt (6-hydroxynaphthalene-2-sulfonic acid), against its common alternatives, offering experimental insights for researchers and industry professionals.

The Critical Role of the Coupling Component

Azo dyes are synthesized via a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where this salt acts as an electrophile, attacking an electron-rich coupling partner.[2] The choice of this coupling component is a determining factor for the final properties of the dye. Molecules like β-naphthol, Neville-Winther acid, and Schaeffer's salt are staples in the industry, each imparting distinct characteristics to the final product.

Here, we will objectively compare the performance of dyes derived from Schaeffer's salt with those from two prevalent alternatives: β-Naphthol (2-naphthol) and Neville-Winther Acid (4-hydroxy-1-naphthalenesulfonate).

dot graph "Chemical_Structures" { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

// Schaeffer's Salt s_salt [label="Schaeffer's Salt\n(6-hydroxy-2-sulfonic acid)", fillcolor="#4285F4"];

// Beta-Naphthol b_naphthol [label="β-Naphthol\n(2-naphthol)", fillcolor="#EA4335"];

// Neville-Winther Acid nw_acid [label="Neville-Winther Acid\n(4-hydroxy-1-sulfonic acid)", fillcolor="#FBBC05"];

// Position nodes s_salt [pos="0,2!"]; b_naphthol [pos="-2,-1!"]; nw_acid [pos="2,-1!"];

// Invisible edges for layout edge [style=invis]; s_salt -- b_naphthol; s_salt -- nw_acid; b_naphthol -- nw_acid; } dot Figure 1: Key Coupling Components in Azo Dye Synthesis.

The Decisive Advantage: The Sulfonic Acid Group

The primary structural difference between these couplers is the presence and position of sulfonic acid (-SO₃H) groups. Schaeffer's salt and Neville-Winther acid are sulfonated naphthols, whereas β-naphthol is not. This functional group is the cornerstone of Schaeffer's salt's advantages.

The sulfonic acid group is a strong acid and is typically present as its sodium salt (R-SO₃⁻Na⁺) in the final dye molecule. This ionic group confers several critical properties:

  • Enhanced Water Solubility: The sulfonic acid group dramatically increases the water solubility of the resulting dye.[3] This is a crucial parameter for most dyeing processes, particularly in the textile industry, as it allows for uniform application from an aqueous dyebath.[3][4] Dyes made from the non-sulfonated β-naphthol often have poor water solubility and are classified as disperse dyes, requiring different, often more complex, application methods.

  • Improved Fastness Properties: The presence of one or more sulfonic groups can lead to higher lightfastness and wash fastness.[5] The ionic nature of the sulfonate group promotes strong electrostatic interactions with cationic sites on protein fibers like wool and silk, leading to excellent substantivity and wash fastness.[1]

  • Influence on Color: The position of the sulfonic acid group on the naphthalene ring influences the electron density distribution of the molecule, which in turn affects the wavelength of maximum absorption (λ_max) and thus the final color of the dye.

Performance Comparison: Schaeffer's Salt vs. Alternatives

The advantages of using Schaeffer's salt become evident when comparing the properties of the resulting azo dyes against those derived from β-naphthol and Neville-Winther acid.

Propertyβ-Naphthol Derived DyesNeville-Winther Acid Derived DyesSchaeffer's Salt Derived DyesMechanistic Rationale for Schaeffer's Salt's Performance
Water Solubility Low to InsolubleHighHigh The sulfonic acid group imparts significant hydrophilicity and allows the dye to exist as a soluble salt.[3][4]
Typical Application Disperse dyes for synthetic fibersAcid/Direct dyes for natural fibersAcid/Direct/Food dyes for natural fibers & consumables High purity and solubility make it suitable for a wide range of applications, including food colorants like C.I. Food Yellow 3.[3][6]
Color Hue Typically orange to redVaries (often reddish)Bright orange to red hues The specific substitution pattern provides access to commercially important bright, clear shades. Used in dyes like C.I. Acid Orange 12.[3][6]
Lightfastness ModerateGoodGood to Excellent The molecular structure and electron distribution resulting from the 2,6-substitution pattern contribute to enhanced photostability.[7]
Wash Fastness Poor (on natural fibers)GoodExcellent The sulfonate group provides a strong anionic site for ionic bonding with cationic fibers like wool, silk, and nylon, resisting removal during washing.[1]
Leveling Properties N/A (different dye class)GoodExcellent High solubility ensures even distribution of the dye in the bath, leading to uniform color application on the substrate without blotching.

Experimental Protocol: Synthesis of C.I. Acid Orange 12

To provide a practical context, this section details a representative protocol for the synthesis of an azo dye using Schaeffer's salt as the coupling component. This self-validating system highlights the critical control points in the synthesis.

Workflow Diagram

dot graph "Azo_Dye_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];

subgraph "cluster_0" { label = "Step 1: Diazotization"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Dissolve Aniline\nin HCl + H₂O"]; B [label="Cool to 0-5°C\nin Ice Bath"]; C [label="Add NaNO₂ Solution\n(Slowly)"]; D [label="Stir for 15 min\nTest for excess HNO₂"]; A -> B -> C -> D; }

subgraph "cluster_1" { label = "Step 2: Coupling Reaction"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; E [label="Dissolve Schaeffer's Salt\nin NaOH Solution"]; F [label="Cool to 0-5°C"]; G [label="Add Diazonium Salt\nSolution (Slowly, pH 8-9)"]; H [label="Stir for 1-2 hours"]; E -> F; }

subgraph "cluster_2" { label = "Step 3: Isolation & Purification"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; I [label="Heat to ~60°C"]; J [label="Add NaCl ('Salting Out')"]; K [label="Cool and Filter"]; L [label="Wash with Brine & Dry"]; I -> J -> K -> L; }

D -> G [label="Diazonium\nSalt Solution", style=dashed]; F -> G [style=invis]; H -> I;

L -> M [label="Final Product:\nC.I. Acid Orange 12"]; M [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; } dot Figure 2: Workflow for the synthesis of an azo dye using Schaeffer's salt.

Step-by-Step Methodology
  • Diazotization of Aniline:

    • In a 250 mL beaker, add 5 mL of concentrated hydrochloric acid to 50 mL of water.

    • Add 4.65 g (0.05 mol) of aniline. Stir until a clear solution of aniline hydrochloride is formed.

    • Cool the solution to 0-5°C in an ice-salt bath. Causality: Low temperatures are critical to prevent the decomposition of the unstable diazonium salt once it is formed.[8]

    • Slowly add a pre-chilled solution of 3.5 g (0.05 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5°C.

    • Stir for 15 minutes after the addition is complete. Confirm the presence of excess nitrous acid using starch-iodide paper (should turn blue). This ensures all the aniline has reacted.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve 12.2 g (0.05 mol) of Schaeffer's salt (sodium salt) in 100 mL of water containing 2 g (0.05 mol) of sodium hydroxide. Causality: The coupling reaction is performed under alkaline conditions (pH 8-9) to deprotonate the hydroxyl group of the Schaeffer's salt, making it a more potent, electron-rich nucleophile for the electrophilic attack by the diazonium salt.[9]

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly, and with vigorous stirring, add the previously prepared diazonium salt solution to the alkaline Schaeffer's salt solution. An orange-red precipitate will form immediately.

    • Continue stirring in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Heat the reaction mixture to about 60°C to dissolve any finely divided precipitate.

    • Add approximately 20 g of sodium chloride (NaCl) in portions to the warm solution until the dye precipitates out. This process is known as "salting out." Causality: The high concentration of Na⁺ and Cl⁻ ions reduces the solubility of the organic dye salt, causing it to precipitate from the aqueous solution.[10]

    • Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

    • Collect the solid dye by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of saturated NaCl solution to remove inorganic impurities.

    • Dry the product in an oven at 80-100°C.

Conclusion

Schaeffer's salt offers a distinct and compelling set of advantages in the manufacturing of specific classes of azo dyes. Its integrated sulfonic acid group is the key to producing dyes with superior water solubility, excellent wash fastness on protein and polyamide fibers, and bright, clear hues. While β-naphthol remains relevant for disperse dyes and Neville-Winther acid provides another route to water-soluble dyes, Schaeffer's salt holds an indispensable position for creating high-performance acid, direct, and food-grade colorants. For researchers and developers, understanding the structure-property relationships dictated by these coupling components is fundamental to designing dyes with tailored performance characteristics for advanced applications.

References

A Comparative Analysis of the Lightfastness of Azo Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromophore at the Heart of Color

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic organic colorants. Their widespread use in textiles, printing, coatings, and biomedical imaging is a testament to their intense color, broad shade gamut, and economic production. However, a critical performance parameter that dictates their suitability for various applications is lightfastness—the inherent ability of the dye to resist fading or color change upon exposure to light.

The degradation of these dyes, primarily driven by the ultraviolet (UV) portion of the spectrum, can lead to significant aesthetic and functional failures.[1][2][3] This guide provides a comprehensive technical analysis of the factors governing the lightfastness of azo dyes, standardized testing methodologies, and a comparative look at how chemical structure influences their stability. The insights and protocols herein are designed to equip researchers and professionals with the knowledge to make informed decisions in dye selection and development.

The Science of Fading: Mechanisms of Azo Dye Photodegradation

The fading of an azo dye is not merely a physical bleaching but a complex series of photochemical reactions that irreversibly destroy the chromophore. When a dye molecule absorbs a photon of light, it transitions from its stable ground state to an electronically excited state.[4][5] This excess energy makes the molecule highly reactive, initiating degradation through several potential pathways:

  • Photo-oxidation: This is the most common degradation mechanism. The excited dye molecule can react with atmospheric oxygen, leading to the oxidative cleavage of the vulnerable azo bond.[4][6] This process breaks the conjugated system responsible for the dye's color, resulting in fading.

  • Photoreduction: In the absence of oxygen or on certain substrates like protein fibers, a reductive cleavage of the azo bond can occur.[6][7] This process is often sensitized by the substrate itself, which may abstract hydrogen from the material to react with the dye.[7]

The specific mechanism that predominates is influenced by the dye's chemical structure, the substrate it is on, and environmental conditions such as humidity and atmospheric composition.[6][8]

Below is a generalized schematic of the photodegradation process.

G cluster_0 Initiation cluster_1 Degradation Pathways cluster_2 Result AzoDye Azo Dye (Ground State) ExcitedDye Excited State Dye* AzoDye->ExcitedDye Photon Light (hν) Photon->AzoDye Absorption Oxidation Photo-oxidation ExcitedDye->Oxidation Reaction with O2 Reduction Photoreduction ExcitedDye->Reduction Interaction with Substrate Oxygen Oxygen (O2) Oxygen->Oxidation Substrate Substrate (e.g., Fiber) Substrate->Reduction Products Degradation Products (Colorless Fragments) Oxidation->Products Reduction->Products Fading Color Fading Products->Fading

Caption: Generalized mechanism of azo dye photodegradation.

Key Factors Influencing Azo Dye Lightfastness

The stability of an azo dye is not an intrinsic constant but is profoundly influenced by a combination of molecular and environmental factors.

  • Chemical Structure: This is the most critical determinant. The type and position of substituent groups on the aromatic rings of the dye molecule can either stabilize or destabilize it.

    • Electron-withdrawing groups (e.g., -NO2, -SO3H, -Cl) placed in the ortho or para positions relative to the azo bond can reduce the electron density of the azo group, making it less susceptible to photo-oxidation and thus improving lightfastness.[7][9][10]

    • Electron-donating groups (e.g., -OH, -NH2) can have the opposite effect, increasing the electron density and often lowering lightfastness.[11]

    • Molecular Complexity: Generally, increasing the molecular weight and complexity, for example in disazo and polyazo dyes, can sometimes lead to better lightfastness due to increased potential for energy dissipation within the molecule.[7][12] However, the specific arrangement of the azo links is crucial.[12]

  • Metal Chelation: The formation of metal complexes, particularly with chromium, cobalt, or copper, is a highly effective strategy for enhancing lightfastness. The metal ion coordinates with the azo dye, reducing the electron density of the azo group and providing a pathway to dissipate absorbed light energy, thereby shielding the chromophore.[7][11]

  • Physical State and Aggregation: The degree to which dye molecules aggregate on a substrate influences their lightfastness. Higher concentrations and greater aggregation can protect the inner molecules from light and oxygen, often leading to an increase in lightfastness for darker shades.[8][9]

  • Substrate and Environment: The nature of the fiber or material to which the dye is applied plays a significant role.[6] Additionally, high humidity can swell fibers, increasing the diffusion of oxygen and accelerating fading.[8]

Standardized Evaluation: Quantifying Lightfastness

To provide a standardized and reproducible measure of lightfastness, the industry relies on accelerated testing protocols. The most widely accepted standards are ISO 105-B02 and AATCC Test Method 16.[13][14] These methods involve exposing a dyed sample to an artificial light source, typically a Xenon arc lamp whose spectral output is engineered to mimic natural sunlight, under controlled environmental conditions.[3][14][15]

The degree of fading is assessed by comparison to a set of standardized blue wool references.[1][2] The Blue Wool Scale consists of eight strips of wool dyed with blue dyes of progressively higher lightfastness, from 1 (very poor) to 8 (outstanding).[1][16] The lightfastness rating of the sample is the number of the blue wool reference that fades to the same extent in the same amount of time.[2]

Experimental Protocol: Accelerated Lightfastness Testing (ISO 105-B02)

This protocol outlines the essential steps for determining the lightfastness rating of an azo dye on a textile substrate.

1. Materials & Equipment:

  • Xenon Arc Weather-Ometer (compliant with ISO 105-B02).

  • Standard Blue Wool References (ISO 105-B02, Grades 1-8).

  • Grey Scale for Assessing Change in Colour (ISO 105-A02).

  • Opaque cardstock for masking.

  • Test specimens dyed with the azo dye under investigation.

  • Humidity test control fabric.[13]

2. Sample Preparation:

  • Cut a representative piece of the dyed specimen.

  • Mount the specimen on the cardstock holders provided with the instrument.

  • Use an opaque mask to cover a portion of the specimen. This unexposed area will serve as the original control for comparison.

  • Simultaneously mount the Blue Wool References (e.g., grades 3, 4, 5, 6) in the same manner. The choice of references should bracket the expected performance of the dye.

3. Test Procedure:

  • Instrument Setup: Calibrate the Xenon arc tester for irradiance, chamber temperature, and relative humidity as specified in ISO 105-B02 for the desired test conditions. Ensure the correct optical filters are in place to simulate daylight.

  • Exposure: Place the mounted specimens and blue wool references into the instrument. Begin the exposure cycle.

  • Interim Assessment: Periodically interrupt the exposure to assess the fading of the test specimen against the Blue Wool standards.

  • Endpoint Determination: The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to a grade 4 on the Grey Scale for Assessing Change in Colour.

  • Rating: Identify which of the Blue Wool References shows a similar degree of fading (Grey Scale grade 4) to the test specimen. The lightfastness rating of the specimen is the number of that specific Blue Wool Reference. For example, if the specimen fades to the same extent as Blue Wool reference 5, its lightfastness rating is 5.

Caption: Workflow for accelerated lightfastness testing.

Comparative Analysis: Structure vs. Performance

The vast chemical diversity of azo dyes leads to a wide spectrum of lightfastness performance. While specific ratings depend on concentration and substrate, general trends can be observed across different structural classes.

Dye ClassGeneral Structure / Key FeatureTypical Lightfastness Range (Blue Wool Scale)Rationale for Performance
Simple Monoazo A single -N=N- group, often with simple aromatic rings (e.g., aniline, naphthol derivatives).1 - 3The simple conjugated system is highly susceptible to photochemical attack. The azo bond is relatively electron-rich and unprotected.
Disazo Two -N=N- groups.2 - 5Increased molecular complexity can offer more pathways for energy dissipation, moderately improving stability over monoazo dyes. Performance is highly dependent on the specific structure.[12]
Azo-Pyrazolone Azo group linked to a pyrazolone heterocycle.4 - 6The pyrazolone structure exists in a tautomeric equilibrium with the hydrazone form, which imparts greater stability and improves lightfastness.[17]
1:2 Metal Complex A central metal ion (e.g., Cr³⁺, Co³⁺) coordinated to two azo dye molecules.6 - 8The metal ion significantly reduces the electron density of the azo group and effectively dissipates absorbed UV energy, providing excellent protection against photodegradation.[7][11]
Phthalocyanine While not azo dyes, they are often used as benchmarks for high performance (e.g., in turquoise/blue shades).7 - 8The large, planar, and highly stable macrocyclic structure is exceptionally resistant to photodegradation.[7]

Note: These are generalized ranges. Exceptions exist based on specific substitutions and dye formulations.

Conclusion and Future Directions

The lightfastness of azo dyes is a complex interplay between the dye's molecular structure, its physical state on a substrate, and the surrounding environment. A systematic approach to improving performance involves molecular engineering, such as the introduction of electron-withdrawing groups and, most effectively, the formation of metal complexes.[4][7][18] Standardized testing according to ISO or AATCC protocols is essential for reliably quantifying and comparing the stability of different dye systems. As demand grows for more durable and sustainable colorants, future research will likely focus on developing novel non-metal-based stabilization strategies and incorporating UV-absorbing moieties directly into the dye structure to achieve high-performance color without relying on heavy metals.[4][18]

References

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity of Sodium 6-hydroxynaphthalene-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The specificity of an immunoassay is a critical performance characteristic, ensuring that the detected signal pertains exclusively to the target analyte. Interference from structurally similar, non-target molecules, a phenomenon known as cross-reactivity, can lead to erroneous quantification and compromised data integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential cross-reactivity of Sodium 6-hydroxynaphthalene-2-sulfonate. While direct experimental data on this compound's behavior in immunoassays is not widely published, this document outlines a predictive analysis based on its chemical structure and presents a robust, validated workflow for its empirical determination.

Part 1: The Principle of Specificity in Immunoassays

Immunoassays leverage the highly specific binding between an antibody and its antigen to quantify a target analyte. The two most common architectures are the competitive assay and the sandwich (or immunometric) assay. Specificity is paramount in both formats, but they are affected differently by cross-reacting molecules.[1]

  • Competitive Immunoassays: In this format, a labeled version of the analyte competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. A cross-reacting substance that mimics the analyte's structure can also compete for these sites, displacing the labeled analyte and leading to a signal change that is falsely interpreted as a higher concentration of the true analyte.[1][2] This makes competitive assays particularly susceptible to cross-reactivity interference.[2][3]

  • Sandwich Immunoassays: These assays utilize two antibodies that bind to different epitopes on the analyte. While generally more specific, interference can still occur if a cross-reactant is capable of bridging the capture and detection antibodies.[1][4]

Cross-reactivity is fundamentally a function of an antibody's inability to perfectly distinguish between the target analyte and other molecules that share similar structural features or epitopes.[5] The consequence is either an over- or underestimation of the analyte concentration, which can have significant implications in both research and clinical diagnostics.[1][4]

cluster_0 Scenario A: No Interference cluster_1 Scenario B: Cross-Reactivity Ab Antibody Complex1 Antibody-Analyte Complex Ab->Complex1 Complex2 Antibody-Tracer Complex Ab->Complex2 Analyte Target Analyte Analyte->Ab Binds Tracer Labeled Analyte (Tracer) Tracer->Ab Competes & Binds Ab2 Antibody Complex3 Antibody-Cross-Reactant Complex Ab2->Complex3 Analyte2 Target Analyte Analyte2->Ab2 Binds Tracer2 Labeled Analyte (Tracer) Tracer2->Ab2 Binding Reduced CrossReactant Cross-Reactant CrossReactant->Ab2 Interferes & Binds

Caption: Mechanism of cross-reactivity in a competitive immunoassay.

Part 2: Physicochemical Profile of this compound

To predict potential cross-reactivity, we must first understand the molecule's structure. This compound, also known as Schaeffer's salt, is a synthetic compound primarily used as an intermediate in the manufacturing of azo dyes.[6][7][8]

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₀H₇NaO₄S[6][9]
Molecular Weight 246.21 g/mol (anhydrous basis)[6][9][10]
Synonyms Schaeffer's salt, Sodium 2-naphthol-6-sulfonate[7][8][11]
CAS Number 135-76-2[6][9]
Appearance White to off-white solid powder[6]
Melting Point >300 °C[10]

The key structural features relevant to its immunological profile are:

  • A Bicyclic Aromatic Core: The naphthalene ring system is a rigid, planar structure.

  • A Hydroxyl (-OH) Group: This functional group can participate in hydrogen bonding and is a common feature in many biological molecules, including steroid hormones.

  • A Sulfonate (-SO₃Na) Group: This highly polar, ionized group confers significant water solubility.

alt text

(Image Source: PubChem CID 23667648)

Part 3: Predictive Analysis of Cross-Reactivity Potential

While no direct evidence links this compound to immunoassay interference, its structure presents a theoretical risk. Antibodies developed against analytes with similar structural motifs could potentially recognize this molecule. The primary concern stems from the naphthalene core, which can be considered a bioisostere or structural analog of other ring systems found in endogenous molecules and drugs.

Table 2: Structural Comparison and Potential for Cross-Reactivity

Analyte ClassExample AnalyteStructural Similarity with this compoundRationale for Potential Cross-Reactivity
Steroid Hormones Estradiol, CortisolBoth possess polycyclic ring systems and hydroxyl groups. The A-ring of estradiol is aromatic.Antibodies targeting the aromatic A-ring and hydroxyl group of estradiol may show low-affinity binding to the substituted naphthalene ring.[12]
Thyroid Hormones Thyroxine (T4)Both contain substituted aromatic rings.Although the overall structure is different, antibodies recognizing the general shape of substituted aromatic rings could exhibit weak cross-reactivity.
Pharmaceuticals Raloxifene, PropranololMany drugs contain naphthalene or other polycyclic aromatic cores.If an immunoassay is designed to measure a drug with a naphthalene-like structure, significant cross-reactivity is plausible.
Bile Acids Cholic AcidShare a polycyclic aliphatic core.The overall size and multi-ring structure, though not aromatic, could be recognized by less specific polyclonal antibodies.

The central hypothesis is that the rigid, bicyclic naphthalene structure could fit into the binding pocket of antibodies raised against other cyclic molecules. The degree of interference would depend heavily on the specificity of the antibody clone used in a particular assay kit.[13]

Part 4: A Validated Experimental Workflow for Determining Cross-Reactivity

To move from theoretical prediction to empirical evidence, a systematic cross-reactivity study is required. The following protocol describes a standardized method using a competitive immunoassay format to quantify the degree of interference.

Objective: To determine the percent cross-reactivity of this compound in a target analyte's immunoassay.

Principle: The cross-reactivity is calculated by comparing the concentration of this compound required to displace 50% of the labeled tracer (its IC50) with the concentration of the target analyte required to achieve the same displacement (its IC50).

Caption: Experimental workflow for IC50-based cross-reactivity testing.

Detailed Experimental Protocol

1. Reagent Preparation:

  • Target Analyte Standard: Prepare a stock solution of the primary analyte at a high concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO, ethanol). Subsequently, create a working stock in assay buffer.

  • Potential Cross-Reactant Stock: Prepare a stock solution of this compound (CAS 135-76-2) at 1 mg/mL in assay buffer.

  • Assay Buffer: Prepare a suitable buffer, such as Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and 0.05% Tween-20.[14]

  • Antibody and Labeled-Analyte (Tracer): Dilute the capture antibody and tracer to their optimal working concentrations as determined by prior assay development.

2. Standard and Cross-Reactant Dilutions:

  • Analyte Standard Curve: Perform a serial dilution of the target analyte working stock in assay buffer to create a series of standards spanning the expected dynamic range of the assay (e.g., 8-12 points).

  • Cross-Reactant Curve: Perform a serial dilution of the this compound working stock in assay buffer across a broad concentration range.

3. Immunoassay Procedure (Example: ELISA Plate Format):

  • Coating: Coat a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS-T).

  • Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[14]

  • Washing: Repeat the wash step.

  • Competitive Reaction: Add the analyte standards OR the cross-reactant dilutions to the appropriate wells. Immediately add the labeled-analyte (tracer) to all wells. Incubate for a defined period (e.g., 1-2 hours) to allow for competition.

  • Washing: Repeat the wash step thoroughly to remove unbound reagents.

  • Signal Generation: Add the appropriate substrate to generate a detectable signal (e.g., TMB for an HRP-conjugated tracer).

  • Detection: Read the signal using a microplate reader at the appropriate wavelength.

4. Data Analysis and Calculation:

  • Plotting: Plot the signal (e.g., absorbance) versus the logarithm of the concentration for both the analyte standard curve and the cross-reactant curve.

  • IC50 Determination: Use a four-parameter logistic (4PL) curve fit to determine the IC50 value for both the target analyte and this compound. The IC50 is the concentration that produces 50% of the maximum signal response.

  • Percent Cross-Reactivity Calculation:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Part 5: Data Interpretation and Mitigation

The calculated percentage provides a quantitative measure of interference. This value allows for an objective assessment of the risk posed by the presence of this compound in a sample.

Table 3: Interpretation of Cross-Reactivity Results

% Cross-ReactivityLevel of InterferenceImplication and Action
< 0.1% NegligibleUnlikely to cause clinically or scientifically significant interference at typical concentrations.
0.1% - 1.0% LowMay be significant if the cross-reactant is present at concentrations >100-fold higher than the analyte.
1.0% - 10% ModeratePoses a risk of significant interference. Results should be interpreted with caution.
> 10% HighThe assay is not suitable for samples where the cross-reactant may be present.

Should significant cross-reactivity be confirmed, several strategies can be employed:

  • Antibody Selection: Screen alternative monoclonal or polyclonal antibodies to find one with higher specificity. Monoclonal antibodies, which recognize a single epitope, are generally less prone to cross-reactivity.[13]

  • Sample Pre-treatment: Implement a sample purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove the interfering compound before analysis.

  • Alternative Methodologies: If interference cannot be resolved, switch to a more specific analytical method, such as Liquid Chromatography with Mass Spectrometry (LC-MS/MS), which separates compounds based on physical properties before detection by mass.

Conclusion

The potential for this compound to cross-react in an immunoassay is a valid scientific question rooted in the principles of molecular recognition. Its bicyclic aromatic structure presents a theoretical risk of interference in assays for analytes with similar core structures, such as certain steroids or pharmaceutical compounds. While this guide cannot provide pre-existing comparative data, it establishes a critical, authoritative framework for any researcher facing this challenge. By combining predictive structural analysis with the robust experimental workflow provided, laboratories can empirically validate their immunoassays, ensuring the accuracy, reliability, and integrity of their results. This proactive approach to identifying and mitigating interference is a cornerstone of good scientific practice in immunoassay development and application.

References

Safety Operating Guide

A Guide to the Proper Disposal of Sodium 6-hydroxynaphthalene-2-sulfonate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of sodium 6-hydroxynaphthalene-2-sulfonate (also known as Schaeffer's acid sodium salt, CAS No. 135-76-2). By grounding our protocols in established safety standards and regulatory compliance, this document aims to be an essential resource for researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to handle this chemical safely from acquisition to disposal, fostering a culture of safety and scientific integrity within your laboratory.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is a light yellow to beige, odorless, solid powder that is soluble in water.[1] While not classified as a hazardous material for transportation, it poses significant health risks upon exposure.[1][2]

Hazard Identification:

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Skin Irritation: May cause skin irritation.[2][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][5]

Personal Protective Equipment (PPE):

A foundational principle of laboratory safety is the consistent and correct use of PPE. When handling this compound in any capacity—from routine use to disposal—the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required to prevent contact with the eyes.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or silver shield, must be worn.[1]

  • Body Protection: A chemical-resistant apron or lab coat should be worn to protect against skin contact.[1]

  • Respiratory Protection: In situations where dust may be generated, a dust mask (e.g., N95) is recommended.[5] All handling of the solid should ideally be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[1]

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers develop a Chemical Hygiene Plan (CHP) which includes procedures for the safe handling and disposal of hazardous chemicals in the laboratory.[6][7][8] Adherence to your institution's CHP is essential.

Disposal Decision Workflow

The proper disposal route for this compound is contingent on its classification as a non-hazardous waste for transport and the specific regulations of your local jurisdiction. The following diagram outlines the decision-making process for its disposal.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Unused or Waste This compound CheckRegulations Consult Local, State, and Federal Waste Disposal Regulations Start->CheckRegulations IsLandfillAllowed Is Landfill Disposal of Non-Hazardous Solid Waste Permitted? CheckRegulations->IsLandfillAllowed Flinn26a Follow Flinn Scientific Disposal Method #26a IsLandfillAllowed->Flinn26a Yes LicensedDisposal Arrange for pickup by a licensed hazardous waste disposal company. IsLandfillAllowed->LicensedDisposal No PackageWaste Package in a sealed, labeled container. Flinn26a->PackageWaste LandfillDisposal Dispose of in a designated dumpster for landfill. PackageWaste->LandfillDisposal End End: Document Disposal LandfillDisposal->End LicensedDisposal->End

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

Based on its classification as a non-hazardous solid, there are two primary disposal pathways. The choice between these is dictated by your local and state regulations.

This method is applicable only if your local regulations permit the disposal of non-hazardous chemical solids in a sanitary landfill. It is imperative to confirm this with your institution's Environmental Health and Safety (EHS) department or the relevant local authorities before proceeding.[1][6]

Materials Required:

  • Appropriate PPE (as listed in Section 1)

  • Heavy-duty, sealable plastic bag or a compatible, sealable container (e.g., a wide-mouth plastic jar)

  • Waste label

  • Spatula or scoop

Procedure:

  • Don PPE: Before handling the chemical, ensure you are wearing all required personal protective equipment.

  • Container Preparation: Obtain a suitable container for the waste. A heavy-duty, sealable plastic bag or a clearly labeled, compatible container is recommended.

  • Transfer of Waste: Carefully transfer the solid this compound into the prepared waste container using a spatula or scoop. Avoid creating dust. If possible, perform this transfer within a chemical fume hood.[1]

  • Seal the Container: Securely seal the bag or container to prevent any leakage or release of the powder.

  • Labeling: Clearly label the container as "Waste this compound" or as per your institution's non-hazardous waste labeling protocol. Include the date of packaging.

  • Final Disposal: Dispose of the sealed container directly into an approved dumpster designated for landfill waste. Do not place it in a standard laboratory trash can, as this may cause alarm for custodial staff.[9]

  • Documentation: Record the disposal in your laboratory's chemical inventory and waste disposal logs.

If local regulations prohibit the landfill disposal of non-hazardous chemical solids, or if you are uncertain, the most prudent and compliant approach is to manage the waste through a licensed hazardous waste disposal company.[10]

Procedure:

  • Accumulation of Waste: Collect the waste this compound in a designated, compatible, and sealable container.

  • Labeling: As soon as you begin accumulating the waste, affix a hazardous waste label provided by your institution's EHS department.[3] Fill out the label completely, including the chemical name and any known hazards (irritant).

  • Storage: Store the waste container in a designated satellite accumulation area within your laboratory. Ensure it is stored separately from incompatible materials.[3][10]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the chemical waste. They will handle the transportation and final disposal through their contracted waste management services.

Emergency Procedures: Spill Cleanup

In the event of a spill, a prompt and safe response is crucial to mitigate exposure risks.

For small, manageable spills of solid this compound:

  • Alert Personnel: Immediately notify others in the laboratory of the spill.

  • Isolate the Area: Restrict access to the spill area to prevent further contamination.[1]

  • Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if there is a risk of airborne dust.

  • Cleanup:

    • Gently sweep up the spilled solid material using a brush and dustpan. Avoid aggressive sweeping that could generate dust.[1]

    • Place the collected material into a sealed bag or container for disposal, following the procedures outlined in Section 3.[1]

  • Decontamination:

    • After the bulk of the material has been removed, wipe the spill area with a damp paper towel to collect any remaining residue.

    • Place the contaminated paper towels into the same waste container as the spilled chemical.

    • Wash the spill site with soap and water.[1]

  • Waste Disposal: Label the waste container and dispose of it according to the guidelines in Section 3.

  • Report: Report the incident to your laboratory supervisor or EHS department as per your institution's policy.

For large spills or spills in poorly ventilated areas, immediately evacuate the area and contact your institution's emergency response team or EHS department.

Summary of Key Disposal Parameters
ParameterGuidelineRationale
Waste Classification Non-hazardous for transport, but a health irritant.Governs the potential disposal pathways and highlights the need for PPE.
Primary Disposal Route Via a licensed waste disposal company.Ensures compliance and safety in all jurisdictions.
Alternative Disposal Landfill disposal as non-hazardous solid waste.Permissible only where local regulations explicitly allow.
In-lab Treatment Not recommended.Lack of established, safe, and effective lab-scale neutralization protocols.
Spill Cleanup Gentle sweeping of solid, followed by wet decontamination.Minimizes dust generation and ensures thorough removal of the irritant.
Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound, while straightforward, requires a diligent and informed approach. By prioritizing a comprehensive hazard assessment, adhering to the prescribed PPE protocols, and following a clear disposal workflow, laboratory professionals can effectively manage this chemical waste stream. Always remember that local regulations are the ultimate authority in determining the appropriate disposal method. When in doubt, the most conservative and safest course of action is to manage the material through your institution's certified chemical waste disposal program. This commitment to rigorous safety and environmental standards is the bedrock of responsible scientific practice.

References

Navigating the Safe Handling of Sodium 6-hydroxynaphthalene-2-sulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate, and actionable intelligence for the safe handling of Sodium 6-hydroxynaphthalene-2-sulfonate (also known as Schaeffer's Salt), a compound utilized in various synthetic applications. By moving beyond a simple checklist and understanding the causality behind each safety protocol, we can foster a culture of proactive safety and scientific excellence in the laboratory.

Hazard Identification and Risk Assessment

This compound is a solid, typically a light yellow to beige powder, that is odorless and soluble in water.[1] While not classified as acutely toxic, its primary hazards are significant and demand respect. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation and skin irritation.[2][3][4][5][6] Some sources also indicate it may cause respiratory irritation, particularly when handled in a way that generates dust.[7]

The causality behind these hazards lies in its chemical nature as a sulfonic acid salt. Sulfonic acids, in general, can be corrosive and irritants.[8][9][10] Upon contact with moist tissues like the eyes, skin, or respiratory tract, it can cause irritation. Therefore, our primary objective is to prevent direct contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table summarizes the essential PPE for handling this compound, with explanations rooted in mitigating the identified risks.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[11]To prevent contact with the eyes, which can cause serious irritation.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[11]To prevent skin contact, which can lead to irritation.[4][5][8] It is crucial to inspect gloves before use and practice proper glove removal techniques to avoid contaminating your hands.
Body Protection A laboratory coat or chemical-resistant apron.[1][10]To protect skin and personal clothing from accidental spills and contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder outside of a fume hood or in situations where dust generation is likely.To prevent inhalation of airborne particles, which may cause respiratory tract irritation.[8][9]

Safe Handling and Operational Protocol

Adherence to a systematic operational protocol is paramount for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3][4] A chemical fume hood is the preferred engineering control, especially when weighing or transferring the solid, to minimize the potential for dust inhalation.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[11]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a designated area with local exhaust ventilation to control dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid scooping in a manner that creates airborne dust.

    • If transferring to a solution, add the solid slowly to the solvent to avoid splashing.

  • During Use:

    • Keep containers of this compound tightly closed when not in use.[3]

    • Avoid any actions that could generate dust, such as vigorous shaking of the container.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[2][3][4]

    • Decontaminate the work surface with an appropriate cleaner.

    • Remove and dispose of gloves properly.

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is a critical component of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][9] If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Give the person a few glasses of water to drink. Seek immediate medical attention.[1]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with water and a suitable detergent.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Characterization: this compound waste should be considered chemical waste.

  • Containerization: Collect waste material in a clearly labeled, sealed container. Do not mix with other waste streams unless compatible.

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. While specific regulations vary, incineration in a permitted hazardous waste facility is a common disposal method for similar organic compounds.[7][9] Never dispose of this chemical down the drain.[4]

Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency A Assess Hazards (SDS Review) B Select & Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Ventilated Area (Fume Hood Preferred) B->C D Handle with Care (Avoid Dust Generation) C->D E Keep Container Closed D->E F Decontaminate Workspace E->F G Properly Dispose of Waste F->G H Wash Hands Thoroughly G->H I Spill or Exposure Occurs J Follow First Aid Procedures I->J K Execute Spill Cleanup Protocol I->K L Report Incident J->L K->L

Caption: Workflow for the safe handling of this compound.

By internalizing these principles and procedures, we not only protect ourselves and our colleagues but also uphold the integrity of our research. A strong safety culture is the foundation upon which groundbreaking scientific discoveries are built.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 6-hydroxynaphthalene-2-sulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 6-hydroxynaphthalene-2-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.